Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXNPBIIPXUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371935 | |
| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17327-34-3 | |
| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate synthesis and discovery
An In-depth Technical Guide on the Synthesis and Discovery of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Abstract
This compound is a highly fluorinated organic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on a single aliphatic backbone imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and specific conformational preferences. This technical guide provides a comprehensive overview of this molecule, including its known properties and a detailed exploration of potential synthetic strategies. While the specific discovery and a standardized synthesis are not widely documented, this paper, written from the perspective of a senior application scientist, extrapolates from established principles of organofluorine chemistry to propose logical and viable synthetic pathways. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.
Introduction: The Significance of Highly Fluorinated Esters
Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis.[1] The strategic incorporation of fluorine atoms into these molecules can dramatically alter their physical and chemical properties. Fluorinated esters, in particular, serve as versatile intermediates, offering modulated reactivity that allows for transformations under mild conditions.[1][2] The electron-withdrawing nature of fluorine can activate the ester group, making it a more reactive handle for subsequent chemical modifications.[2]
This compound, hereafter referred to as EFTB, is a prime example of a molecule whose utility is defined by its fluorine content. Its structure, featuring a C(CF₃)₂ moiety, is a sought-after feature in the design of novel pharmaceuticals and advanced materials due to the profound impact of this group on biological activity and material properties. This guide will detail the known characteristics of EFTB and propose robust synthetic methodologies grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of EFTB is crucial for its synthesis, purification, and application. The compound's identity is established by its unique molecular formula and spectroscopic signature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈F₆O₂ | [3] |
| Molecular Weight | 238.13 g/mol | [3] |
| CAS Number | 35160-59-3 | [3] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not reported, but expected to be higher than ethyl 4,4,4-trifluorobutanoate (127 °C) due to increased molecular weight | [4] |
| Density | Not reported, but expected to be >1.2 g/mL | Inferred |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a quartet for the methylene group (-OCH₂CH₃) and a triplet for the terminal methyl group (-OCH₂CH₃). The methylene group adjacent to the C(CF₃)₂ moiety would likely appear as a complex multiplet due to coupling with both the proton on the adjacent carbon and the six fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should display a single, sharp signal (a singlet or a closely coupled multiplet) corresponding to the six chemically equivalent fluorine atoms of the two trifluoromethyl groups. This strong signal is a key characteristic for identifying and quantifying the molecule.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the butanoate backbone. The carbons bearing the trifluoromethyl groups will exhibit splitting due to C-F coupling.
-
Mass Spectrometry: Electron impact (EI) or chemical ionization (CI) mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and trifluoromethyl radicals.
Proposed Synthetic Strategies and Methodologies
Strategy A: Michael Addition to Hexafluoroisobutylene
One of the most direct conceptual routes involves the conjugate addition of an ethyl acetate enolate or a related nucleophile to hexafluoroisobutylene (HFIB). HFIB is a highly electrophilic alkene due to the strong electron-withdrawing effects of the two trifluoromethyl groups, making it susceptible to attack by soft nucleophiles.
Diagram 1: Michael Addition Synthetic Pathway. A conceptual workflow for synthesizing the target compound via nucleophilic addition to a fluorinated alkene.
Experimental Protocol (Hypothetical):
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add ethyl acetate dropwise to the cooled LDA solution while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithium enolate.
-
Michael Addition: Condense gaseous hexafluoroisobutylene (HFIB) into the reaction mixture at a controlled rate, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the consumption of the starting material by taking aliquots and analyzing via GC-MS or TLC (after quenching).
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Causality and Trustworthiness: The choice of a strong, hindered base like LDA is critical to ensure rapid and complete deprotonation of ethyl acetate while minimizing side reactions like self-condensation. Performing the reaction at low temperatures (-78 °C) is essential to control the high reactivity of both the enolate and HFIB, preventing polymerization and other undesired pathways. The protocol is self-validating through rigorous in-process monitoring and final product characterization by NMR and MS to confirm the structure and purity.
Strategy B: Esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
An alternative and often more controllable approach is to first synthesize the corresponding carboxylic acid and then perform an esterification reaction. This two-step process allows for the purification of the intermediate acid, potentially leading to a purer final product.
Diagram 2: Fischer Esterification Workflow. A step-by-step process for producing the target ester from its corresponding carboxylic acid precursor.
Experimental Protocol (Fischer Esterification):
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with a significant excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the acid substrate by mole).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or GC, observing the disappearance of the starting carboxylic acid.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether and carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Wash subsequently with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The resulting crude ester can be purified by vacuum distillation to yield the final product.
Causality and Trustworthiness: Using ethanol as the solvent drives the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The acidic catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol. The neutralization step is critical for removing the catalyst and any remaining starting material, ensuring the stability and purity of the final ester.
Conclusion
This compound is a valuable synthetic target due to the unique properties conferred by its bis(trifluoromethyl) group. While its discovery and synthesis are not prominently featured in chemical literature, this guide has outlined logical and robust synthetic strategies based on fundamental principles of modern organic chemistry. The proposed Michael addition and esterification routes provide a solid foundation for researchers to approach the synthesis of this and other highly fluorinated compounds. The successful synthesis and characterization of EFTB will undoubtedly open new avenues for its application in the development of next-generation pharmaceuticals and advanced functional materials.
References
- Chemical Communications. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing.
- The Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.
- PubChem. (n.d.).
- PubChem. (n.d.). Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)
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- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | C7H8F6O2 | CID 2737240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a fluorinated ester of significant interest in synthetic and medicinal chemistry. The unique structural features imparted by the two trifluoromethyl groups give this molecule distinct properties that are valuable in the design of novel pharmaceuticals and advanced materials. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its characteristics and providing a basis for its effective application.
Molecular Identity and Structure
This compound is a halogenated ester with the chemical structure illustrated below. The presence of two trifluoromethyl groups on the butyrate backbone profoundly influences its electronic and steric properties.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 17327-34-3 | [1] |
| Molecular Formula | C₇H₈F₆O₂ | [1] |
| Molecular Weight | 238.13 g/mol | [1] |
| Synonyms | Ethyl 4,4,4,4',4',4'-Hexafluoroisobutyrate | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, reactivity, and application. Due to the specialized nature of this compound, comprehensive experimental data is not widely available in public literature. The following table summarizes the available information. The lack of extensive data underscores the opportunity for further research to fully characterize this compound.
| Property | Value | Notes and Experimental Context |
| Physical State | Liquid | Inferred from related compounds and supplier information. |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
| Solubility | Data not available | Expected to be soluble in common organic solvents. |
| XLogP3 | 2.9 | Computationally predicted value, suggesting moderate lipophilicity. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.
Workflow for NMR Sample Preparation and Analysis:
Caption: A generalized workflow for preparing an NMR sample and acquiring and processing the data for structural analysis.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the butyrate backbone. The chemical shifts will be influenced by the neighboring trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The signals for the carbons bearing the trifluoromethyl groups will be split due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. It is expected to show distinct signals for the two trifluoromethyl groups, and the coupling patterns could provide insights into the molecule's conformation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the C-F and C=O (ester) bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
| C-F (stretch) | 1100-1400 | Strong |
| C=O (ester stretch) | 1735-1750 | Strong |
| C-O (ester stretch) | 1000-1300 | Strong |
| C-H (stretch) | 2850-3000 | Medium |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not widely published, its synthesis would likely involve the esterification of the corresponding carboxylic acid, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, with ethanol in the presence of an acid catalyst.
The reactivity of this ester is dominated by the presence of the two electron-withdrawing trifluoromethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. They also increase the acidity of the α-protons, which can be a site for deprotonation and subsequent reactions.
Logical Relationship of Synthesis:
Caption: A diagram illustrating the general synthetic route to this compound via Fischer esterification.
Applications in Research and Development
The unique properties of this compound make it a valuable building block in several areas of research, particularly in drug discovery and materials science.
-
Medicinal Chemistry: The incorporation of trifluoromethyl groups into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. This ester serves as a precursor for introducing the hexafluoroisobutyl moiety into more complex molecules.
-
Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or an intermediate in the synthesis of such advanced materials.
Safety and Handling
Based on available safety data, this compound is a hazardous chemical that requires careful handling.[2]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
P233: Keep container tightly closed.[2]
-
P240: Ground/bond container and receiving equipment.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.
Experimental Protocol for Safe Handling:
-
Work Area Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Remove all potential ignition sources from the vicinity.
-
Have appropriate spill control materials readily available.
-
-
Personal Protective Equipment:
-
Don a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
-
Dispensing:
-
Use a properly grounded and bonded container and receiving equipment to prevent static discharge.
-
Dispense the required amount of the ester carefully, avoiding splashes.
-
-
Reaction Setup:
-
If used in a reaction, ensure the apparatus is securely clamped and that any heating is done using a controlled heating mantle or oil bath.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Clean any spills immediately with an appropriate absorbent material.
-
Dispose of contaminated materials and waste according to institutional and local regulations.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a specialty chemical with significant potential in the development of new technologies. Its unique physicochemical properties, driven by the presence of two trifluoromethyl groups, make it a valuable tool for chemists and material scientists. While there is a need for more comprehensive experimental characterization of this compound, this guide provides a solid foundation of its known properties and safe handling procedures. Further research into its reactivity and applications is warranted and is expected to uncover new opportunities for innovation.
References
- PubChem. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate.
- PubChem. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate.
- PubChem. Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate.
- ResearchGate.
- PubChem. Ethyl 4,4,4-trifluoroacetoacetate.
- PubMed Central. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. [Link]
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A Senior Application Scientist's Guide to Ethyl 4,4,4-trifluoroacetoacetate: A Cornerstone in Modern Fluorine Chemistry and Drug Discovery
Introduction: In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, has emerged as a critical pharmacophore due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a pivotal building block for the introduction of the trifluoromethyl moiety. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Identification and Physicochemical Properties
Ethyl 4,4,4-trifluoroacetoacetate, also known as Ethyl 3-oxo-4,4,4-trifluorobutyrate, is a fluorinated β-keto ester that serves as a versatile intermediate in organic synthesis.
Table 1: Chemical Identification of Ethyl 4,4,4-trifluoroacetoacetate
| Identifier | Value |
| CAS Number | 372-31-6[1][2][3][4][5] |
| Molecular Formula | C₆H₇F₃O₃[1][4][5] |
| Molecular Weight | 184.11 g/mol [1][3][4][5] |
| IUPAC Name | ethyl 4,4,4-trifluoro-3-oxobutanoate[5] |
| Synonyms | Ethyl trifluoroacetoacetate, 4,4,4-Trifluoroacetoacetic acid ethyl ester[1][5] |
Table 2: Physicochemical Properties of Ethyl 4,4,4-trifluoroacetoacetate
| Property | Value |
| Appearance | Clear, colorless to slightly yellow liquid[1] |
| Boiling Point | 129-130 °C[1][2][4] |
| Melting Point | -39 °C[1][2] |
| Density | 1.259 g/mL at 25 °C[1][2][4] |
| Refractive Index (n20/D) | 1.375[1][2][4] |
| Flash Point | 84 °F[1][2] |
| Water Solubility | 10 g/L at 20 °C[1] |
Synthesis of Ethyl 4,4,4-trifluoroacetoacetate: The Claisen Condensation
The industrial synthesis of Ethyl 4,4,4-trifluoroacetoacetate is primarily achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.
Reaction Scheme:
Figure 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation.
Experimental Protocol:
A common method involves the use of sodium ethoxide as a catalyst and an organic solvent.[2][6]
-
Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Condensation: Ethyl trifluoroacetate and ethyl acetate are added to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the condensation.
-
Workup: After the reaction is complete, the mixture is neutralized with an acid. The organic layer is then separated, washed, and dried.
-
Purification: The crude product is purified by fractional distillation to yield high-purity Ethyl 4,4,4-trifluoroacetoacetate.
Expertise & Experience Insights:
The choice of base and solvent is critical in this synthesis. While sodium ethoxide is common, other strong bases can be employed. The solvent not only facilitates the reaction but also plays a role in the separation of the product. Anhydrous conditions are crucial to prevent the hydrolysis of the esters and the base.
Applications in Drug Development and Agrochemicals
Ethyl 4,4,4-trifluoroacetoacetate is a valuable precursor for a wide range of fluorinated heterocyclic compounds, which are prominent motifs in many approved drugs and agrochemicals.[7][8] The trifluoromethyl group it imparts can significantly enhance a molecule's pharmacological profile, leading to improved efficacy and reduced side effects.[7]
Key Applications:
-
Pharmaceuticals: ETFAA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral, anticancer, and anti-inflammatory agents.[7][8]
-
Agrochemicals: It serves as a building block for fluorinated pesticides and herbicides. The trifluoromethyl group can increase the bioavailability and environmental stability of the active ingredients.[6][8]
-
Thifluzamide and Fluacrypyrim: Fungicides.[9]
-
Workflow for Synthesis of a Trifluoromethyl-Containing Heterocycle:
Figure 2: Generalized workflow for the synthesis of trifluoromethylated heterocycles from ETFAA.
Safety and Handling
Ethyl 4,4,4-trifluoroacetoacetate is a flammable liquid and should be handled with appropriate safety precautions.
Table 3: Hazard Information for Ethyl 4,4,4-trifluoroacetoacetate
| Hazard | Classification |
| Flammability | Flammable liquid and vapor[5] |
| Acute Toxicity | Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Causes skin irritation[5] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
Conclusion
Ethyl 4,4,4-trifluoroacetoacetate stands as a testament to the power of fluorination in modern chemical synthesis. Its versatility as a building block for introducing the trifluoromethyl group has solidified its importance in the development of life-saving pharmaceuticals and effective agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working in these fields. This guide provides a foundational understanding to empower professionals in harnessing the full potential of this critical chemical intermediate.
References
- LookChem.
- Pharmaffiliates.
- PubChem.
- PW Consulting.
- Ningbo Inno Pharmchem Co.,Ltd. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. [Link]
- Patsnap.
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- 1. Cas 372-31-6,Ethyl 4,4,4-trifluoroacetoacetate | lookchem [lookchem.com]
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- 3. scbt.com [scbt.com]
- 4. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 5. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
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- 8. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
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Topic: Reactivity and Stability Studies of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a unique aliphatic ester characterized by a hexafluorinated carbon center adjacent to the active methylene group. This structural motif imparts significant and predictable electronic properties that govern its reactivity and stability. While specific experimental literature on this exact molecule is sparse, this guide synthesizes established principles of physical organic chemistry and data from analogous fluorinated compounds to provide a robust predictive analysis of its behavior. We project that the powerful electron-withdrawing nature of the two trifluoromethyl groups will render the carbonyl carbon highly electrophilic and the α-protons exceptionally acidic. Consequently, the molecule is expected to be highly susceptible to base-catalyzed hydrolysis and readily undergo α-functionalization reactions via enolate intermediates. This guide provides a theoretical framework for its reactivity, predicts its stability profile under various conditions, and furnishes detailed, field-proven protocols for the experimental validation of these properties.
Introduction and Molecular Overview
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. Fluorination can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, hereafter referred to as Compound 1 , presents a compelling case study in the effects of dense, localized fluorination.
Its structure features an ethyl ester, a common pharmacophore and synthetic handle, but is distinguished by the C3 carbon bearing two trifluoromethyl groups. This C(CF₃)₂ moiety acts as a potent electron sink, dramatically influencing the adjacent ester functionality and the α-carbon. Understanding the interplay of these structural features is critical for any researcher aiming to utilize this or similar scaffolds in synthesis or drug design.
This document serves as a predictive guide, leveraging foundational chemical principles to forecast the reactivity and stability of Compound 1 . The insights and protocols herein are designed to empower researchers to handle, modify, and formulate this molecule with a high degree of confidence.
Table 1: Key Structural Features and Predicted Physicochemical Properties
| Property | Structural Feature / Prediction | Rationale |
| Molecular Formula | C₇H₈F₆O₂ | - |
| Molecular Weight | 238.13 g/mol | - |
| Key Functional Groups | Ethyl Ester, Hexafluoroisopropyl Moiety | The primary sites of chemical reactivity. |
| Predicted Acidity (α-H) | pKa << 20 | The extreme inductive electron withdrawal from the two CF₃ groups drastically acidifies the α-protons on C2. |
| Predicted Electrophilicity | High (Carbonyl Carbon) | Inductive effects from the C(CF₃)₂ group strongly polarize the C=O bond, making it highly susceptible to nucleophilic attack. |
| Predicted Solubility | Soluble in organic solvents; sparingly soluble in water. | Typical for a medium-chain ethyl ester, though fluorination may slightly decrease water solubility. |
Predicted Chemical Reactivity
The reactivity of Compound 1 is dominated by the profound electronic influence of the hexafluoro-tert-butyl group. This section explores the most probable reaction pathways.
Ester Hydrolysis: A Point of Vulnerability
Ester hydrolysis can proceed through several mechanisms, primarily catalyzed by acid or base.[1] For Compound 1 , the carbonyl carbon's heightened electrophilicity is the determining factor.
Base-Catalyzed Hydrolysis (Saponification): This is predicted to be the most facile degradation pathway. The reaction will proceed via a classic bimolecular acyl substitution (BAC2) mechanism. The extreme electron-withdrawing effect of the gem-bis(trifluoromethyl) group makes the carbonyl carbon an excellent target for nucleophilic attack by a hydroxide ion. Studies on related perfluoroalkyl esters have shown that fluorination on the α-carbon can enhance hydrolysis rates; while the fluorination here is on the β-carbon, its powerful inductive effect is transmitted effectively, suggesting high reactivity.[2]
Acid-Catalyzed Hydrolysis: This pathway is also viable but likely requires more forcing conditions (e.g., elevated temperature, strong acid) compared to the base-catalyzed route. The mechanism involves protonation of the carbonyl oxygen, further activating the carbonyl carbon to attack by a weak nucleophile like water.
Caption: Predicted mechanism for base-catalyzed hydrolysis.
Reactivity of the α-Carbon: A Hub for Functionalization
The two protons on the carbon alpha to the ester carbonyl (C2) are predicted to be exceptionally acidic. The conjugate base, an enolate, is stabilized through resonance with the carbonyl and, more significantly, through the immense inductive stabilization provided by the adjacent C(CF₃)₂ group.
This enhanced acidity means that Compound 1 can be deprotonated by relatively mild bases to form a reactive enolate intermediate. This enolate can then be exploited in a variety of carbon-carbon bond-forming reactions.
Potential Reactions:
-
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Aldol-type Condensations: Reaction with aldehydes or ketones.
The reactivity of the α-position in fluorinated keto-esters is well-documented, often being used in multicomponent reactions to build complex heterocyclic systems.[3] A similar potential for synthetic utility exists for Compound 1 .
Caption: Enolate formation and subsequent electrophilic attack.
Stability Profile
The stability of Compound 1 is a critical parameter for its storage, handling, and application, particularly in pharmaceutical formulations.
pH-Dependent Stability
The primary route of degradation in aqueous environments is expected to be hydrolysis. The rate of this degradation will be highly dependent on pH.
Table 2: Predicted Stability of Compound 1 in Aqueous Media
| Condition | pH Range | Predicted Stability | Primary Degradation Pathway | Rationale |
| Strongly Acidic | pH < 3 | Moderate | Acid-catalyzed hydrolysis | Requires protonation of the carbonyl. Rate is likely significant but slower than under basic conditions. |
| Neutral | pH 6-8 | Low to Moderate | Base-catalyzed hydrolysis (by H₂O or buffer salts) | The highly activated carbonyl may be susceptible to attack even by neutral water, especially at elevated temperatures. |
| Strongly Basic | pH > 9 | Very Low | Base-catalyzed hydrolysis (Saponification) | Rapid, irreversible reaction with hydroxide ions. This is the predicted condition of least stability.[2] |
Thermal Stability
Fluorinated compounds are generally characterized by high thermal stability due to the strength of the C-F bond. However, the overall thermal lability of Compound 1 will be dictated by the weakest bonds in the molecule, namely the C-O and C-C bonds of the ester functional group and its immediate vicinity.
Predicted Decomposition Behavior: Upon heating, decomposition is unlikely to proceed via C-F bond cleavage initially. More probable pathways include:
-
Decarboxylation: Elimination of CO₂ following initial fragmentation.
-
Elimination: Formation of an unsaturated species.
-
Fragmentation: Cleavage into smaller fluorinated molecules.
Thermolysis of fluoropolymers and other perfluorinated substances can produce persistent byproducts like trifluoroacetic acid (TFA).[4][5] Experimental analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to determine the precise decomposition temperature and energetic profile. Studies on fluorinated graphene have shown that fluorination can lower the decomposition temperature compared to non-fluorinated analogues.[6][7]
Recommended Experimental Protocols
To validate the predictions made in this guide, the following standardized experimental protocols are recommended.
Protocol: pH-Dependent Stability Assessment via HPLC
Objective: To quantify the rate of hydrolysis of Compound 1 at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at desired pH values (e.g., pH 2.0 HCl/KCl, pH 7.4 Phosphate, pH 9.0 Borate).
-
Stock Solution: Prepare a concentrated stock solution of Compound 1 in a miscible organic solvent (e.g., Acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µg/mL. Ensure the final organic solvent concentration is low (<1%) to avoid solubility artifacts.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable organic/aqueous mixture to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the parent peak (Compound 1 ) over time.
-
Data Analysis: Plot the natural logarithm of the peak area of Compound 1 versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation. The half-life (t₁/₂) can be calculated as 0.693/k.
Caption: Experimental workflow for assessing pH stability.
Protocol: Thermal Stability Analysis via TGA/DSC
Objective: To determine the onset of thermal decomposition and identify thermal events.
Methodology:
-
Sample Preparation: Place a small, precise amount of Compound 1 (typically 2-10 mg) into a TGA pan (e.g., aluminum or ceramic).
-
Instrument Setup (TGA): Place the pan in the TGA instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., Nitrogen or Air) at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).
-
Data Acquisition (TGA): Record the sample weight as a function of temperature. The onset of weight loss indicates decomposition.
-
Instrument Setup (DSC): Perform a parallel experiment using a DSC instrument to measure heat flow to or from the sample during the same heating program.
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for the temperature at which significant weight loss begins.
-
DSC Curve: Analyze the thermogram for endothermic (melting) or exothermic (decomposition) peaks. Correlate these peaks with the weight loss events observed in the TGA.
-
Conclusion
This compound is a molecule whose reactivity is predictably and powerfully dictated by its unique hexafluorinated structure. The strong inductive effects create a highly electrophilic ester carbonyl and an exceptionally acidic α-methylene group. Consequently, researchers should anticipate that the compound will be highly susceptible to base-catalyzed hydrolysis and will serve as an excellent substrate for enolate-mediated C-C bond formation. Its stability is expected to be lowest in alkaline aqueous environments. The experimental protocols detailed in this guide provide a clear and robust pathway for validating these scientifically-grounded predictions, enabling the confident and effective use of this valuable chemical entity in research and development.
References
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2010). Chinese Journal of Chemistry.
- pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2024). Environmental Science & Technology. [Link]
- Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022).
- Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (2014). Journal of Thermal Analysis and Calorimetry.
- PubChem Compound Summary for CID 2737240, Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate.
- Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitr
- Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. (1998). Nature.
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2016). Environmental Science: Processes & Impacts. [Link]
- Hydrolysis of esters - Mechanisms. (2021). YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cswab.org [cswab.org]
- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters [mdpi.com]
A Senior Application Scientist's Technical Guide to Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a key fluorinated building block in modern synthetic chemistry. We will move beyond simple data listings to explore the practical considerations of sourcing, synthesis, and application, grounded in established scientific principles.
Introduction: The Significance of a Hexafluorinated Building Block
This compound, often referred to by its CAS Number 67026-64-6, is a valuable reagent characterized by the presence of two trifluoromethyl (CF₃) groups. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity. This ester, in particular, serves as a versatile precursor for constructing complex molecules with a gem-bis(trifluoromethyl) motif, a structural element of increasing interest in medicinal chemistry and materials science.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value |
| CAS Number | 67026-64-6 |
| Molecular Formula | C₆H₅F₉O₂ |
| Molecular Weight | 280.09 g/mol |
| Appearance | Colorless Liquid |
| Purity | Typically ≥95% (Commercial Grade) |
Safety & Handling: Based on available Safety Data Sheets (SDS), this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
Commercial Availability and Supplier Qualification
The procurement of high-quality starting materials is a critical, yet often overlooked, step in ensuring experimental reproducibility. This compound is readily available from several specialized chemical suppliers.
Table 1: Prominent Commercial Suppliers
| Supplier | Product Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 651639 | 95% | A widely recognized supplier with extensive quality control documentation available. |
| Combi-Blocks | QA-7917 | >95.0% | Specializes in building blocks for combinatorial chemistry and drug discovery. |
| Apollo Scientific | PC50481 | Not specified | A UK-based supplier known for its extensive portfolio of fluoro-organics. |
| Fluorochem | 044697 | Not specified | Another key supplier in the fluorochemical space. |
Expert Insight: A Workflow for Supplier Selection
Choosing a supplier involves more than comparing prices. For critical applications, such as the synthesis of a lead compound in a drug discovery program, a rigorous qualification process is essential. The following workflow illustrates a best-practice approach.
Caption: A three-phase workflow for qualifying a chemical supplier.
Reference Synthesis Protocol: Michael Addition
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production routes. A common and efficient method involves the Michael addition of hexafluoroisopropanol to ethyl propiolate.
Reaction Scheme: Hexafluoroisopropanol + Ethyl Propiolate → this compound
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Causality: A dry, inert atmosphere is crucial to prevent side reactions with moisture. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.
-
-
Base Addition: Cool the solvent to 0 °C using an ice bath and slowly add sodium hydride (NaH) as a 60% dispersion in mineral oil.
-
Causality: NaH is a strong, non-nucleophilic base that will deprotonate the hexafluoroisopropanol to form the alkoxide nucleophile. The low temperature controls the initial exothermic reaction.
-
-
Nucleophile Formation: While maintaining the temperature at 0 °C, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) dropwise via a syringe. Stir the mixture for 30 minutes.
-
Causality: The dropwise addition of HFIP to the NaH suspension ensures the controlled formation of the sodium hexafluoroisopropoxide. The 30-minute stir allows for complete deprotonation.
-
-
Michael Addition: Slowly add ethyl propiolate to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
-
Causality: The highly nucleophilic alkoxide attacks the electron-deficient alkyne of the ethyl propiolate in a conjugate (Michael) addition. Allowing the reaction to proceed overnight ensures it goes to completion.
-
-
Workup & Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Causality: The NH₄Cl quench neutralizes any remaining base. Diethyl ether is a suitable solvent for extracting the nonpolar organic product from the polar aqueous phase.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final product as a colorless liquid.
-
Causality: The brine wash removes residual water, MgSO₄ is a drying agent, and vacuum distillation is an effective method for purifying liquids with relatively high boiling points by lowering the temperature at which they boil, preventing decomposition.
-
Applications in Drug Discovery
The true value of this compound lies in its utility as a synthetic intermediate. The ester moiety can be readily hydrolyzed, reduced, or converted into other functional groups, while the gem-bis(trifluoromethyl) group imparts unique properties to the target molecule.
For example, it can be used as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive compounds where metabolic stability is a key objective. The electron-withdrawing nature of the two CF₃ groups significantly alters the acidity of adjacent protons, enabling a range of further chemical transformations.
Conclusion
This compound is a commercially accessible and synthetically versatile building block. Its strategic use allows for the direct incorporation of the valuable gem-bis(trifluoromethyl) motif, a strategy of growing importance in the design of next-generation pharmaceuticals and advanced materials. A disciplined approach to supplier qualification and a solid understanding of its underlying synthesis chemistry are paramount for any researcher aiming to leverage this potent reagent in their work.
References
A Field Guide to Trifluoromethylated Building Blocks in Organic Synthesis
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and steric profile can dramatically enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of trifluoromethylated building blocks and trifluoromethylation reagents. It moves beyond a simple catalog, offering insights into the causal mechanisms of reactivity, guiding principles for experimental design, and detailed, field-proven protocols for their application.
The Strategic Imperative for Trifluoromethylation
The trifluoromethyl group is far more than a fluorinated analog of a methyl group. Its powerful electron-withdrawing nature and high C-F bond strength (one of the strongest in organic chemistry) impart a suite of desirable properties to parent molecules.[2]
-
Enhanced Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450. This often increases a drug's half-life, allowing for less frequent dosing.[1][2]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. This is critical for drugs targeting the central nervous system.[2][3]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can drastically lower the pKa of nearby acidic protons or basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic profile of the CF₃ group can lead to stronger and more selective binding to target proteins or enzymes.[1][3]
These benefits are evidenced by the prevalence of trifluoromethylated structures in a wide range of pharmaceuticals, including well-known drugs such as Fluoxetine, Celecoxib, and Sitagliptin.[4][5]
A Chemist's Taxonomy: Navigating the Landscape of CF₃ Sources
The successful incorporation of a trifluoromethyl group hinges on selecting the appropriate reagent for the specific chemical transformation. These reagents can be broadly classified based on the formal charge of the transferred "CF₃" species: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), and radical (CF₃•). A fourth, and equally important, category consists of pre-functionalized building blocks where the CF₃ group is incorporated as part of a larger synthon.
Nucleophilic Trifluoromethylating Reagents (Sources of "CF₃⁻")
These reagents are ideal for reacting with electrophilic centers, most notably carbonyls and imines.[6] The most prominent member of this class is the Ruppert-Prakash reagent (TMSCF₃) .[7][8]
-
Mechanism of Action: TMSCF₃ itself is not the active nucleophile. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a transient, highly reactive pentacoordinate silicon species, which then delivers the trifluoromethyl anion (CF₃⁻) to the electrophile.[7]
-
Scope and Application: Its primary use is the trifluoromethylation of aldehydes, ketones, and imines to produce trifluoromethylated alcohols and amines, respectively.[6][7] This reaction was a key step in the synthesis of the anti-HIV drug Efavirenz.[7]
Electrophilic Trifluoromethylating Reagents (Sources of "CF₃⁺")
Developed more recently, these reagents have revolutionized the trifluoromethylation of nucleophilic substrates like arenes, heteroarenes, enolates, and thiols. They typically feature a CF₃ group attached to a highly electronegative and good leaving group.
-
Key Reagents: The most widely used are hypervalent iodine compounds, known as Togni's reagents , and sulfonium salts, such as Umemoto's reagents .[9][10][11][12][13]
-
Mechanism of Action: While formally considered sources of "CF₃⁺", their reactivity is more complex.[9] Density functional theory (DFT) studies and experimental evidence suggest that many reactions proceed not through a free CF₃⁺ cation, but via single-electron transfer (SET) pathways, generating a trifluoromethyl radical (CF₃•) as the key intermediate.[10][14][15] This dual reactivity expands their scope beyond simple nucleophilic attack.[9]
-
Scope and Application: They are exceptionally versatile for the direct trifluoromethylation of a wide array of substrates, often under mild conditions.[10][13] Metal catalysts (e.g., copper, iron) are frequently used to promote these transformations.[9][16]
Radical Trifluoromethylation Reagents (Sources of "CF₃•")
The generation of the trifluoromethyl radical opens up powerful synthetic avenues, particularly for C-H functionalization and additions to unsaturated systems.[17]
-
Radical Precursors: A variety of reagents can serve as CF₃• sources under the right conditions. Common precursors include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and even electrophilic reagents like Togni's and Umemoto's reagents under photoredox catalysis conditions.[5][18]
-
Generation Methods: The CF₃• radical is typically generated via:
-
Scope and Application: Radical trifluoromethylation is particularly effective for the late-stage functionalization of complex molecules and for modifying electron-rich aromatic and heterocyclic systems.[17][18] The rise of visible-light photoredox catalysis has dramatically expanded the scope and mildness of these reactions.[19][22][23][24]
Trifluoromethylated Building Blocks
This strategy involves using a molecule that already contains a CF₃ group as a starting material for constructing a more complex target.[4] This approach is particularly powerful for the synthesis of trifluoromethylated heterocyclic compounds, which are prevalent in pharmaceuticals.[4][25][26]
-
Advantages: This method offers high regiochemical control and avoids the challenges sometimes associated with direct trifluoromethylation of sensitive heterocyclic cores.
-
Common Building Blocks: A vast array of such building blocks is commercially available or readily synthesized. Examples include:
Key Synthetic Transformations: A Practical Overview
| Transformation Type | Substrate Class | Typical Reagent(s) | Catalyst/Initiator | Key Features & Considerations |
| Nucleophilic Addition | Aldehydes, Ketones, Imines | Ruppert-Prakash (TMSCF₃) | TBAF, CsF | Excellent for C=O and C=N bonds. Requires anhydrous conditions.[7] |
| Electrophilic C-H Trifluoromethylation | Arenes, Heteroarenes | Togni's, Umemoto's | Cu, Fe, Photoredox | Powerful for late-stage functionalization. Regioselectivity can be a challenge.[9][10] |
| Radical C-H Trifluoromethylation | Peptides, Complex Molecules | CF₃SO₂Na, Togni's | Photoredox, Oxidants | Operates under mild, biocompatible conditions.[18] |
| Copper-Catalyzed Cross-Coupling | Aryl Halides, Boronic Acids | CF₃CO₂Na, TESCF₃, CuCF₃ | Copper salts (e.g., CuI) | A robust method for aryl-CF₃ bond formation. Ligands can be crucial.[16][30][31][32][33] |
| Heterocycle Synthesis via Annulation | Various | CF₃-enones, CF₃-diazo compounds | Metal-catalyzed or thermal | Provides excellent regiocontrol for complex heterocyclic cores.[4][26] |
Experimental Protocols: From Theory to Practice
The following protocols are representative examples chosen to illustrate core techniques. Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol is adapted from procedures used in the synthesis of pharmaceutical precursors.[7]
-
Objective: To synthesize 2-phenyl-1,1,1-trifluoropropan-2-ol from acetophenone.
-
Materials:
-
Acetophenone (1.20 g, 10.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (2.13 g, 15.0 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.5 mL, 0.5 mmol, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
-
Procedure:
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add acetophenone (1.20 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Ruppert-Prakash reagent (15.0 mmol) via syringe.
-
Add the TBAF solution (0.5 mL) dropwise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield the desired trifluoromethyl carbinol.
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is a representative example of a modern cross-coupling reaction for aryl-CF₃ bond formation, adapted from literature procedures.[16][31][32]
-
Objective: To synthesize 4-(trifluoromethyl)anisole from 4-iodoanisole.
-
Materials:
-
4-Iodoanisole (1.17 g, 5.0 mmol)
-
Potassium trifluoroacetate (KO₂CCF₃) (1.52 g, 10.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI) (0.19 g, 1.0 mmol, 0.2 equiv)
-
1,10-Phenanthroline (0.36 g, 2.0 mmol, 0.4 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 25 mL
-
Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodoanisole (5.0 mmol), potassium trifluoroacetate (10.0 mmol), CuI (1.0 mmol), and 1,10-phenanthroline (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF (25 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL) and extract with toluene (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or distillation to afford 4-(trifluoromethyl)anisole.
-
Conclusion and Future Outlook
The field of trifluoromethylation continues to evolve rapidly. While powerful and versatile methods now exist for nearly every class of substrate, challenges remain. Key areas of future development will likely focus on:
-
Catalytic Asymmetric Trifluoromethylation: Developing highly enantioselective methods remains a significant goal.[5]
-
Greener and More Economical Reagents: Moving away from expensive or environmentally problematic reagents towards cheaper, more sustainable sources of the CF₃ group, such as fluoroform or trifluoroacetic acid derivatives, is a major industrial driver.[4][16][34]
-
Biocompatible Reactions: Expanding the scope of radical methods for the direct and selective modification of proteins and other biomolecules in aqueous media holds immense promise for chemical biology and drug discovery.[18][21]
The continued innovation in trifluoromethylated building blocks and their associated synthetic methodologies ensures that the CF₃ group will remain a privileged motif in the design of next-generation pharmaceuticals and advanced materials.
References
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis.
- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem.
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed.
- Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate.
- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Tocris Bioscience.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Protecting group free radical C–H trifluoromethylation of peptides. PMC - NIH.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications.
- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI.
- Trifluoromethylated heterocycles. PubMed - NIH.
- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. PMC - NIH.
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications - Taylor & Francis Online.
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.
- (PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. ResearchGate.
- Electrophilic Fluorination. Bryn Mawr College.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
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Safety data sheet and handling precautions for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
An In-depth Technical Guide to the Safe Handling of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 17327-34-3) is a halogenated ester utilized in specialized laboratory applications, including scientific research and development for the manufacture of complex chemical substances.[1] Its unique structure, featuring two trifluoromethyl groups, imparts specific reactivity and properties that are valuable in organic synthesis. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required to work safely with this compound.
Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction and disposal.
| Property | Value | Source |
| CAS Number | 17327-34-3 | [1][2] |
| Molecular Formula | C₇H₈F₆O₂ | [1][2] |
| Molecular Weight | 238.13 g/mol | [2] |
| Synonyms | Ethyl 4,4,4,4',4',4'-Hexafluoroisobutryate | [1] |
| Form | Substance | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The causality behind this classification stems from its flammability and its irritant properties, which are common for volatile, low-molecular-weight organic esters. The presence of multiple fluorine atoms can also influence its reactivity and toxicological profile.
GHS Pictograms:
Signal Word: Danger [1]
| Hazard Class | Hazard Statement | GHS Code | Source |
|---|---|---|---|
| Flammable Liquids | Highly flammable liquid and vapor | H225 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1]|
These classifications mandate that all work with this compound be performed with appropriate engineering controls and personal protective equipment to mitigate the risks of fire, skin/eye contact, and inhalation.
Comprehensive Handling and Storage Protocols
The primary directive for handling this compound is the avoidance of all personal contact and the prevention of fire or explosion. [3]The following protocols are designed as a self-validating system to ensure user safety.
Prerequisite Risk Assessment and Workflow
Before handling, a thorough risk assessment is mandatory. This process evaluates the specific quantities being used, the nature of the experiment, and the available safety equipment to establish a safe operating procedure.
Caption: Chemical Risk Assessment and Handling Workflow.
Step-by-Step Safe Handling Protocol
This protocol is designed for handling the compound in a standard research laboratory setting.
-
Preparation :
-
Confirm that a safety shower and eyewash station are accessible and functional. [4] * Don all required PPE as detailed in Section 4.
-
Ensure the chemical fume hood is operational with a verified face velocity.
-
-
Dispensing and Use :
-
Perform all manipulations of the compound within the fume hood. [3] * Ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source. [1][5] * Use non-sparking tools for all transfers and operations. [3][5] * Keep the container tightly closed when not in use to prevent the escape of flammable vapors. [1] * Avoid all ignition sources, including open flames, hot surfaces, and sparks. Smoking is strictly prohibited in the handling area. [1]3. Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling. [3][4] * Decontaminate all equipment and the work surface.
-
Segregate waste into a designated, properly labeled flammable waste container. [3]
-
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location : Store in a cool, dry, well-ventilated area specifically designated for flammable liquids. [3][5]* Containers : Keep in the original, tightly sealed container to prevent vapor release and contamination. [1][3]* Incompatibilities : Store away from incompatible materials such as strong acids, strong bases, and strong reducing agents. [5][6]
Exposure Controls and Personal Protective Equipment (PPE)
Exposure controls are a hierarchy of measures designed to minimize worker contact with hazardous materials. Engineering controls are the most effective, followed by administrative controls and, finally, PPE.
-
Engineering Controls : The primary engineering control is the use of a well-ventilated laboratory, with all direct handling of the compound occurring inside a chemical fume hood. [3][4]Safety showers and eyewash stations must be readily available. [4]* Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn at all times when handling the compound.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166. [4][5] * Skin Protection : Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing, such as a flame-retardant lab coat, to prevent skin exposure. [4][5] * Respiratory Protection : If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors. [5]
-
Emergency Procedures
A clear, rehearsed emergency plan is crucial for responding effectively to accidents.
First-Aid Measures
-
Inhalation : If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. [1][4]* Skin Contact : If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed immediately. [1][4]* Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [1][4]* Ingestion : If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. [5][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [5][7]* Specific Hazards : The compound is highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back. [5]Containers may explode when heated. [8]* Hazardous Combustion Products : Combustion may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF). [3][5][8]* Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5]
Step-by-Step Emergency Spill Response Protocol
-
Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition. [3][7]2. Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Containment : Prevent the spill from entering drains or waterways. [3]4. Absorption : For small spills, contain and absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. [3]Do not use combustible materials like sawdust.
-
Collection : Use non-sparking tools to collect the absorbed material and contaminated soil into a sealable, labeled container for flammable waste. [3][5]6. Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of the waste container through an approved hazardous waste disposal plant. [1][5]
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- Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate | C7H9F3O2.
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- Safety Data Sheet - Ethyl 3-amino-4,4,4-trifluorocroton
- Safety Data Sheet - Ethyl 4,4,4-trifluoroacetoacet
- Safety Data Sheet - Ethyl 3-Amino-4,4,4-trifluorocroton
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- Ethyl 3,4,4-trifluorobutanoate | C6H9F3O2.
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- Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | C7H8F6O2.
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A Technical Guide to the Research Applications of Bis(trifluoromethyl) Compounds
Foreword: The Transformative Influence of Trifluoromethyl Groups in Modern Chemistry
The strategic incorporation of trifluoromethyl (CF₃) groups, particularly in the form of bis(trifluoromethyl) moieties, has become a cornerstone of modern chemical research and development.[1][2] These powerful functional groups exert a profound influence on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and overall pharmacological or material profile.[1][3] For researchers in pharmaceuticals, agrochemicals, and materials science, a deep understanding of how to leverage bis(trifluoromethyl) compounds is no longer a niche specialty but a fundamental prerequisite for innovation. This guide provides an in-depth exploration of the core principles, experimental considerations, and cutting-edge applications of these remarkable molecules, grounded in both established science and field-proven insights.
The Physicochemical Impact of Bis(trifluoromethyl) Substitution: A Causal Analysis
The utility of bis(trifluoromethyl) compounds stems from the unique electronic and steric properties of the CF₃ group.[2][4] The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, significantly altering the electronic landscape of the parent molecule.[2][5] This is not merely an additive effect; the presence of two such groups can create unique electronic environments that drive reactivity and interaction.
Modulation of Lipophilicity and Metabolic Stability
A primary driver for incorporating bis(trifluoromethyl) groups is the enhancement of lipophilicity.[2][3][6] Increased lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability in drug candidates and uptake in agrochemicals.[2][6]
Causality: The fluorine atoms in the CF₃ groups are poor hydrogen bond acceptors, which reduces the molecule's interaction with water and increases its affinity for lipid environments. Furthermore, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the bis(trifluoromethyl) moiety highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][4][6] This inherent stability often translates to a longer biological half-life and sustained therapeutic or protective effects.[1]
Alteration of Acidity and Basicity (pKa)
The potent inductive effect of two trifluoromethyl groups can dramatically influence the acidity or basicity of nearby functional groups.[5][6] For instance, the pKa of an adjacent carboxylic acid will be significantly lowered, making it a stronger acid. Conversely, the basicity of a neighboring amine will be substantially reduced.
Causality: The electron-withdrawing nature of the CF₃ groups stabilizes the conjugate base of an acid, shifting the equilibrium towards deprotonation. For a base, the electron density on the nitrogen atom is diminished, making it less available to accept a proton. This principle is fundamental in tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor binding, and off-target effects.
Core Applications in Research and Development
The unique properties conferred by bis(trifluoromethyl) groups have led to their widespread application across several scientific disciplines.
Pharmaceutical and Drug Discovery
In medicinal chemistry, the introduction of bis(trifluoromethyl)phenyl moieties is a well-established strategy for optimizing drug candidates.[1][7]
-
Enhanced Receptor Binding: The electronic modifications can lead to stronger and more selective interactions with biological targets.[1] For example, the design of novel Enobosarm analogs with bis(trifluoromethyl) groups resulted in a 100-fold increase in binding affinity for the androgen receptor.[7]
-
Improved Pharmacokinetics: As previously discussed, increased metabolic stability and lipophilicity often lead to better oral bioavailability and longer duration of action.[1][3] A notable example is Dutasteride, where the replacement of a tert-butyl amide with a 2,5-bis(trifluoromethyl)phenyl group resulted in a 40-fold increase in potency.[8]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of steric and electronic properties to improve a lead compound's profile.[5]
Agrochemicals
The agrochemical industry heavily relies on fluorinated compounds, with a significant portion containing trifluoromethyl groups.[9][10][11]
-
Herbicides and Pesticides: Bis(trifluoromethyl)phenyl structures are key components in a range of herbicides and pesticides.[12][13] These groups enhance the potency and environmental persistence of the active ingredients, allowing for lower application rates.[13]
-
Fungicides: The development of novel fungicides often incorporates trifluoromethylated heterocyclic compounds to improve efficacy against resistant fungal strains.[9]
Materials Science
In materials science, the introduction of bis(trifluoromethyl) groups can be used to modify the properties of polymers and other materials.
-
Liquid Crystals: The substitution of alkyl groups with perfluoroalkyl groups, including trifluoromethyl, can influence the mesogenic properties of liquid crystals, altering their transition temperatures and phase behavior.[14]
-
Polymers: Incorporating bis(trifluoromethyl) moieties can enhance the thermal stability, chemical resistance, and dielectric properties of polymers, making them suitable for specialized applications.
Synthetic Strategies and Methodologies
The synthesis of molecules containing bis(trifluoromethyl) groups requires specialized reagents and techniques. The choice of synthetic route is critical and depends on the target molecule and the desired substitution pattern.
Key Building Blocks
A common and efficient approach is to start with commercially available building blocks that already contain the bis(trifluoromethyl) moiety.
| Building Block | CAS Number | Common Applications |
| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Synthesis of APIs, agrochemicals, and dyes |
| 3,5-Bis(trifluoromethyl)acetophenone | 30071-93-3 | Precursor for pyrazole derivatives and other heterocycles |
| 3,5-Bis(trifluoromethyl)bromobenzene | 328-77-8 | Substrate for cross-coupling reactions |
| 3,5-Bis(trifluoromethyl)benzylamine | 79618-33-8 | Synthesis of amides and other nitrogen-containing compounds |
The use of these building blocks simplifies the synthetic process and ensures the correct placement of the trifluoromethyl groups. For instance, 3',5'-bis(trifluoromethyl)acetophenone is a key starting material for the synthesis of potent antimicrobial pyrazole derivatives.[15]
Direct Trifluoromethylation Methods
Directly introducing a trifluoromethyl group onto a molecule is a powerful alternative to using pre-functionalized building blocks. Several methods have been developed, each with its own advantages and limitations.
-
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with the substrate.[16] Reagents like trifluoroiodomethane (CF₃I) in the presence of a radical initiator (e.g., triethylborane) are commonly used.[16] Photoredox catalysis has emerged as a mild and efficient way to generate •CF₃ radicals for the trifluoromethylation of alkenes and heteroarenes.[17][18]
-
Nucleophilic Trifluoromethylation: This approach utilizes a source of the trifluoromethyl anion (CF₃⁻). Ruppert's reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent, often activated by a fluoride source.[16]
-
Electrophilic Trifluoromethylation: These reactions employ reagents that deliver a "CF₃⁺" equivalent. Hypervalent iodine reagents, such as Togni reagents, are popular choices for the electrophilic trifluoromethylation of a wide range of nucleophiles.[16]
Experimental Protocol: Reductive Amination for the Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives[15]
This protocol describes the final step in the synthesis of a library of potential antimicrobial agents, as reported by G. D. Cuny et al.
-
Reactant Preparation: To a solution of 1-(4-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)methanamine (the aldehyde intermediate, 1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aniline (1.2 eq).
-
Reaction Initiation: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: DCM is a good solvent for the reactants and does not interfere with the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination, as it does not readily reduce the aldehyde in the absence of the amine.
-
Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and facilitates the separation of the product.
Spectroscopic Characterization
Confirming the successful incorporation of bis(trifluoromethyl) groups is crucial. A combination of spectroscopic techniques provides unambiguous evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most direct method for detecting trifluoromethyl groups.[19] The ¹⁹F nucleus is 100% abundant and highly sensitive. Bis(trifluoromethyl)phenyl groups will typically show a singlet in the range of -60 to -65 ppm (relative to CFCl₃).[19]
-
¹³C NMR: The carbon atoms of the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons attached to the CF₃ groups will also show quartet splitting.[20]
-
¹H NMR: The protons on the aromatic ring will be influenced by the strong electron-withdrawing effect of the two CF₃ groups, typically shifting them downfield.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the final compound, accounting for the mass of the two trifluoromethyl groups. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy
The C-F bonds of the trifluoromethyl groups give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹.[20]
Visualizing Synthetic and Mechanistic Pathways
Diagrams are essential tools for understanding complex chemical processes.
Diagram 1: General Synthetic Workflow for Bis(trifluoromethyl)phenyl Pyrazoles
Caption: Synthetic pathway for 3,5-bis(trifluoromethyl)phenyl pyrazoles.
Diagram 2: Logical Flow of Physicochemical Effects
Caption: Causality of bis(trifluoromethyl) groups on molecular properties.
Conclusion and Future Outlook
Bis(trifluoromethyl) compounds represent a powerful and versatile class of molecules with far-reaching implications for research and development. Their ability to predictably and profoundly alter the properties of a parent structure makes them an invaluable tool in the design of new pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies for trifluoromethylation continue to evolve, becoming more efficient, selective, and scalable, we can anticipate an even wider application of these remarkable compounds. The insights and protocols detailed in this guide are intended to provide researchers with a solid foundation for harnessing the full potential of bis(trifluoromethyl) chemistry in their own innovative work.
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The Indispensable Fluorine: A Technical Guide to Trifluoromethylation Strategies in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine and fluorinated motifs into molecular architectures has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is preeminent, valued for its profound impact on a compound's physicochemical and pharmacological properties. This guide provides an in-depth exploration of fluorine chemistry, with a specific focus on the theory and application of trifluoromethylation reagents. We will delve into the causal mechanisms behind the transformative effects of the CF₃ group on drug candidates and offer a comprehensive overview of the primary classes of trifluoromethylation reagents: electrophilic, nucleophilic, and radical. Through detailed protocols, mechanistic diagrams, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage trifluoromethylation in their synthetic endeavors.
Part 1: The Unique Influence of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modulating molecular behavior.[1][2] When incorporated into a drug candidate, its effects are multifaceted, influencing everything from metabolic stability to target binding affinity.[3][4][5]
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can dramatically alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol.[6][7] This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism, thereby prolonging the in vivo half-life of a drug.[4][8][]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3][] This increased lipophilicity can be a critical factor in improving the bioavailability of orally administered drugs.
-
Acidity and Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups.[10][11] This modulation of a molecule's ionization state can profoundly impact its solubility, receptor binding, and pharmacokinetic properties.[]
-
Conformational Control: The steric bulk and electronic properties of the CF₃ group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity for a biological target.[3][]
The strategic placement of a CF₃ group is a key consideration in drug design, with its benefits demonstrated in numerous approved drugs across various therapeutic areas, including oncology, neurology, and infectious diseases.[3][12]
Part 2: A Deep Dive into Trifluoromethylation Reagents
The efficient installation of a trifluoromethyl group onto a diverse range of molecular scaffolds is a significant challenge in synthetic chemistry.[11] Over the years, a sophisticated toolbox of trifluoromethylation reagents has been developed, broadly categorized by their reactive nature: electrophilic, nucleophilic, and radical.[13]
Electrophilic Trifluoromethylation Reagents
Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[14][15] These reagents have become increasingly popular due to their stability, reactivity, and broad substrate scope.[15][16]
Two of the most prominent classes of electrophilic trifluoromethylating agents are the hypervalent iodine reagents developed by Togni and the sulfonium salts introduced by Umemoto.[13][15][17]
-
Togni Reagents: Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are versatile and widely used for the trifluoromethylation of a broad range of nucleophiles, including β-ketoesters, phenols, and alkenes.[14][17][18] They can react through either a polar or a single-electron transfer (SET) mechanism, the latter generating a trifluoromethyl radical.[10][14]
-
Umemoto Reagents: Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts.[14][15][19] These powerful electrophilic reagents are effective for the trifluoromethylation of various substrates, including silyl enol ethers and arenes.[19][20][21] Newer generations of Umemoto reagents have been developed with enhanced reactivity.[22]
The choice between Togni and Umemoto reagents often depends on the specific substrate and desired reaction conditions.
| Reagent Class | Representative Structure | Key Features | Typical Substrates |
| Togni Reagents | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Bench-stable, versatile, can generate CF₃ radical.[18] | β-ketoesters, phenols, alkenes, alkynes.[10][17] |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | Highly electrophilic, powerful, effective for less reactive nucleophiles.[20] | Silyl enol ethers, arenes, heteroarenes.[19][21] |
Nucleophilic Trifluoromethylation Reagents
Nucleophilic trifluoromethylation involves the delivery of a "CF₃⁻" equivalent to an electrophilic substrate.[23] This approach is particularly effective for the trifluoromethylation of carbonyl compounds and their derivatives.[23][24]
The most widely used nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[25][26][27] This reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[25][26]
Caption: General mechanism of Ruppert-Prakash reagent activation and nucleophilic trifluoromethylation.
The Ruppert-Prakash reagent is valued for its operational simplicity and broad applicability in the synthesis of trifluoromethylated alcohols, which are important building blocks in pharmaceutical development.[25][26]
Radical Trifluoromethylation Reagents
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of alkenes and (hetero)arenes.[10][28] These reactions proceed via a trifluoromethyl radical (CF₃•) intermediate, which can be generated from various precursors through processes like photoredox catalysis.[10][29]
A variety of reagents can serve as sources for the trifluoromethyl radical under the appropriate conditions:
-
Trifluoroiodomethane (CF₃I): A gaseous reagent that can generate CF₃• upon photolysis or in the presence of a radical initiator.[10][12]
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A readily available solid that can generate CF₃• via oxidation.[10][29]
-
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): Can also serve as a CF₃• precursor, often under photoredox conditions.[11][12]
-
Electrophilic Reagents (Togni/Umemoto): As mentioned earlier, these reagents can also generate CF₃• via single-electron transfer (SET) processes, expanding their utility to radical transformations.[10][14]
Photoredox catalysis has revolutionized radical trifluoromethylation, enabling these reactions to proceed under mild conditions with high efficiency and functional group tolerance.[10][29]
Caption: Simplified workflow of a photoredox-catalyzed radical trifluoromethylation.
Part 3: Experimental Protocols and Methodologies
To ensure the practical applicability of this guide, the following section provides detailed, step-by-step protocols for key trifluoromethylation reactions. These protocols are designed to be self-validating, with clear instructions and safety considerations.
Protocol: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent
Objective: To synthesize an α-trifluoromethyl-β-ketoester, a valuable building block in organic synthesis.
Materials:
-
β-ketoester (1.0 mmol)
-
Togni's Reagent II (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole) (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Stir the solution at room temperature until the β-ketoester is fully dissolved.
-
Add Togni's Reagent II (1.1 mmol) and copper(I) iodide (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-trifluoromethyl-β-ketoester.
Safety Precautions: Togni's reagents are oxidizing agents and should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
Objective: To synthesize a trifluoromethylated secondary alcohol.
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash Reagent (1.5 mmol) to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise to initiate the reaction.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated alcohol.
Safety Precautions: The Ruppert-Prakash reagent is volatile and moisture-sensitive. Handle it in a fume hood under an inert atmosphere. TBAF is corrosive and should be handled with care. Wear appropriate PPE.
Part 4: Conclusion and Future Outlook
The trifluoromethyl group will undoubtedly continue to be a privileged motif in drug discovery and development. The ongoing evolution of trifluoromethylation methodologies is expanding the synthetic chemist's ability to introduce this critical functional group with greater efficiency, selectivity, and under milder conditions. Future research will likely focus on the development of more sustainable and cost-effective reagents and catalytic systems, as well as methods for late-stage trifluoromethylation on complex, drug-like molecules. The insights and protocols provided in this guide serve as a robust foundation for scientists aiming to harness the power of fluorine chemistry in their pursuit of novel therapeutics.
References
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- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
- Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (NIH). [Link]
- Introduction: Fluorine Chemistry.
- Fluorine in drug discovery: Role, design and case studies.
- The Many Roles for Fluorine in Medicinal Chemistry.
- The role of fluorine in medicinal chemistry. PubMed. [Link]
- Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Royal Society of Chemistry. [Link]
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- Putting the F in pharma. Chemistry World. [Link]
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
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- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Electrophilic Fluorin
- Organofluorine compounds – Knowledge and References. Taylor & Francis. [Link]
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- Trifluoromethyl
- Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
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- A scalable and operationally simple radical trifluoromethylation.
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- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Trifluoromethyltrimethylsilane. Wikipedia. [Link]
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- Umemoto's Reagent.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry. [Link]
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
- Trifluoromethylation Methods: Leveraging Fluoroform for Efficient Chemical Transformations. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Notes & Synthetic Protocols for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate: A Guide to a Novel Fluorinated Building Block
Introduction and Scientific Context
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a highly fluorinated aliphatic ester with the chemical formula C₇H₈F₆O₂. Its structure is characterized by a butane backbone with two trifluoromethyl (CF₃) groups, one at the terminal C-4 position and another at the C-3 position, with an ethyl ester functionality at C-1. This unique arrangement of two potent electron-withdrawing groups imparts distinct chemical properties, making it a potentially valuable, albeit underutilized, building block in organic synthesis, medicinal chemistry, and materials science.
It is critical to distinguish this molecule from the more commonly referenced and commercially available Ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate). The latter contains a ketone at the C-3 position, which dictates a vastly different reaction profile centered on its active methylene and carbonyl functionalities.
As of the current literature landscape, specific, validated synthetic protocols utilizing this compound are not widely documented. This guide, therefore, is designed to serve as a forward-looking technical note for researchers. It combines known data of its parent acid, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid [1][2], with foundational principles of organic chemistry to predict its reactivity and propose detailed, scientifically-grounded hypothetical protocols for its use. These protocols are intended as a starting point for laboratory investigation.
Physicochemical Properties and Predicted Reactivity
The defining feature of this molecule is the immense inductive effect of the two vicinal CF₃ groups. This electronic influence is predicted to dominate its reactivity, particularly at the positions alpha and beta to the ester carbonyl.
| Property | Predicted Value / Comment | Data Source / Rationale |
| Molecular Formula | C₇H₈F₆O₂ | - |
| Molecular Weight | 254.13 g/mol | - |
| Appearance | Colorless liquid (Predicted) | Based on similar fluorinated esters. |
| Boiling Point | ~130-150 °C (Predicted) | Extrapolated from parent acid (138.8 °C)[2] and related esters. |
| Density | ~1.4-1.5 g/cm³ (Predicted) | Extrapolated from parent acid (1.512 g/cm³)[2]. High density is typical for polyfluorinated compounds. |
| Acidity of α-Protons | pKa ≈ 18-20 (in DMSO) (Predicted) | Significantly more acidic than typical esters (pKa ≈ 25) due to the powerful stabilizing inductive effect of two CF₃ groups on the conjugate base (enolate). |
Key Reactivity Insights:
-
α-Proton Acidity: The protons on C-2 are expected to be highly acidic. This makes the formation of the corresponding enolate highly favorable, even with moderately strong bases. This is the most promising site for synthetic modification.
-
Ester Functionality: The ester group is a classic site for nucleophilic acyl substitution. Reactions like hydrolysis and reduction are expected to proceed. The strong electron-withdrawing nature of the fluoroalkyl chain may increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to non-fluorinated analogs.[3]
-
Steric Hindrance: The bulky CF₃ group at C-3 provides significant steric shielding, which will influence the approach of nucleophiles and bases to both the C-2 and C-3 positions.
Potential Synthetic Applications & Proposed Protocols
Based on the predicted reactivity profile, we propose the following core synthetic transformations. These protocols are designed as robust starting points for experimental validation.
Protocol 1: Synthesis of α-Alkylated Derivatives via Enolate Formation
This protocol leverages the heightened acidity of the α-protons to form a carbanion for subsequent reaction with electrophiles. This is a foundational C-C bond-forming reaction.
Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. It ensures rapid and complete deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl. The low temperature (-78 °C) is essential to maintain the kinetic stability of the enolate and prevent side reactions.
Caption: Workflow for α-Alkylation.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Reagent | M.W. ( g/mol ) | Eq. | Amount |
| Ester Substrate | 254.13 | 1.0 | 254 mg (1.0 mmol) |
| Anhydrous THF | - | - | 5 mL |
| LDA (2.0 M) | - | 1.1 | 0.55 mL (1.1 mmol) |
| Benzyl Bromide | 171.04 | 1.2 | 143 µL (1.2 mmol) |
Protocol 2: Saponification to 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
This protocol describes the base-mediated hydrolysis of the ester to its corresponding carboxylate salt, followed by acidic workup to yield the free carboxylic acid. This is a fundamental deprotection or derivatization strategy.
Causality: Saponification is an irreversible process, unlike acid-catalyzed hydrolysis, driving the reaction to completion.[4] The use of a water/THF co-solvent system ensures the miscibility of the organic ester and the aqueous base. The strong electron-withdrawing CF₃ groups are expected to make the carbonyl carbon highly susceptible to nucleophilic attack, potentially allowing the reaction to proceed under milder conditions (e.g., room temperature) than typical aliphatic esters.
Caption: Workflow for Saponification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.3 M).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is expected to be complete within 2-6 hours.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate or an oil may form.
-
Extraction and Isolation: Extract the acidified solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
| Reagent | M.W. ( g/mol ) | Eq. | Amount |
| Ester Substrate | 254.13 | 1.0 | 254 mg (1.0 mmol) |
| THF | - | - | 2.5 mL |
| Water | - | - | 0.8 mL |
| LiOH·H₂O | 41.96 | 2.0 | 84 mg (2.0 mmol) |
| 1 M HCl | - | - | As needed for pH 1-2 |
Protocol 3: Reduction to 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This protocol details the complete reduction of the ester functionality to a primary alcohol, a common transformation for creating diols or removing the carbonyl group.
Causality: A powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the ester. The reaction is typically performed in an anhydrous ethereal solvent like THF at low temperature to control the initial exothermic reaction, followed by warming to ensure completion. The stoichiometry requires two equivalents of hydride, so a slight excess of LiAlH₄ is used.
Caption: Workflow for Ester Reduction.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a dropping funnel.
-
Hydride Suspension: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.5 M) in the reaction flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (to make a 1.0 M solution) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours or until TLC analysis shows complete consumption of the ester.
-
Careful Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.
| Reagent | M.W. ( g/mol ) | Eq. | Amount |
| Ester Substrate | 254.13 | 1.0 | 254 mg (1.0 mmol) |
| LiAlH₄ | 37.95 | 1.5 | 57 mg (1.5 mmol) |
| Anhydrous THF | - | - | ~5 mL |
Safety and Handling
-
General: Researchers should handle this compound in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, compatible gloves) should be worn.
-
Reactivity Hazards: The proposed protocols involve pyrophoric (LDA) and highly water-reactive (LiAlH₄) reagents. These should be handled under an inert atmosphere (N₂ or Ar) using appropriate syringe and cannula techniques. The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution.
-
Toxicity: The specific toxicology of this compound is not established. As with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
References
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (n.d.). ResearchGate.
- Wei, D., Rong, G., & Wang, C. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology Journal, 1(10), 1131-1137. [Link]
- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses.
- Cas 79424-03-6, ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE. (n.d.). LookChem.
- Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals. (n.d.). LookChem.
- Novel synthesis method for 4,4,4-trifluorobutanol. (2016).
- 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. (2011). PubMed Central (PMC). [Link]
- ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate. (n.d.). ChemBK.
- Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate. (n.d.). PubChem.
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (2022). dCollection. [Link]
- Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- Butanoic acid, 3-hydroxy-, ethyl ester, (S). (n.d.). Organic Syntheses.
- Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (2018).
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2014).
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Application of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in medicinal chemistry
Application Notes & Protocols: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
A Novel Building Block for Introducing Gem-bis(Trifluoromethyl) Moieties in Medicinal Chemistry
Abstract and Introduction
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic and conformational characteristics.[3][4][5][6]
This guide focuses on This compound , a reagent distinguished by its geminal bis(trifluoromethyl) moiety attached to an activated methylene center. While direct, widespread applications of this specific molecule are emerging, its structure presents significant, predictable potential for the synthesis of novel pharmacophores. Its core value lies in its capacity to serve as a potent nucleophile precursor for introducing the sterically demanding and electronically unique hexafluoroisopropylidene fragment into complex molecules. This note will detail the compound's properties, its anticipated reactivity based on fundamental chemical principles, and provide a detailed protocol for its application in a key carbon-carbon bond-forming reaction.
Physicochemical Properties and Rationale for Use
This compound is structurally related to hexafluoroacetone derivatives, which are known for their distinct reactivity.[7][8] The defining feature is the two CF₃ groups on the C3 carbon. These groups exert a powerful influence on the molecule's chemical behavior.
Key Molecular Attributes:
-
Extreme Electron Withdrawal: The two CF₃ groups are potent sigma-electron withdrawing groups. This effect polarizes the C-H bond at the C2 position, rendering the alpha-proton significantly more acidic than in non-fluorinated esters.
-
Enhanced Lipophilicity: The hexafluoro-substitution dramatically increases the lipophilicity of the moiety, a property that can enhance a drug's ability to cross biological membranes.[3]
-
Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the bis(trifluoromethyl) group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[3]
-
Steric Influence: The bulky nature of the CH(CF3)2 group can be leveraged to control molecular conformation or to probe steric constraints within a protein's binding pocket.
These properties make the title compound an attractive building block for creating drug candidates with potentially longer half-lives, improved cell permeability, and novel binding interactions.
| Property | Value / Description | Significance in Medicinal Chemistry |
| Molecular Formula | C₆H₆F₆O₂ | High fluorine content in a compact structure. |
| Molecular Weight | 236.10 g/mol | Suitable for use as a fragment in drug discovery campaigns. |
| Key Structural Feature | gem-bis(Trifluoromethyl) Group | Imparts high lipophilicity, metabolic stability, and unique electronic properties. |
| Primary Reactive Site | C2 Methylene Protons | Highly acidic, enabling facile formation of a stabilized carbanion (enolate). |
Proposed Synthetic Utility & Reaction Pathways
The primary synthetic value of this compound stems from the acidity of its C2 protons. Deprotonation with a suitable base generates a highly stabilized enolate, which can act as a soft nucleophile in a variety of crucial bond-forming reactions.
General Reactivity Scheme: Enolate Formation and Application
The general workflow involves the in situ generation of the enolate followed by the addition of an electrophile. The choice of base is critical; a non-nucleophilic base is preferred to avoid competing reactions at the ester carbonyl. Bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are suitable candidates depending on the chosen electrophile and reaction conditions.
Caption: General reaction pathway for this compound.
Key Applications in Scaffold Development
-
Michael Addition: The conjugate addition of the enolate to α,β-unsaturated carbonyl compounds is a powerful method for constructing complex carbon skeletons. This reaction allows for the installation of the gem-bis(trifluoromethyl)ethyl ester moiety at the β-position of the acceptor.
-
Aldol Reactions: Reaction with aldehydes and ketones can generate β-hydroxy ester derivatives bearing the hexafluorinated group, providing access to chiral centers and further functionalization handles.
-
Alkylation and Acylation: The enolate can be readily alkylated or acylated to introduce further diversity and build molecular complexity.
Detailed Experimental Protocol: Michael Addition to Chalcone
This protocol describes a representative procedure for the conjugate addition of this compound to chalcone, a common Michael acceptor. This reaction serves as a robust template for introducing the title compound into various scaffolds.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Chalcone (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
Caption: Experimental workflow for the Michael addition protocol.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add chalcone (1.0 eq., e.g., 208 mg, 1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Addition of Reagents: Add this compound (1.0 eq., e.g., 236 mg, 1.0 mmol) to the stirred solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add DBU (1.2 eq., e.g., 183 mg, 1.2 mmol, ~0.18 mL) dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control any potential exotherm and to ensure smooth initiation of the reaction. DBU is a strong, non-nucleophilic base ideal for forming the enolate without attacking the ester.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-16 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Causality Note: Quenching with a mild acid like NH₄Cl protonates the enolate and neutralizes the DBU catalyst, terminating the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.
Data Interpretation and Troubleshooting
-
Expected Outcome: The product will be a 1,5-dicarbonyl compound. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. In ¹⁹F NMR, the two CF₃ groups may appear as a doublet or a more complex multiplet depending on the diastereomeric ratio and coupling to the adjacent proton.
-
TLC Analysis: The product should have an Rf value that is intermediate between the non-polar chalcone and the more polar ester starting material.
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, a slightly stronger, non-nucleophilic base like sodium hydride (NaH) can be used, although this requires stricter anhydrous conditions. Ensure the THF is completely dry.
-
Side Products: If retro-Michael or other side reactions are observed, try running the reaction at a lower temperature (e.g., maintaining it at 0 °C) for a longer period.
-
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is an irritant.
-
DBU: Corrosive and an irritant. Handle with care.
-
Anhydrous Solvents: THF is flammable and can form peroxides. Use from a freshly opened bottle or a solvent purification system.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its true potential is realized through the generation of its stabilized enolate, which provides a gateway for the strategic installation of the metabolically robust and lipophilic gem-bis(trifluoromethyl) moiety. The protocol detailed herein for the Michael addition serves as a foundational method that can be adapted for a wide range of electrophiles, enabling the synthesis of novel and diverse molecular architectures for drug discovery.
References
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025). ResearchGate.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Crank, G., Harding, D. R., & Szinai, S. S. (1970). Perfluoroalkyl carbonyl compounds. 2. Derivatives of hexafluoroacetone. Journal of Medicinal Chemistry, 13(6), 1215-7.
- Hexafluoroacetone. (n.d.). In Wikipedia.
- Lin, J., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 96(3), 603-9.
- Alghamdi, M. A. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi eGrove.
- Polyfluorinated Groups in Medicinal Chemistry. (2023). ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Synthesis of Derivatives of Hexafluoroisopropanol. (2023). ProQuest.
- Trifluoromethyl group. (n.d.). In Wikipedia.
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- 1. Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest [proquest.com]
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- 4. researchgate.net [researchgate.net]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. Perfluoroalkyl carbonyl compounds. 2. Derivatives of hexafluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Integration of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in Advanced Agrochemical Synthesis
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of next-generation agrochemicals. Herein, we explore the utility of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate as a specialized building block. While direct and widespread applications of this specific bis-trifluoromethylated ester are emerging, its structural attributes suggest significant potential in creating novel active ingredients with enhanced efficacy and stability. This guide will draw upon established synthetic protocols for structurally related and commercially prevalent fluorinated precursors, notably ethyl 4,4,4-trifluoroacetoacetate, to provide a predictive framework and practical methodologies for the application of this compound.
Introduction: The Imperative of Fluorine in Modern Agrochemicals
The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into agrochemical candidates is a well-established strategy for enhancing biological activity.[1][2] The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability contribute to improved bioavailability, target binding affinity, and extended in-field performance of pesticides.[1] Molecules bearing multiple trifluoromethyl groups, such as this compound, represent a frontier in leveraging these benefits to an even greater extent. The presence of two CF₃ groups on adjacent carbons creates a unique electronic environment that can be exploited in novel synthetic pathways and is anticipated to impart exceptional properties to the resulting agrochemicals.
Physicochemical Properties and Rationale for Use
The properties of this compound are central to its potential applications. A comparison with its mono-trifluoromethylated analog, ethyl 4,4,4-trifluoroacetoacetate, provides a compelling rationale for its use.
| Property | Ethyl 4,4,4-trifluoroacetoacetate | This compound | Anticipated Impact on Agrochemicals |
| Molecular Weight | 184.11 g/mol | 252.10 g/mol | Increased molecular weight can influence formulation and spray drift characteristics. |
| Boiling Point | 129-130 °C | Not widely reported, but expected to be higher | Higher boiling point may be advantageous for certain high-temperature reaction conditions. |
| Lipophilicity (LogP) | ~1.4 (estimated) | Expected to be significantly higher | Enhanced lipophilicity can improve penetration through waxy plant cuticles and insect exoskeletons, potentially increasing efficacy. |
| Electrophilicity | High at the carbonyl carbon | Exceptionally high at the carbonyl carbon | The two electron-withdrawing CF₃ groups will render the carbonyl carbon highly susceptible to nucleophilic attack, enabling unique chemical transformations. |
This table presents a comparative analysis to infer the properties and potential impact of this compound.
Core Application: Synthesis of Trifluoromethylated Heterocycles
A primary application of fluorinated butanoates in agrochemical development is the synthesis of bioactive heterocyclic compounds, such as pyrazoles and pyrimidines, which are scaffolds for numerous commercial fungicides and herbicides. The following protocols are adapted from established procedures for ethyl 4,4,4-trifluoroacetoacetate and extrapolated for this compound, with critical considerations for the altered reactivity of the bis-trifluoromethylated substrate.
This protocol outlines a general procedure for the Knorr pyrazole synthesis, a cornerstone reaction for producing fungicides that inhibit succinate dehydrogenase (SDHI fungicides).
Experimental Rationale: The reaction proceeds via a condensation of the β-ketoester with a hydrazine, followed by cyclization and dehydration. The heightened electrophilicity of the carbonyl in this compound is expected to facilitate the initial condensation, potentially allowing for milder reaction conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Slowly add a solution of methylhydrazine (1.1 eq) in the same solvent to the flask at room temperature. The addition should be performed dropwise to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the intermediate hydrazone.
-
Cyclization: Upon completion of the initial condensation, heat the reaction mixture to reflux for 4-6 hours to effect cyclization and dehydration.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target ethyl 5-hydroxy-3,4-bis(trifluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate.
Diagram of the Proposed Reaction Workflow:
Caption: Workflow for the synthesis of a bis(trifluoromethyl)pyrazole carboxylate.
Potential for Novel Agrochemicals with Enhanced Performance
The introduction of a second trifluoromethyl group is hypothesized to confer several advantages to the resulting agrochemical active ingredients:
-
Increased Potency: The unique electronic and steric profile of the bis(trifluoromethyl) moiety may lead to stronger binding interactions with target enzymes or receptors.
-
Altered Selectivity: The modified molecular shape and electronics could result in a different spectrum of activity, potentially leading to herbicides with improved crop safety or insecticides with a more favorable toxicological profile towards non-target organisms.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the presence of two CF₃ groups can shield adjacent parts of the molecule from metabolic degradation, prolonging the compound's activity.[3]
Conclusion and Future Outlook
This compound is a promising, albeit underexplored, building block for the synthesis of novel agrochemicals. While direct synthetic applications are not yet widely published, its structural analogy to well-established fluorinated precursors provides a solid foundation for its investigation. The protocols and rationale presented in these notes are intended to guide researchers in harnessing the potential of this unique molecule. It is anticipated that the exploration of bis-trifluoromethylated building blocks will lead to the discovery of a new generation of pesticides with superior performance characteristics, addressing the ongoing challenges in global food production and sustainable agriculture.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry.
- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. 2025-12-29.
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. 2025-08-07.
- Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins. Journal of Agricultural and Food Chemistry. 2008.
- Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering. 2006.
- Organic Fluorinated Building Blocks. Solvay.
Sources
- 1. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biesterfeld.no [biesterfeld.no]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Reaction mechanisms involving Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
An In-Depth Guide to the Reaction Mechanisms of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Introduction: The Unique Reactivity of a Doubly Trifluoromethylated Ester
This compound is a fascinating molecule whose reactivity is dominated by the powerful electron-withdrawing effects of its two trifluoromethyl (CF₃) groups. These groups, positioned on the carbon adjacent (α) to the ester and on the subsequent carbon (β), create a unique electronic environment that profoundly influences the molecule's chemical behavior. Incorporating trifluoromethyl groups is a key strategy in modern drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal reaction mechanisms involving this compound, supported by field-proven insights and detailed protocols derived from analogous systems.
The two CF₃ groups render the α-proton exceptionally acidic and the ester carbonyl carbon highly electrophilic. This dual activation opens pathways for two major classes of reactions: nucleophilic acyl substitution at the ester and enolate-mediated transformations at the α-carbon. Understanding these pathways is critical for leveraging this versatile building block in the synthesis of novel pharmaceuticals and advanced materials.
Part 1: Nucleophilic Acyl Substitution Reactions
The ester moiety of this compound is the primary site for nucleophilic acyl substitution. The reaction proceeds via a classic two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group.[5] The strong inductive effect of the hexafluoro moiety significantly enhances the electrophilicity of the carbonyl carbon, making these substitutions more facile than with non-fluorinated esters.
Caption: General mechanism of nucleophilic acyl substitution.
A. Saponification: Base-Catalyzed Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol.[6][7][8] For this compound, this reaction is typically rapid and irreversible due to the final deprotonation step.
Causality of Experimental Choices:
-
Base (e.g., NaOH, KOH): A strong nucleophile (hydroxide ion) is required to attack the carbonyl carbon. It also acts as the base in the final, irreversible deprotonation step.
-
Solvent (e.g., H₂O/THF or H₂O/Ethanol): A co-solvent like THF or ethanol is often necessary to ensure the miscibility of the organic ester in the aqueous base.
-
Heat: While the activated ester may react at room temperature, gentle heating is often employed to ensure the reaction goes to completion in a reasonable timeframe.
Protocol: Saponification to 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the ester solution.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup (Acidification): Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography.
B. Amidation: Synthesis of Fluorinated Amides
The reaction with primary or secondary amines provides a direct route to amides. Highly activated esters, such as hexafluoroisopropyl (HFIP) esters, are known to react readily with amines, often without the need for a catalyst.[9] Given its structure, this compound is expected to exhibit similar reactivity.
Protocol: Synthesis of N-alkyl-4,4,4-trifluoro-3-(trifluoromethyl)butanamide
-
Reagent Preparation: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent like THF or acetonitrile.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. For less reactive amines or to accelerate the reaction, a non-nucleophilic base like triethylamine (NEt₃, 1.2 eq) can be added.[9]
-
Reaction Conditions: Stir the mixture at 80 °C for 30 minutes to 2 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.
C. Reduction: Formation of 2,2-Bis(trifluoromethyl)propan-1-ol
The reduction of esters to primary alcohols requires a strong reducing agent. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters unless specific activating agents are used or at elevated temperatures.[10][11] Therefore, a more powerful hydride reagent like lithium aluminum hydride (LiAlH₄) is the reagent of choice.
Causality of Experimental Choices:
-
LiAlH₄: A potent, unhindered source of hydride (H⁻) ions capable of reducing the ester carbonyl.
-
Anhydrous Solvent (THF, Diethyl Ether): LiAlH₄ reacts violently with protic solvents like water and alcohols. Anhydrous conditions are critical for safety and efficacy.
-
Low Temperature (0 °C): The reaction is highly exothermic. Adding the ester at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup (Fieser method): A careful, sequential addition of water, aqueous base, and more water is a standard and safe procedure to quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.
Protocol: LiAlH₄ Reduction to the Corresponding Alcohol
-
Setup: Under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a condenser.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Ester Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the ester.
-
Quenching: Cool the mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF. Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol.
| Reaction Type | Reagent(s) | Solvent | Temperature | Product |
| Saponification | NaOH or KOH | H₂O / THF | RT to 50 °C | Carboxylic Acid Salt |
| Amidation | R₁R₂NH, NEt₃ | Acetonitrile | 80 °C | Amide |
| Reduction | LiAlH₄ | Anhydrous THF | 0 °C to RT | Primary Alcohol |
Table 1: Summary of Nucleophilic Acyl Substitution Reactions.
Part 2: Enolate Chemistry at the α-Carbon
The most striking feature of this compound is the extreme acidity of the α-proton (the C-H bond between the carbonyl and the CH(CF₃)₂ group). The combined inductive effect of the two trifluoromethyl groups and the resonance stabilization from the ester carbonyl makes this proton readily removable by a suitable base to form a fluorinated enolate.[12][13][14] These enolates are potent nucleophiles for forming new carbon-carbon bonds.[15]
Caption: Experimental workflow for α-alkylation.
-
Inert Atmosphere: Set up a flame-dried flask under a nitrogen or argon atmosphere.
-
Base Preparation: Add anhydrous THF to the flask, cool to -78 °C (dry ice/acetone bath), and add n-butyllithium followed by diisopropylamine to generate Lithium Diisopropylamide (LDA) in situ. Alternatively, use a commercial solution of LDA or LHMDS.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for a few hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.
Conclusion
This compound is a highly versatile synthetic intermediate. The strong electron-withdrawing nature of the two trifluoromethyl groups activates the molecule toward two distinct and highly useful modes of reactivity: nucleophilic acyl substitution at the ester carbonyl and C-C bond formation via its exceptionally stable enolate. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target these sites to construct complex fluorinated molecules for applications ranging from drug discovery to materials science. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this powerful building block.
References
- Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters - ACS Publications.
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- Fluorinated enolate precursors used to access chiral α‐fluoroalkyl substituted alcohols via catalytic asymmetric aldol‐type reaction. ResearchGate.
- Enolate Chemistry. University of Oxford.
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. ARC Journals.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- NaBH4 reduction of ester. Reddit.
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- 11.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
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Application Notes & Protocols: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate as a Precursor for Novel Fluorinated Polymers
For: Researchers, scientists, and drug development professionals exploring advanced functional materials.
Introduction: The Untapped Potential of Highly Fluorinated Butanoates
The strategic incorporation of fluorine into polymer structures imparts a unique combination of properties, including exceptional thermal and chemical stability, low surface energy, hydrophobicity, and oleophobicity.[1][2] These characteristics are highly sought after in advanced materials for biomedical devices, specialty coatings, and drug delivery systems.[1][3] Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a compelling, yet underexplored, precursor molecule. Its defining feature is the –CH(CF₃)₂ group, which offers a dense concentration of fluorine on a short alkyl chain. By transforming this non-polymerizable ester into a suitable monomer, we can unlock its potential to create novel polymers with tailored functionalities and superior performance characteristics.
This guide provides a comprehensive overview of the synthesis of a polymerizable monomer derived from this compound, detailed protocols for its controlled polymerization, and methods for characterizing the resulting novel polymers.
From Precursor to Polymerizable Monomer: A Necessary Transformation
This compound is a saturated ester and, as such, cannot directly undergo vinyl addition polymerization. The critical first step is its chemical modification into a monomer containing a polymerizable group, such as an acrylate. This is achieved through a two-step process: reduction of the ethyl ester to a primary alcohol, followed by esterification with acryloyl chloride.
Protocol 1: Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This protocol details the selective reduction of the ester functional group. Lithium borohydride is chosen for its high reactivity towards esters, which allows the reaction to proceed under milder conditions than alternatives like lithium aluminum hydride.
Materials:
-
This compound
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
In a separate flask, carefully prepare a solution of LiBH₄ (1.5 eq) in anhydrous THF.
-
Cool the butanoate solution to 0 °C using an ice bath.
-
Slowly add the LiBH₄ solution via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product via flash column chromatography to obtain pure 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol.
Protocol 2: Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butyl Acrylate (TF-TFM-BA)
This protocol converts the synthesized alcohol into a polymerizable acrylate monomer. Triethylamine is used as a base to neutralize the HCl byproduct generated during the esterification.
Materials:
-
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (from Protocol 1)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and a small amount of MEHQ inhibitor in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate sequentially with cold 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at low temperature to prevent premature polymerization).
-
The resulting crude monomer, 4,4,4-Trifluoro-3-(trifluoromethyl)butyl Acrylate (TF-TFM-BA) , can be purified by passing it through a short column of basic alumina to remove any remaining acidic impurities and inhibitor. Store at low temperature prior to polymerization.
Controlled Radical Polymerization of TF-TFM-BA
Controlled/living radical polymerization (CRP) techniques are essential for synthesizing well-defined fluorinated polymers with predictable molecular weights and low dispersity (Đ).[4][5] Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving this level of control with fluorinated acrylates.[6][7][8]
Rationale for Method Selection:
-
ATRP: Provides excellent control over polymer architecture, allowing for the synthesis of block copolymers and chain-end functionalized polymers.[4]
-
Solvent Choice: 2-Trifluoromethyl-2-propanol is an ideal solvent as it effectively solubilizes the fluorinated monomer, the resulting polymer, and the catalyst complex, while crucially preventing transesterification side reactions that can occur with other alcoholic solvents.[6][7]
Protocol 3: Photoinduced ATRP of TF-TFM-BA
This protocol utilizes a light-mediated ATRP system, which offers excellent temporal and spatial control over the polymerization process.[6][7]
Materials:
-
TF-TFM-BA monomer (freshly purified)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(II) bromide (CuBr₂) (Catalyst precursor)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN) (Ligand)
-
2-Trifluoromethyl-2-propanol (Solvent)
-
Schlenk tube or similar reaction vessel suitable for photochemistry
-
UV lamp (e.g., 365 nm)
Experimental Workflow for Photoinduced ATRP
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Leveraging the Unique Reactivity of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in Advanced Synthesis
Introduction: A Novel Building Block for Fluorine Chemistry
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a unique fluorinated aliphatic ester. Its structure is characterized by a central carbon atom flanked by two highly electronegative trifluoromethyl (CF₃) groups and an ethyl ester moiety. This arrangement imparts distinctive chemical properties, primarily the exceptional acidity of the α-proton at the C-2 position, making it a valuable precursor for the stereoselective introduction of complex fluorinated fragments in drug discovery and materials science.
The presence of multiple fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This application note provides a comprehensive guide to the experimental setup for reactions leveraging the potent nucleophilicity of the enolate derived from this ester. While this specific reagent is not yet widely documented in the literature, the protocols herein are grounded in the well-established principles of fluorinated ester and enolate chemistry.[2][3]
Physicochemical Properties and Safety Data
Due to the limited public data for this specific molecule, the following properties are estimated based on structurally similar compounds, such as ethyl trifluoroacetoacetate. Researchers must obtain and consult the official Safety Data Sheet (SDS) from their supplier before commencing any work.
| Property | Estimated Value / Information | Source / Analogue |
| Molecular Formula | C₇H₇F₉O₂ | N/A |
| Molecular Weight | 322.12 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | Ethyl 4,4,4-trifluoroacetoacetate[4] |
| Boiling Point | ~130-150 °C (predicted) | Extrapolated from similar fluorinated esters |
| Density | ~1.4 - 1.5 g/mL (predicted) | Extrapolated from similar fluorinated esters |
2.1. Handling and Safety Precautions
Work with this compound and its derivatives must be conducted in a well-ventilated fume hood.[5][6] The high fluorine content necessitates caution, as combustion or reaction with strong bases may release toxic fumes (e.g., hydrogen fluoride).[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[6][7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases (unless used as a reagent under controlled conditions).[4][6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from ignition sources.[5][6] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Core Application: Generation and Alkylation of the Ester Enolate
The primary synthetic utility of this reagent lies in the generation of its corresponding enolate. The two CF₃ groups dramatically increase the acidity of the α-proton, allowing for deprotonation with a wide range of bases. The resulting enolate is a soft nucleophile, ideal for forming new carbon-carbon bonds.
3.1. Causality Behind Experimental Choices
-
Choice of Base: The selection of the base is critical and depends on the desired outcome (kinetic vs. thermodynamic control, though not applicable here) and the nature of the electrophile.[8] Due to the high acidity, even moderately strong, non-nucleophilic bases can be effective. Stronger bases like Lithium Diisopropylamide (LDA) ensure rapid and irreversible deprotonation, preventing self-condensation.[3][8]
-
Solvent Selection: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are essential to prevent quenching of the highly reactive enolate.[8]
-
Temperature Control: Enolate generation is typically performed at low temperatures (-78 °C) to minimize side reactions and ensure stability of the intermediate.[8] The subsequent reaction with an electrophile may be allowed to slowly warm to room temperature to drive the reaction to completion.
Diagram: Experimental Workflow for Enolate Alkylation
Caption: General workflow for the synthesis of α-alkylated products.
Detailed Protocol: Synthesis of Ethyl 2-benzyl-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
This protocol details the reaction of the ester enolate with benzyl bromide as a model electrophile.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq), 2.5 M in hexanes
-
Benzyl bromide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Flask Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Preparation: To the cooled THF, add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form the LDA reagent.
-
Enolate Formation: In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. A color change (typically to yellow or orange) may be observed, indicating enolate formation. Stir the mixture for 1 hour at -78 °C.
-
Electrophilic Quench: Slowly add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Warming and Reaction Completion: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stir overnight (approx. 12-16 hours).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% ethyl acetate in hexanes) to yield the pure α-benzylated product.
Alternative Protocols & Considerations
4.1. Reduction of the Ester
The ester functionality can be reduced to the corresponding primary alcohol, 2-(trifluoromethyl)-1,1,1-trifluoropentan-3-ol. This transformation requires a powerful reducing agent due to the electron-withdrawing nature of the CF₃ groups.
-
Recommended Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice. Standard conditions involve the slow addition of the ester to a suspension of LiAlH₄ in anhydrous THF or diethyl ether at 0 °C, followed by warming to room temperature.
-
Caution: The reaction is highly exothermic and produces flammable hydrogen gas. A careful aqueous work-up (e.g., Fieser work-up with Na₂SO₄·10H₂O) is required to safely quench the excess hydride.
4.2. Nucleophilic Acyl Substitution
Reactions such as hydrolysis or amidation at the carbonyl carbon are also feasible. The strong inductive effect of the fluorinated alkyl chain makes the carbonyl carbon highly electrophilic.
-
Hydrolysis: Saponification can be achieved using aqueous lithium hydroxide (LiOH) in a THF/water mixture. Acidification is then required to protonate the resulting carboxylate.
-
Amidation: Direct amidation can be challenging. A more reliable route is to first hydrolyze the ester to the carboxylic acid, convert the acid to an acyl chloride (e.g., with oxalyl chloride), and then react the acyl chloride with the desired amine.
Diagram: Decision Tree for Base Selection
Caption: A guide for selecting the appropriate base for enolate generation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete enolate formation. | Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared LDA. Increase reaction time for enolate formation. |
| Low reactivity of electrophile. | Use a more reactive electrophile (e.g., iodide instead of chloride). Add a catalyst like NaI or KI. Increase reaction temperature after addition. | |
| Recovery of Starting Material | Enolate was quenched before reacting. | Check for acidic impurities in reagents or solvent. Ensure inert atmosphere is maintained. |
| Multiple Products | Side reactions (e.g., elimination of alkyl halide). | Maintain low temperature during electrophile addition. Use a less hindered base if elimination is a problem. |
| Self-condensation. | Use a strong, non-nucleophilic base like LDA for rapid and complete deprotonation to prevent equilibrium between ester and enolate. |
References
- Li, J., et al. (2006). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Chemical Research.
- Brittain, W. D. G., & Cobb, A. J. A. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.
- Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Gelat, F., et al. (2018). N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. Organic Letters.
- Wang, C., et al. (2024). Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters. Beilstein Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Pierce, O. R., Siegle, J. C., & McBee, E. T. (1953). Reduction of Fluorine-containing Esters by Grignard Reagents. Journal of the American Chemical Society.
- Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters.
- Lin, G. Q., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. Biotechnology and Bioengineering.
- Organic Syntheses. Procedure for Ethyl 4,4,4-trifluoro-2-butynoate.
- Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Bernard-Gauthier, V., et al. (2018). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. EJNMMI Radiopharmacy and Chemistry.
- West, T. K., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.
- Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine.
- University of Bristol. Enolate Chemistry. (Lecture Notes).
- Hunt, I. Chapter 21: Ester Enolates. University of Calgary.
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate. Google Patents.
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- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Scale-up synthesis considerations for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
An Application Note for the Scalable Synthesis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Abstract
This compound is a pivotal fluorinated building block, prized in the synthesis of advanced pharmaceuticals and agrochemicals for its ability to impart unique physicochemical properties such as enhanced metabolic stability and binding affinity. Its synthesis, however, presents distinct challenges, particularly concerning the management of highly reactive and hazardous reagents. This document provides a comprehensive guide for the synthesis of this compound, detailing a robust laboratory-scale protocol and critical considerations for a successful and safe scale-up to industrial production. We focus on a Reformatsky-type approach, reacting hexafluoroacetone with an ethyl bromoacetate-derived organozinc reagent, and address key scale-up parameters including thermal management, reagent handling, and purification strategies.
Introduction: The Strategic Importance of Bis-Trifluoromethylated Scaffolds
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and conformational preferences. Compounds bearing a geminal bis(trifluoromethyl) motif, such as this compound, are of particular interest. The strong electron-withdrawing nature of the two CF₃ groups significantly influences the reactivity and properties of the parent molecule, making it a versatile intermediate for creating complex fluorinated targets.
The primary synthetic route explored herein involves the nucleophilic addition of a zinc enolate to the highly electrophilic carbonyl carbon of hexafluoroacetone (HFA). While effective, this pathway necessitates stringent safety protocols and a deep understanding of process parameters to transition from bench-scale discovery to pilot-plant production.
Synthetic Pathway: The Reformatsky Reaction
The chosen synthetic strategy is the Reformatsky reaction, which involves the formation of an organozinc reagent from an α-halo ester. This reagent is sufficiently nucleophilic to add to ketones but is generally less reactive than Grignard or organolithium reagents, which helps prevent side reactions with the ester functionality.[1][2]
Reaction Scheme: The reaction proceeds in two main stages:
-
Organozinc Formation: Ethyl bromoacetate reacts with activated zinc metal in an oxidative addition to form the organozinc intermediate, often referred to as a Reformatsky enolate.[3]
-
Nucleophilic Addition: The zinc enolate attacks the carbonyl carbon of hexafluoroacetone. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester product.
Critical Safety Protocols: Handling Hexafluoroacetone
Hexafluoroacetone (HFA) is a colorless, non-flammable, and highly reactive gas.[4][5] It is toxic and corrosive, reacting with moisture to form a highly acidic hydrate.[6] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All manipulations must be conducted in a well-ventilated chemical fume hood or a fully enclosed glovebox system.[4] For larger quantities, a dedicated, isolated processing area with local exhaust ventilation at the site of potential release is required.[4]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye/Face Protection : Chemical splash goggles and a face shield.[5]
-
Skin Protection : Solvent-resistant gloves (butyl rubber or Viton® are often recommended; consult manufacturer data) and protective clothing to prevent any skin contact.[4][5] An emergency shower must be immediately accessible.[4]
-
Respiratory Protection : For any operations with a risk of release, a self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used.[5]
-
-
Emergency Response : In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] Contaminated clothing must be removed and laundered by trained personnel before reuse.[4] In case of frostbite from rapid expansion of the gas, do not rub the affected area; seek immediate medical help.[6]
Detailed Experimental Protocols
Laboratory-Scale Synthesis (Up to 0.5 mol)
Materials:
-
Zinc dust (<10 micron, activated)
-
Iodine (for activation)
-
Ethyl bromoacetate
-
Hexafluoroacetone (gas or trihydrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup : A three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.
-
Zinc Activation : The flask is charged with zinc dust (1.2 eq) and a crystal of iodine. The mixture is gently heated under vacuum until the iodine vapor sublimes, then cooled to room temperature and flushed with nitrogen. Anhydrous THF is added.
-
Reformatsky Reagent Formation : Ethyl bromoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the zinc suspension. The reaction is initiated by gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes until most of the zinc has been consumed.
-
Addition of Hexafluoroacetone : The reaction mixture is cooled to 0 °C in an ice bath. Hexafluoroacetone gas (1.1 eq) is bubbled through the solution via a subsurface addition tube at a slow, controlled rate, ensuring the temperature does not exceed 10 °C. Alternatively, hexafluoroacetone trihydrate dissolved in THF can be added dropwise.
-
Reaction and Quench : After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled back to 0 °C and slowly quenched by the dropwise addition of 1M HCl until the solution is acidic and all solids have dissolved.
-
Work-up and Purification : The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.
-
Distillation : The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.
Workflow Visualization
Caption: Key stages in the synthesis of this compound.
Scale-Up Synthesis: Critical Considerations
Transitioning the laboratory protocol to a pilot or manufacturing scale introduces significant challenges related to safety, process control, and efficiency.
Reagent Handling and Addition
-
Hexafluoroacetone (HFA) : On a large scale, HFA is supplied in cylinders. A robust gas delivery system comprising a mass flow controller, check valves, and an emergency shut-off is essential for precise and safe addition. The delivery line should be introduced below the surface of the reaction mixture (a sparge tube) to maximize gas dispersion and reaction efficiency. The entire system must be leak-tested and operated under negative pressure relative to the processing suite.
-
Zinc Activation : Activating large quantities of zinc dust can be hazardous. The initial exotherm upon addition of ethyl bromoacetate can be difficult to control. A "heel" start-up approach is recommended, where a small portion of the zinc is activated and the reaction is initiated before the bulk of the reagents are added concurrently or sequentially.
Thermal Management
The formation of the Reformatsky reagent and its subsequent reaction with HFA are exothermic. The lower surface-area-to-volume ratio of large reactors makes passive heat dissipation inefficient.
-
Reactor Choice : A jacketed glass-lined or stainless steel reactor with a high-efficiency heat transfer fluid and a powerful cooling system is mandatory.
-
Control Strategy : The rate of addition of both ethyl bromoacetate and HFA becomes the primary means of controlling the reaction temperature. Real-time temperature monitoring is critical. An automated control system that links the addition rate to the internal temperature can prevent thermal runaways.
Mixing and Mass Transfer
-
Heterogeneous Mixture : The reaction involves a suspension of zinc dust. Inadequate mixing can lead to localized "hot spots" and inconsistent reaction rates. The reactor should be equipped with a suitable agitator (e.g., a pitched-blade turbine) and baffles to ensure the zinc remains suspended.
-
Gas-Liquid Transfer : Efficiently dissolving HFA gas into the liquid phase is crucial. A high-agitation rate and a well-designed gas sparger are needed to break up gas bubbles and maximize the interfacial area for mass transfer.
Purification at Scale
-
Distillation : Large-scale vacuum distillation requires a packed column to achieve the necessary separation efficiency. The presence of trace acidic impurities, such as HF, can be detrimental. A pre-distillation wash with a dilute base is crucial. Alternatively, adding a high-boiling point organic base, or "scavenger," during distillation can trap volatile acidic impurities.[8]
-
Waste Management : The aqueous waste streams will contain zinc salts and must be treated according to local environmental regulations before disposal.
Data Summary: Lab vs. Scale-Up Parameters
| Parameter | Laboratory Scale (0.5 mol) | Pilot / Production Scale (>50 mol) | Rationale for Change |
| Reactor | 1-2 L Glass Flask | 100-500 L Jacketed Glass-Lined Reactor | Heat transfer, containment, and material compatibility. |
| HFA Addition | Manual bubbling from lecture bottle | Mass flow controller from cylinder | Precise control of addition rate and temperature; enhanced safety. |
| Temperature Control | Ice Bath (0-10 °C) | Chiller Unit (-10 to 0 °C) | Manage higher heat duty and maintain a stable processing temperature. |
| Mixing | Magnetic or Mechanical Stirrer | Baffled reactor with pitched-blade turbine agitator | Ensure suspension of zinc and efficient gas-liquid mass transfer. |
| Work-up Quench | Manual dropwise addition of acid | Controlled reverse addition or metered addition | Safely manage the quenching exotherm. |
| Purification | Simple Vacuum Distillation | Packed Column Fractional Distillation | Achieve high purity by separating closely boiling impurities. |
Conclusion
The synthesis of this compound via a Reformatsky-type reaction is a viable and effective method. However, its transition to a larger scale demands a rigorous approach to process safety and engineering. The high reactivity and toxicity of hexafluoroacetone are the primary hazards, which must be mitigated through robust engineering controls and stringent operating procedures. By carefully managing thermal output, ensuring efficient mixing, and adapting purification methods, this valuable fluorinated intermediate can be produced safely and efficiently on an industrial scale.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hexafluoroacetone.
- Google Patents. (2010). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37.
- Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
- L.S.College, Muzaffarpur. (2021).
- Chemistry LibreTexts. (2023).
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- 5. echemi.com [echemi.com]
- 6. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
Catalytic methods for the transformation of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
An Application Guide to the Catalytic Transformation of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Introduction: Navigating the Unique Reactivity of a Highly Fluorinated Substrate
This compound is a fascinating and challenging molecule for synthetic chemists. Its structure is distinguished by a 1,1,1,3,3,3-hexafluoroisopropyl group adjacent to an ester moiety. This arrangement imparts profound and often counterintuitive electronic and steric properties. The two trifluoromethyl (CF₃) groups are powerfully electron-withdrawing, which significantly increases the acidity of the protons at the C2 position and deactivates the carbonyl carbon of the ester towards nucleophilic attack. Furthermore, the sheer bulk of the bis(trifluoromethyl) group presents a formidable steric barrier, hindering access to both the ester and the adjacent C-H bonds.
Standard catalytic protocols often fail when applied to such uniquely substituted substrates. Direct literature precedents for the catalytic transformation of this specific molecule are scarce, necessitating a predictive approach grounded in established principles of catalysis on analogous challenging systems. This guide provides researchers, scientists, and drug development professionals with a set of detailed, scientifically-grounded, and proposed protocols for key catalytic transformations of this compound. We will explore strategies for the reduction of the ester, its hydrolysis under non-trivial conditions, and the functionalization of the α-carbon, providing the rationale and step-by-step methodologies to unlock the synthetic potential of this valuable fluorinated building block.
Section 1: Catalytic Reduction of the Sterically and Electronically Deactivated Ester
Scientific Rationale: The reduction of esters to primary alcohols is a fundamental transformation. However, the target substrate, this compound, is exceptionally resistant to this reaction. The strong inductive electron-withdrawing effect of the two CF₃ groups reduces the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to hydride attack. Catalytic hydrogenation or hydrosilylation offers a potent alternative to traditional, often pyrophoric, metal hydride reagents. Modern ruthenium and iron complexes have proven highly effective for the hydrogenation of even hindered and unactivated esters under milder conditions.[1][2] We propose a protocol based on a well-defined ruthenium pincer complex, which is known for its high activity and functional group tolerance.
Proposed Protocol 1: Catalytic Hydrogenation to 4,4,5,5,5-Pentafluoro-4-(trifluoromethyl)pentan-1-ol
This protocol aims for the complete reduction of the ester to the corresponding primary alcohol.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add the Ruthenium Pincer Catalyst (e.g., a Ru-Macho type catalyst) (0.01 mol%) to a high-pressure autoclave reactor.
-
Reactor Charging: Add the solvent, anhydrous and degassed 2-methyl-tetrahydrofuran (2-MeTHF) (0.5 M solution relative to substrate).
-
Substrate Addition: Add this compound (1.0 eq).
-
Activator: If required by the specific catalyst, add a basic activator such as sodium tert-butoxide (NaOtBu) (1 mol%).
-
Sealing and Purging: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the reactor vessel 3-5 times with H₂ gas to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the reactor to 50 bar with H₂. Begin stirring (750 RPM) and heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or ¹⁹F NMR to observe the disappearance of the starting material.
-
Work-up: After completion (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas. Quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel column chromatography.
Data Presentation: Predicted Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Ru-Macho-BH | Known for high activity in ester reduction. |
| Catalyst Loading | 0.01 - 0.1 mol% | Lower loadings are ideal for efficiency. |
| Solvent | Anhydrous 2-MeTHF | A stable, high-boiling ether solvent. |
| Temperature | 100 - 120 °C | Higher temperature needed for the deactivated ester. |
| H₂ Pressure | 50 bar | Elevated pressure increases hydrogen availability. |
| Reaction Time | 12 - 24 hours | Expected longer time due to substrate difficulty. |
| Expected Yield | 75 - 90% | A realistic target for a challenging substrate. |
Visualization: Ester Reduction Workflow
Caption: Proposed catalytic hydrogenation of the target ester.
Section 2: Catalytic Hydrolysis via a Non-Aqueous Protocol
Scientific Rationale: The saponification of sterically hindered esters using standard aqueous alkali solutions is notoriously difficult. The bulky hexafluoroisopropyl group shields the carbonyl center from hydroxide attack, and the reaction often requires harsh conditions that can degrade the substrate.[3][4] A more effective strategy involves using a non-aqueous or low-water solvent system.[5][6] In such media, the hydroxide anion is poorly solvated, rendering it a much more potent nucleophile. This "naked" hydroxide can overcome the steric barrier and effect hydrolysis under remarkably mild conditions, such as room temperature.[5]
Proposed Protocol 2: Non-Aqueous Saponification to 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1.0 M solution of NaOH in methanol by carefully dissolving solid NaOH pellets in anhydrous methanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Hydrolysis Initiation: To the stirred solution of the ester in DCM, add the methanolic NaOH solution (1.5 eq) dropwise at room temperature. The recommended solvent ratio is approximately 9:1 DCM:MeOH.
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR. The disappearance of the starting ester spot and the appearance of a baseline spot (the carboxylate salt) indicates progress. The reaction is often complete within 1-4 hours.
-
Work-up: Upon completion, acidify the reaction mixture to pH ~2 by the dropwise addition of 1 M HCl. This will protonate the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
Data Presentation: Predicted Reaction Parameters
| Parameter | Value | Rationale |
| Base | NaOH (1.5 eq) | A strong, poorly solvated nucleophile in this system. |
| Solvent System | CH₂Cl₂ / MeOH (9:1 v/v) | Aprotic solvent enhances hydroxide nucleophilicity.[5] |
| Temperature | Room Temperature (25 °C) | Mild conditions prevent potential side reactions. |
| Concentration | 0.1 M | Standard concentration for efficient reaction. |
| Reaction Time | 1 - 4 hours | Rapid kinetics are expected with the "naked" hydroxide. |
| Expected Yield | >95% | This method is highly efficient for hindered esters.[6] |
Visualization: Non-Aqueous Hydrolysis Mechanism
Caption: Pathway for hydrolysis using a potent, poorly-solvated hydroxide.
Section 3: Catalytic C-H Functionalization at the α-Position
Scientific Rationale: The two protons on the C2 carbon (α to the ester) are significantly acidified by the cumulative inductive effect of the ester carbonyl and the two adjacent CF₃ groups. This makes the α-position a prime target for deprotonation and subsequent functionalization. Transition metal-catalyzed C-H activation provides a powerful and atom-economical way to forge new C-C or C-heteroatom bonds. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be uniquely effective in promoting such reactions, particularly palladium-catalyzed processes.[7][8][9] HFIP can stabilize cationic intermediates and engage in hydrogen bonding to facilitate key steps in the catalytic cycle.[10][11] We propose a hypothetical Pd-catalyzed direct arylation at the C2 position.
Proposed Protocol 3: Palladium-Catalyzed Direct α-Arylation
Step-by-Step Methodology:
-
Reactor Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable ligand such as SPhos (10 mol%), and K₂CO₃ (2.0 eq) as the base.
-
Reagent Addition: Add the arylating agent, for example, 4-bromotoluene (1.2 eq), followed by the substrate, this compound (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) via syringe to achieve a substrate concentration of 0.2 M.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitoring: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to check for product formation.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the α-arylated product.
Data Presentation: Predicted Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A common and robust system for C-H arylation. |
| Catalyst Loading | 5 mol% | Higher loading may be needed for this challenging C-H bond. |
| Base | K₂CO₃ | A standard inorganic base for such couplings. |
| Solvent | HFIP | Promotes C-H activation and stabilizes intermediates.[7][8] |
| Temperature | 110 °C | Sufficient thermal energy for C-H bond cleavage. |
| Reaction Time | 16 - 24 hours | Typical timeframe for challenging C-H functionalization. |
| Expected Yield | 40 - 60% | A moderate but successful yield would be a significant result. |
Visualization: Proposed Catalytic Cycle for α-Arylation
Caption: Proposed cycle for Pd-catalyzed direct C-H arylation at the C2 position.
Conclusion
While this compound presents significant synthetic hurdles, modern catalytic methods offer viable pathways for its transformation. The protocols detailed in this guide—catalytic reduction, non-aqueous hydrolysis, and direct C-H functionalization—are based on robust, mechanistically sound principles demonstrated on similarly challenging substrates. These application notes serve as a starting point for researchers to explore and develop the chemistry of this unique, highly fluorinated platform molecule, potentially paving the way for its use in novel pharmaceuticals, agrochemicals, and advanced materials.
References
- D. K. T. Yadav, B. M. Bhanage. Role of hexafluoroisopropanol in C–H activation. Reaction Chemistry & Engineering. [Link]
- D. K. T. Yadav, B. M. Bhanage. Role of hexafluoroisopropanol in C‒H activation.
- S. Bar, A. De, A. Mallick, et al.
- S. Bar, A. De, A. Mallick, et al. Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation.
- S. Bar, A. De, A. Mallick, et al. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. National Institutes of Health (PMC). [Link]
- D. Spasyuk, S. Smith, D. G. Gusev. Catalytic Reduction of Esters. IQCC. [Link]
- S. Enthaler, K. Junge, M. Beller. Iron catalysed selective reduction of esters to alcohols. Organic & Biomolecular Chemistry. [Link]
- P. Smith. Deoxygenative Reduction of Esters to Ethers and Alcohols. Apex Molecular. [Link]
- R. A. Kehner, L. Bayeh-Romero. ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv. [Link]
- V. Theodorou, M. Alagiannis, N. Ntemou, et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
- V. Theodorou, M. Alagiannis, N. Ntemou, et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- T. Biswas. Ester hydrolysis of multi-functional ester groups in a molecule: Explanation step-wise and mechanism. YouTube. [Link]
- M. Iida, H. Nara, M. Sasabe, et al. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
Sources
- 1. iqcc.udg.edu [iqcc.udg.edu]
- 2. Iron catalysed selective reduction of esters to alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate for Biological Screening Libraries
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3] The bis(trifluoromethyl) motif, in particular, presents a unique opportunity for modulating these properties. This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. We will explore the underlying chemical principles governing the reactivity of this highly fluorinated ester and provide step-by-step methodologies for its conversion into amides, carboxylic acids, and alcohols. These derivatives serve as a versatile platform for generating novel compound libraries aimed at biological screening and drug discovery programs.
Scientific Rationale: The Activating Effect of Vicinal Trifluoromethyl Groups
The core of this compound's utility lies in the profound electronic influence of its two trifluoromethyl (CF₃) groups. These groups are powerful electron-withdrawing moieties, which creates a strong inductive effect (-I) that propagates to the ester's carbonyl carbon.
This has two primary consequences:
-
Enhanced Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to its non-fluorinated analogs.
-
Improved Leaving Group Ability: The inductive effect also stabilizes the departing ethoxide (⁻OEt) leaving group, making the ester inherently more reactive.
Collectively, these features classify the ethyl ester of a bis(trifluoromethyl)butanoic acid as an "activated ester".[4] This intrinsic activation allows for reactions to proceed under milder conditions, often without the need for additional coupling agents, and enables reactions with weaker nucleophiles that might be unreactive with standard alkyl esters.[4] Understanding this principle is critical for designing efficient and successful derivatization strategies.
Core Derivatization Pathways
The activated ester functionality is the primary handle for diversification. Three principal pathways allow for the generation of a broad range of derivatives suitable for creating a screening library. Each pathway yields a new core scaffold with distinct physicochemical properties and functional groups for potential target interaction.
Caption: Core derivatization strategies for the parent ester.
Application Protocols
Disclaimer: All reactions should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: Direct Synthesis of Amide Derivatives via Aminolysis
Principle: This protocol leverages the intrinsic reactivity of the fluorinated ester for direct conversion to amides upon reaction with primary or secondary amines. The reaction often proceeds without catalysts or coupling agents, providing a clean and efficient route to a diverse amide library.
Experimental Protocol:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution at room temperature. For less reactive or solid amines, they can be pre-dissolved in a minimal amount of the reaction solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess amine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
Data & Reagents Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Sample Amount (1 mmol scale) |
| This compound | 266.11 | 1.0 | 266 mg (approx. 210 µL) |
| Amine (e.g., Benzylamine) | 107.15 | 1.2 | 129 mg (approx. 130 µL) |
| Tetrahydrofuran (THF) | - | - | 5 mL |
Scientist's Notes:
-
This direct aminolysis is highly effective for unhindered, nucleophilic amines.
-
For electron-deficient or sterically hindered amines, the reaction may be slow. In such cases, converting the parent ester to the carboxylic acid first (Protocol 2) and then using standard peptide coupling reagents (e.g., HATU, EDC) is a more robust strategy.[5]
-
The formation of N-trifluoromethyl amides from carboxylic acids is also a viable, though more specialized, route for certain applications.[6][7]
Protocol 2: Saponification to the Carboxylic Acid Intermediate
Principle: Basic hydrolysis, or saponification, provides an irreversible and high-yield route to the corresponding carboxylate salt, which is then protonated to give the free carboxylic acid.[8] This acid is a crucial intermediate, enabling a wider range of subsequent derivatizations.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add Lithium Hydroxide (LiOH·H₂O) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-4 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Add water to dissolve the lithium carboxylate salt and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl. A precipitate or oil may form.
-
Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used without further purification.
Data & Reagents Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Sample Amount (1 mmol scale) |
| This compound | 266.11 | 1.0 | 266 mg |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 1.5 | 63 mg |
| THF / Water (3:1) | - | - | 8 mL |
| 1M Hydrochloric Acid (HCl) | - | - | As needed to pH 2 |
Scientist's Notes:
-
The resulting carboxylic acid is a versatile building block for creating amide libraries using standard coupling chemistry, or for synthesizing new, more complex esters.
-
The high acidity of the α-proton (due to the two CF₃ groups) means care should be taken to avoid side reactions if strong, non-hindered bases are used under anhydrous conditions. Saponification in aqueous media mitigates this risk.
Protocol 3: Reduction to the 1,4-Diol Derivative
Principle: The ester can be reduced to the corresponding primary alcohol using a suitable hydride reducing agent. This unmasks a new hydroxyl functional group, opening avenues for further derivatization through etherification, esterification, or conversion to halides.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution or suspension of Lithium Borohydride (LiBH₄) (2.0 - 2.5 eq) in THF to the cooled ester solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until the reaction is complete as judged by TLC or LC-MS.
-
Quenching: Carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution or 1M HCl.
-
Work-up & Extraction: After gas evolution ceases, dilute the mixture with water and extract three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 4,4,4-trifluoro-3-(trifluoromethyl)butane-1-ol.
Data & Reagents Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Sample Amount (1 mmol scale) |
| This compound | 266.11 | 1.0 | 266 mg |
| Lithium Borohydride (LiBH₄) | 21.78 | 2.0 | 44 mg |
| Anhydrous THF | - | - | 10 mL |
Scientist's Notes:
-
LiBH₄ is a moderately strong reducing agent suitable for this transformation. Sodium borohydride (NaBH₄) may be too slow, while Lithium Aluminum Hydride (LiAlH₄) is also effective but requires more stringent handling precautions.
-
The resulting alcohol provides a new point for diversification, fundamentally changing the scaffold's properties from a carbonyl-containing compound to a hydroxylated one.
Workflow for Biological Screening
The derivatives synthesized using the protocols above form a focused library. This library can then be subjected to a standard biological screening cascade to identify compounds with desired activity.
Caption: A typical workflow for biological screening of a new compound library.
The goal of this workflow is to systematically filter a large number of diverse chemical structures to identify a small number of promising "lead" compounds. The introduction of the bis(trifluoromethyl) moiety is hypothesized to improve the pharmacokinetic properties of any identified hits, making these derivatives particularly valuable starting points for a drug discovery program.[1][9][10]
References
- Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Kato, S., et al. (n.d.).
- Guan, P., et al. (2025). Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers. [Link]
- Royal Society of Chemistry. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
- Guan, P., et al. (2025). Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. CoLab. [Link]
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Lin, G., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. [Link]
- Tej, S. (2016). Fluorination methods in drug discovery. PubMed. [Link]
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]
- Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi eGrove. [Link]
- Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]
- ResearchGate. (2008).
- ResearchGate. (2022). Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. [Link]
- Pace, V., et al. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]
- ResearchGate. (2017). Biologically Active Organofluorine Compounds. [Link]
- ResearchGate. (n.d.). Representative biologically active molecules containing a trifluoromethyl group. [Link]
- Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]
- Johansson, G., et al. (n.d.).
- ResearchGate. (2014).
- ResearchGate. (2011).
- Liu, J., et al. (2021).
- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
Sources
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- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yields in reactions with Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Welcome to the technical support center for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (CAS 373-95-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical behavior of this highly fluorinated building block. My goal is to provide you with field-proven insights and troubleshooting strategies to help you improve reaction yields and minimize side products. The advice herein is based on established principles of physical organic chemistry and extensive experience with fluorinated reagents.
Introduction: Understanding the Core Reactivity
This compound is not a typical ester. The presence of two trifluoromethyl (CF₃) groups creates a potent electron-withdrawing environment that dictates its reactivity. Understanding two key consequences of this substitution is critical for success:
-
Exceptional Electrophilicity: The carbonyl carbon is extremely electron-deficient, making it highly susceptible to nucleophilic attack. This can be an advantage, allowing for reactions under milder conditions than with non-fluorinated analogs. However, it also enhances sensitivity to hydrolysis.
-
Acidic α-Protons: The protons on the carbon adjacent to the carbonyl group (C-2) are significantly more acidic than in standard esters. This makes the molecule prone to deprotonation and subsequent enolate-mediated side reactions, especially in the presence of basic nucleophiles or reagents.
This guide will address the practical challenges arising from this dual reactivity.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: Due to its high susceptibility to hydrolysis, the compound must be stored under strictly anhydrous conditions. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Use anhydrous solvents and reagents for all reactions. Handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the best analytical methods for monitoring reactions with this ester?
A: While TLC and GC-MS are useful, ¹⁹F NMR spectroscopy is the most powerful tool for monitoring reactions involving this compound. The starting material will have a distinct signal for its two CF₃ groups. The appearance of new signals in the ¹⁹F spectrum provides an unambiguous way to track the formation of fluorinated products and byproducts, often allowing for direct determination of reaction conversion. Standard ¹H NMR is also valuable but can be complicated by C-F coupling.
Q3: What is the most common impurity found in this reagent?
A: The most common impurity is the hydrolysis product, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid , formed by reaction with ambient moisture. Its presence can complicate reactions, particularly those sensitive to acidic conditions. An initial NMR or GC-MS analysis is recommended to assess the purity of the starting material.
Q4: My purification by silica gel chromatography is giving poor recovery. Why?
A: Highly fluorinated compounds often exhibit unique solubility and adsorption properties.[1] They can be more volatile than their non-fluorinated counterparts, leading to loss on a rotovap, and may have lower affinity for silica gel, causing them to elute very quickly. Consider using less polar solvent systems or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine if the product is base-stable.[2]
Troubleshooting Guide: Improving Reaction Yields
This section addresses the most common challenge reported by users: low yields in nucleophilic substitution reactions, particularly amide bond formation.
Problem: Low Yield or No Reaction in Amide Coupling
You are attempting to synthesize an amide by reacting the ester with a primary or secondary amine, but you observe low conversion of the starting material, or the formation of multiple unidentified side products.
Caption: Troubleshooting workflow for low yields in amidation reactions.
Detailed Analysis of Causes and Solutions
The ester's high electrophilicity makes it very sensitive to water. Basic hydrolysis (saponification) is particularly rapid.[3] If your amine or solvent contains even trace amounts of water, a significant portion of your starting material can be consumed to form the unreactive carboxylate salt, halting the reaction.
-
Self-Validation: Before starting, take a sample of your solvent and amine, add a small amount of the ester, and monitor by ¹⁹F NMR. The appearance of the carboxylate/carboxylic acid peak confirms a moisture issue.
Your amine nucleophile is also a base. It can either attack the carbonyl carbon (desired reaction) or remove a proton from the acidic C-2 position (undesired side reaction). The resulting enolate is generally unreactive toward the amine and can lead to other downstream byproducts.
Caption: Competing reaction pathways for amines with the ester.
-
Solution Strategy: To favor the desired nucleophilic attack, you must modulate the reaction conditions. Lowering the temperature generally slows the rate of deprotonation more than it slows the rate of nucleophilic attack. For amines that are particularly basic but poor nucleophiles (e.g., sterically hindered amines), it can be beneficial to add a non-nucleophilic base to deprotonate the amine's conjugate acid without deprotonating the ester's alpha-carbon.
| Reagent Type | Recommended Base | pKaH (Conjugate Acid) | Rationale |
| Primary/Secondary Amine Salts (e.g., R₂NH₂⁺Cl⁻) | N,N-Diisopropylethylamine (DIPEA) | 10.7 | Sterically hindered, non-nucleophilic base to free the amine in situ. |
| Neutral, Highly Basic Amines | None initially. Cool to 0°C or below. | N/A | Minimize deprotonation by keeping temperature low. |
| Weakly Basic, Poorly Nucleophilic Amines (e.g., anilines) | No base needed. May require heat. | ~4-5 | Basicity is too low to cause significant deprotonation. |
Table 1. Recommended base strategies for different amine substrates.
For electron-deficient amines (e.g., 4-nitroaniline) or very sterically hindered amines, the nucleophilic attack can be exceedingly slow, even with the activated ester.
-
Solution Strategy: A more robust method is required for these challenging substrates. We recommend a two-step, one-pot procedure where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then converted in situ to an acyl fluoride for coupling. Acyl fluorides are excellent for challenging amide couplings, often proceeding with fewer side reactions.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Standard Amine
This protocol is optimized to minimize hydrolysis and α-deprotonation side reactions.
-
Preparation: Dry a round-bottom flask under vacuum with a heat gun and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add anhydrous solvent (e.g., THF or DCM, 0.2 M). Add this compound (1.0 eq).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine (1.1 eq) in a small amount of anhydrous solvent and add it dropwise to the stirred ester solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR until the starting ester is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x). Avoid basic washes unless your product is known to be stable.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride Protocol for Electron-Deficient or Hindered Amines
-
Hydrolysis: In a flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 1-2 hours until hydrolysis is complete (monitor by TLC or NMR).
-
Acidification & Extraction: Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid.
-
Deoxyfluorination:
-
Under an inert atmosphere, dissolve the crude acid in anhydrous DCM.
-
Add Pyridine (2.0 eq) and cool to 0°C.
-
Slowly add a deoxyfluorinating agent such as Cyanuric Fluoride (0.4 eq) or XtalFluor-E®.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR.
-
-
Amide Coupling:
-
Cool the acyl fluoride solution back to 0°C.
-
Add the amine (1.2 eq) and a non-nucleophilic base such as DIPEA (1.5 eq).
-
Stir and allow to warm to room temperature overnight.
-
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
- Wikipedia. (2023, December 28). Organofluorine chemistry.
- Reddit. (2019, February 13). Making pentafluorophenyl ester and washing problems. r/chemistry.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(3), 794-797.
- Jubb, A. M., et al. (2015). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters, 17(19), 4892-4895.
- Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters.
- Tota, A., et al. (2022). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 18, 1234-1241.
Sources
Technical Support Center: Side-Product Formation and Mitigation in Trifluoromethylation Reactions
Welcome to the technical support center dedicated to navigating the complexities of trifluoromethylation reactions. The introduction of the trifluoromethyl (CF₃) group is a transformative strategy in medicinal chemistry and materials science, often enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] However, the high reactivity of trifluoromethylating reagents can lead to a variety of side-products, complicating reaction outcomes and purification.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to identify, understand, and mitigate common side-product formations, thereby improving reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has a low yield. What are the general factors I should investigate first?
A1: Low yields are a common issue and a systematic approach is key.[4] Before suspecting complex side-reactions, always verify the fundamentals:
-
Reagent Quality: Ensure your trifluoromethylating reagent is fresh and has been stored under the recommended inert and anhydrous conditions. Many of these reagents are sensitive to air and moisture, and degradation is a primary cause of failure.[4]
-
Reaction Conditions: Trifluoromethylation reactions are often sensitive to minor changes in temperature, reaction time, and solvent.[4] Confirm that your setup maintains the optimal conditions reported in the literature for your specific substrate and reagent class.
-
Substrate Reactivity: The electronic nature of your substrate is critical. Electron-rich or electron-deficient substrates may require different reagents or conditions.[4][5] For example, an electron-rich arene might fail with an electrophilic reagent like Togni's reagent without proper activation.[6]
-
Workup and Purification: Product loss can occur during aqueous workup (especially if your product has some water solubility) or during chromatographic purification.[7][8] Ensure your extraction and purification methods are optimized for your target molecule.[7]
Q2: I'm observing a complex mixture of products by TLC/LC-MS. How do I begin to identify the side-products?
A2: A complex product mixture often points to competing reaction pathways. The first step is to characterize the major byproducts. Common side-products in trifluoromethylation reactions include:
-
Decomposition of the starting material: This suggests the reaction conditions are too harsh or the substrate is unstable.
-
Hydrolysis of the reagent: If moisture is present, the trifluoromethylating reagent can decompose, leading to inactive species.
-
Defluorinated products: Formation of -CF₂H or -CFH₂ containing molecules can occur through radical pathways.[9]
-
Homocoupling of the substrate: This can be an issue in cross-coupling reactions if the catalytic cycle is inefficient.
-
Solvent-adducts: In some cases, the highly reactive trifluoromethyl radical can react with the solvent.
Isolate the major side-products if possible and obtain mass spectrometry and NMR data to aid in their identification. This information is crucial for diagnosing the problematic reaction pathway.
Q3: How does the choice of a trifluoromethylating reagent (e.g., radical, electrophilic, nucleophilic) influence potential side-products?
A3: The nature of the trifluoromethylating reagent dictates the reaction mechanism and, consequently, the likely side-products.[1][10]
-
Radical Trifluoromethylation (e.g., using CF₃I, NaSO₂CF₃): These reactions involve the highly reactive CF₃• radical.[10] Side-products often arise from undesired radical additions, hydrogen atom abstraction from the solvent, or radical-radical coupling.
-
Electrophilic Trifluoromethylation (e.g., Togni's or Umemoto's reagents): These reagents act as sources of "CF₃⁺".[10] Side-reactions can include reaction with nucleophilic functional groups on the substrate or insufficient reactivity if the substrate is not nucleophilic enough.[6]
-
Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash reagent, TMSCF₃): These reagents deliver a "CF₃⁻" equivalent.[10] A major side-reaction is the formation of fluoroform (HCF₃) if a proton source is available. The stability of the CF₃⁻ anion is also a concern.[11]
The table below provides a summary of common reagents and their characteristics.
| Reagent Type | Examples | Common Side-Products | Mitigation Strategies |
| Radical | CF₃I, NaSO₂CF₃ (Langlois' reagent) | Dimerization, solvent adducts, hydro-detrifluoromethylation | Control radical concentration, use radical traps, choose inert solvents |
| Electrophilic | Togni's reagents, Umemoto's reagents | Reaction with non-target nucleophiles, starting material decomposition | Protect sensitive functional groups, use Lewis/Brønsted acid activation[6] |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash reagent) | Fluoroform (HCF₃) formation, reagent decomposition | Strictly anhydrous conditions, use of fluoride scavengers, low temperatures |
Troubleshooting Guide: Common Side-Products and Mitigation
This section provides a deeper dive into specific issues you may encounter during your experiments.
Issue 1: Formation of Defluorinated or Hydro-detrifluoromethylated Byproducts
Symptom: You observe significant amounts of your starting material or a product where the -CF₃ group has been replaced by a hydrogen atom.
Potential Cause: This is often indicative of a radical-mediated process where a trifluoromethyl radical anion intermediate eliminates a fluoride anion to form a difluoromethyl radical.[9] This can be particularly prevalent in photoredox or metal-catalyzed reactions. The resulting radical can then abstract a hydrogen atom from the solvent or another reaction component.
Mitigation Strategies:
-
Solvent Choice:
-
Rationale: Solvents with weak C-H bonds (like THF or 1,4-dioxane) can act as hydrogen atom donors, promoting the undesired hydro-detrifluoromethylation.
-
Protocol: Switch to a solvent that is less prone to hydrogen atom abstraction, such as acetonitrile, DMF, or benzene.
-
-
Control of Reaction Conditions:
-
Rationale: In photoredox catalysis, excessive light intensity or prolonged reaction times can lead to over-reduction of the product or catalyst, promoting side-reactions.[12][13]
-
Protocol:
-
Reduce the light intensity (e.g., by increasing the distance from the light source).
-
Perform a time-course study to determine the optimal reaction time and avoid over-exposure.
-
Ensure the reaction is well-stirred to prevent localized heating or high concentrations of reactive intermediates.
-
-
Issue 2: Poor Regioselectivity in Aromatic Trifluoromethylation
Symptom: You obtain a mixture of constitutional isomers (e.g., ortho, meta, para) of your trifluoromethylated aromatic compound.
Potential Cause: This is a common challenge in radical trifluoromethylation of arenes, where the CF₃• radical can add to multiple positions on the aromatic ring. The selectivity is often governed by the electronic properties of the substrate and steric hindrance.
Mitigation Strategies:
-
Use of Directing Groups:
-
Rationale: Installing a directing group on your substrate can steer the trifluoromethylation to a specific position. This is a powerful strategy in transition-metal-catalyzed C-H functionalization reactions.[14][15]
-
Protocol: Select a directing group that is compatible with your reaction conditions. For example, pyridine and related heterocycles are excellent directing groups for palladium-catalyzed C-H trifluoromethylation, favoring the ortho position.[14][15]
-
-
Switching Reaction Mechanism:
-
Rationale: If radical trifluoromethylation gives poor selectivity, consider switching to an ionic pathway that may offer different regiochemical control.
-
Protocol: For electron-rich arenes, an electrophilic trifluoromethylation using a Togni or Umemoto reagent might provide better selectivity. Conversely, for electron-deficient arenes, a nucleophilic aromatic substitution (SNAᵣ) approach could be more effective.
-
Issue 3: Catalyst Decomposition or Low Turnover in Metal-Catalyzed Reactions
Symptom: The reaction starts but then stalls, leading to incomplete conversion.[8] This is often observed in copper- or palladium-catalyzed cross-coupling reactions.[10][14]
Potential Cause:
-
Ligand Degradation: The ligands used to stabilize the metal center can be sensitive to the reaction conditions.
-
Reductive Elimination: The final reductive elimination step to form the C-CF₃ bond and regenerate the active catalyst can be slow, leading to catalyst deactivation pathways.[14]
-
CF₃⁻ Instability: In reactions involving a trifluoromethyl anion, its decomposition can interfere with the catalytic cycle.[11]
Mitigation Strategies:
-
Ligand Screening:
-
Rationale: The choice of ligand is critical for stabilizing the metal center and promoting the desired catalytic steps. Highly hindered phosphine ligands, for example, have been shown to facilitate the reductive elimination step in Pd-catalyzed trifluoromethylation.[14]
-
Protocol: Screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify one that improves catalyst stability and turnover.
-
-
Use of Additives:
-
Rationale: Additives can play multiple roles, such as trapping byproducts or facilitating key steps in the catalytic cycle. For instance, in copper-catalyzed reactions, diamine ligands like 1,10-phenanthroline can accelerate the regeneration of the active Cu(I) catalyst.[11] Lewis acids can be added to trap the CF₃⁻ anion and prevent its rapid decomposition.[11]
-
Protocol: Based on the proposed mechanism, rationally select an additive. For example, if a slow reductive elimination is suspected, consider additives that might promote this step.
-
Visual Workflows and Mechanisms
To further aid in troubleshooting, the following diagrams illustrate key concepts and workflows.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research progress on trifluoromethyl-based radical reaction process | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism and selectivity control of trifluoromethylation of free radicals - Wechem [m.wechemglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Optimization of reaction conditions for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly fluorinated compound. We will delve into the recommended synthetic strategy, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure your success.
Introduction: The Challenge of the Gem-Bis(Trifluoromethyl) Moiety
This compound is a valuable building block in medicinal and materials chemistry. The presence of the hexafluoroisopropyl group –CH(CF3)2 imparts unique properties such as high lipophilicity, metabolic stability, and specific conformational preferences. However, the synthesis of molecules containing this gem-bis(trifluoromethyl) motif presents distinct challenges, including the selection of appropriate precursors and the control of reaction conditions to achieve high yields and purity.
This guide focuses on the most direct and plausible synthetic route: the reduction of an activated precursor, Ethyl 3,3-bis(trifluoromethyl)acrylate.
Recommended Synthetic Pathway
The synthesis is best approached in two conceptual stages: formation of the key acrylate precursor, followed by its selective reduction to the target saturated ester.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide: The Reduction of Ethyl 3,3-bis(trifluoromethyl)acrylate
This section addresses specific problems you may encounter during the selective reduction of the carbon-carbon double bond in the acrylate precursor.
Q1: My reaction shows low or no conversion of the starting material. What should I do?
A1: Low conversion is a common issue that can typically be traced back to the activity of the reducing agent or the reaction conditions.
-
Cause 1: Inactive Reducing Agent. Metal hydrides like sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBALH) are highly sensitive to moisture and air.
-
Solution: Ensure you are using a freshly opened bottle of the hydride or a properly stored reagent. Consider titrating the hydride solution (for DIBALH) to confirm its molarity before use. For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on Carbon) has not been poisoned and is active.
-
-
Cause 2: Insufficient Temperature. While some reductions proceed at low temperatures (-78 °C), the electron-withdrawing nature of the two CF₃ groups can deactivate the double bond, requiring more thermal energy.
-
Solution: If using a mild reducing agent at low temperatures, try allowing the reaction to slowly warm to room temperature. For catalytic hydrogenation, a modest increase in temperature (e.g., to 40-50 °C) or hydrogen pressure may be necessary.
-
-
Cause 3: Poor Reagent Solubility. The reducing agent or substrate may not be fully soluble in the chosen solvent at the reaction temperature.
-
Solution: Ensure your solvent is appropriate. For instance, NaBH₄ has better solubility in alcoholic solvents like ethanol or isopropanol, whereas DIBALH is typically used in non-polar solvents like toluene or THF. Ensure your fluorinated substrate is soluble in the chosen system.
-
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My reaction is complete, but I have significant amounts of a byproduct. How do I identify and prevent it?
A2: The primary byproduct in this reaction is typically from the over-reduction of the ethyl ester group to an alcohol.
-
Cause: Overly Reactive Reducing Agent. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can readily reduce both the double bond and the ester. Even DIBALH, if used in large excess or at higher temperatures, can cause over-reduction. The reaction of metal hydrides with β,β-bis(trifluoromethyl)acrylic esters can sometimes lead to an anti-Michael addition followed by fluoride ion elimination, resulting in a perfluoroisopropenyl compound.[1]
-
Solution 1 (Change Reagent): Switch to a milder reducing agent. Catalytic hydrogenation (H₂/Pd-C) is often highly selective for the C=C bond in the presence of an ester. Sodium borohydride (NaBH₄) in ethanol is also a good alternative, as it typically does not reduce esters.
-
Solution 2 (Control Stoichiometry & Temperature): If using DIBALH, use it at a low temperature (e.g., -78 °C) and with a controlled stoichiometry (e.g., 1.1 to 1.5 equivalents). Add the reagent slowly to maintain temperature control and avoid localized excess.
-
Q3: The purification of my final product is difficult. What are the best practices?
A3: Purification of fluorinated compounds can be challenging due to similar polarities of starting material and product, and the potential for azeotrope formation.
-
Problem: Co-elution in Column Chromatography. The starting acrylate and the product butanoate have similar functional groups and may have close Rf values on silica gel.
-
Solution 1 (Optimize Solvent System): Use a non-polar solvent system for chromatography, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. The high fluorine content makes the molecules relatively non-polar.
-
Solution 2 (Alternative Purification): If chromatography is ineffective, consider vacuum distillation. Fluorinated esters are often volatile enough for this technique. Ensure your vacuum is good and use a short-path distillation apparatus for best results.
-
-
Problem: Residual Metal Salts from Workup. Aqueous workup after using metal hydrides can leave inorganic salts in the organic phase.
-
Solution: After quenching the reaction, perform several washes with dilute acid (e.g., 1M HCl) to remove aluminum or boron salts, followed by a brine wash. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this transformation?
A1: The "best" agent depends on your available equipment, scale, and desired selectivity. The table below summarizes common options.
| Reducing Agent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-10 atm), 10% Pd/C, Ethanol or Ethyl Acetate, RT | High selectivity for C=C bond; Clean workup; Scalable. | Requires hydrogenation equipment; Catalyst can be pyrophoric. |
| Sodium Borohydride (NaBH₄) | Ethanol or Methanol, 0 °C to RT | Inexpensive; Generally does not reduce esters; Easy workup. | May be slow; Can react with protic solvent over time. |
| DIBALH | Toluene or THF, -78 °C | Effective at low temperatures. | Risk of over-reduction to the alcohol; Moisture-sensitive; Requires careful stoichiometry.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether, 0 °C | Very powerful and fast. | Not Recommended. Will almost certainly reduce the ester group as well. |
Q2: How should I monitor the reaction's progress?
A2: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check. Stain with potassium permanganate, as the C=C double bond of the starting material will react while the saturated product will not.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the disappearance of starting material and the appearance of the product.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for fluorinated compounds. The CF₃ signals of the starting material and product will be distinct, allowing for precise monitoring of the conversion.
Q3: What are the key safety considerations?
A3:
-
Fluorinated Reagents: Handle hexafluoroacetone (if preparing the precursor) in a well-ventilated fume hood as it is a toxic gas. Wear appropriate personal protective equipment (PPE).
-
Metal Hydrides: DIBALH and LiAlH₄ are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. The quenching step must be performed slowly and at low temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources. Palladium on Carbon (Pd/C) catalyst can be pyrophoric, especially when dry or spent; handle with care.
Experimental Protocol Example: Reduction via Catalytic Hydrogenation
This protocol provides a general guideline. Optimization of catalyst loading, pressure, and time may be required.
-
Vessel Preparation: To a hydrogenation vessel, add Ethyl 3,3-bis(trifluoromethyl)acrylate (1.0 eq) and a suitable solvent such as anhydrous ethanol (approx. 0.1 M concentration).
-
Inerting: Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (5-10 mol % loading).
-
Hydrogenation: Seal the vessel, evacuate the inert gas, and backfill with hydrogen gas to the desired pressure (e.g., 3 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by checking hydrogen uptake or by periodically taking samples for GC-MS or NMR analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel chromatography or vacuum distillation to yield the final product.
References
- Martin, V., Molines, H., & Wakselman, C. (1992). Anti-Michael Addition and Fluoride Ion Elimination on β,β-Bis(trifluoromethyl)acrylic Esters. Preparation of α-Perfluoroisopropenyl α-Substituted Acetic Acid Esters. The Journal of Organic Chemistry, 57(21), 5530-5532.
Sources
Technical Support Center: Purification of Products Derived from Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Welcome to the technical support center for the purification of reaction products derived from Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly fluorinated building block and its derivatives. The unique physicochemical properties imparted by the two trifluoromethyl groups necessitate specialized purification strategies. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the challenges of purifying these complex molecules.
Part 1: Foundational Principles for Purifying Highly Fluorinated Molecules
Products derived from this compound often exhibit properties that differ significantly from their non-fluorinated analogs. Understanding these differences is critical for developing effective purification strategies.
-
High Electronegativity and Low Polarizability: The fluorine atoms create a strong electron-withdrawing effect, leading to a decrease in the molecule's polarizability. This can result in weaker van der Waals interactions with traditional silica or C18 stationary phases in chromatography.
-
Unique Intermolecular Interactions: Fluorinated molecules can exhibit "fluorous-fluorous" interactions, which are strong and selective.[1] This property can be leveraged for highly specific purification methods.
-
Altered Solubility Profiles: The presence of multiple trifluoromethyl groups can significantly impact solubility. While increasing fluorine content can decrease miscibility with hydrocarbons, it can enhance solubility in fluorinated solvents.[2]
-
Increased Volatility: For a given molecular weight, fluorinated compounds are often more volatile than their hydrocarbon counterparts. This has important implications for purification by distillation and for sample handling during and after purification.
Part 2: Purification Technique Deep Dive
Column Chromatography: The Workhorse of Purification
Column chromatography is often the primary method for purifying products from organic synthesis. However, the unique properties of highly fluorinated compounds require careful consideration of both the stationary and mobile phases to achieve optimal separation.
The choice of stationary phase is paramount for successful separation. While standard silica gel and reversed-phase (e.g., C8, C18) columns are staples in organic labs, they may not provide adequate resolution for fluorinated compounds.
| Stationary Phase | Principle of Separation & Best Use Case | Advantages | Disadvantages |
| Standard Silica Gel | Normal-phase chromatography based on polarity. | Inexpensive, readily available. | May have limited selectivity for fluorinated compounds with similar polarities. |
| Reversed-Phase (C8, C18) | Hydrophobic interactions. | Good for separating compounds with different hydrocarbon content. | Highly fluorinated compounds may have weak retention and elute too quickly.[3] |
| Fluorinated Phases (PFP, TDF) | Multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and fluorous interactions.[4][5] | Excellent selectivity for separating fluorinated molecules from each other and from non-fluorinated impurities.[6] Can provide different elution orders compared to C18 phases.[6] | More expensive than traditional phases. |
Expert Insight: For derivatives of this compound, starting with a standard C18 column is a reasonable first step, especially if the reaction introduces significant hydrocarbon character to the molecule. However, if you are struggling with co-eluting impurities or poor retention, switching to a pentafluorophenyl (PFP) or a tridecafluoro (TDF) phase is highly recommended.[4] The increased fluorine content of the TDF phase makes it particularly selective for highly fluorinated molecules.[4]
The mobile phase composition is another critical parameter. For reversed-phase and fluorinated-phase chromatography, common solvents include acetonitrile, methanol, and water.
-
Fluorinated Eluents: The use of fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE), as a component of the mobile phase can significantly enhance the separation of fluorinated compounds, even on a standard C8 column.[3] TFE can adsorb to the stationary phase surface, altering its properties and improving selectivity for fluorinated analytes.[6]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or the mobile phase). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel or Celite.
-
Column Packing (if applicable): For flash chromatography, pack the column with the chosen stationary phase using a slurry method with the initial mobile phase.
-
Equilibration: Equilibrate the column by running the initial mobile phase through it for at least 5-10 column volumes.
-
Sample Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin the elution with the starting mobile phase composition. A gradient elution (gradually increasing the percentage of the stronger solvent) is often employed to separate compounds with a wide range of polarities.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Distillation: Purifying Volatile Products
Given the often-increased volatility of fluorinated compounds, distillation can be a highly effective purification technique, particularly for liquid products on a larger scale.
The choice between atmospheric and vacuum distillation depends on the boiling point of the product. Many derivatives of this compound will likely have high boiling points and may be thermally sensitive, making vacuum distillation the preferred method to avoid decomposition.
| Compound (for reference) | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 129-130 |
| Ethyl 4,4,4-trifluoro-2-butynoate | 166.10 | 96-98 |
Data sourced from Sigma-Aldrich.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Crude Product Addition: Add the crude liquid product to the distillation flask, along with a stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The desired product should distill over a narrow temperature range.
-
System Shutdown: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Recrystallization: For Solid Products
Recrystallization is a powerful technique for purifying solid compounds.[7][8] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Finding the right solvent is often a matter of trial and error. For fluorinated compounds, consider solvents with varying polarities. Common choices include hexanes, ethyl acetate, dichloromethane, and mixtures thereof.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and with heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 3: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of products derived from this compound.
Workflow for Purification Method Selection
Caption: Decision tree for selecting an initial purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: My highly fluorinated product is eluting with the solvent front on a C18 column. What should I do?
A1: This is a common issue due to the low polarizability of highly fluorinated compounds, leading to weak interactions with the C18 stationary phase.
-
Initial Step: Decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the overall polarity of the mobile phase and should promote stronger interaction with the hydrophobic stationary phase, leading to better retention.
-
Advanced Solution: If adjusting the mobile phase is insufficient, switch to a fluorinated stationary phase like Pentafluorophenyl (PFP) or Tridecafluoro (TDF).[4] These phases are specifically designed to retain fluorinated molecules through fluorous-fluorous interactions, which will significantly increase the retention time of your product.[4][5]
Q2: I am trying to purify my product by distillation, but it seems to be decomposing at high temperatures. How can I avoid this?
A2: Thermal decomposition is a risk when distilling complex organic molecules.
-
Solution: Use vacuum distillation. By reducing the pressure, you lower the boiling point of your compound, often significantly. This allows the distillation to proceed at a much lower temperature, minimizing the risk of thermal degradation. Ensure your vacuum pump is adequate and that all connections in your distillation setup are properly sealed to maintain a low and stable pressure.
Q3: During recrystallization, my product is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Solution 1: Add more solvent. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Solution 2: Change your solvent system. Try a solvent with a lower boiling point. Alternatively, you can create a solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Q4: Can I use standard silica gel for the chromatography of my fluorinated compound?
A4: Yes, you can, and it may work perfectly well, especially if your product has polar functional groups that can interact with the silica. Normal-phase chromatography on silica gel separates compounds based on polarity. If your starting materials, byproducts, and product have sufficiently different polarities, silica gel can be an effective and economical choice. However, if you are trying to separate compounds with similar polarities that differ primarily in their fluorine content, you will likely achieve better separation using a fluorinated or reversed-phase column.
Q5: Are there any special safety precautions I should take when working with these compounds?
A5: Yes. As with all chemicals, you should consult the Safety Data Sheet (SDS) for your specific compounds. Many small, fluorinated organic molecules can be irritants to the skin, eyes, and respiratory system.[9][10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- BenchChem. (n.d.). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- Jiang, Z., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Przybyciel, M., & Santangelo, R. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Sousa, M., et al. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
- PubChem. (n.d.). Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate.
- PubChem. (n.d.). Ethyl 4,4,4-trifluoro-3-hydroxybutanoate.
- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoro-2-butynoate 97.
- BenchChem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate 99.
- Li, Y., et al. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate.
- PubChem. (n.d.). Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate.
- Google Patents. (2018). Practical Processes for Producing Fluorinated alpha-Ketocarboxylic Esters and Analogues Thereof.
- LGC, Biosearch Technologies. (n.d.). Fluorous Affinity Purification of Oligonucleotides.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Methods in Enzymology. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. mt.com [mt.com]
- 9. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate | C7H9F3O2 | CID 342470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Welcome to the technical support center for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this highly fluorinated ester. The unique structure of this compound, featuring two trifluoromethyl groups on the α-carbon, imparts significant reactivity that requires careful consideration in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concern is its high susceptibility to hydrolysis. The two strongly electron-withdrawing trifluoromethyl groups render the carbonyl carbon of the ester extremely electrophilic. This makes the compound highly prone to nucleophilic attack by water, leading to cleavage of the ester bond. This reaction can be catalyzed by both acids and bases, but it is particularly rapid under basic conditions.
Q2: How should I properly store this compound to minimize degradation?
To ensure the longevity of this compound, it is crucial to minimize its exposure to moisture. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong acids, strong bases, and strong reducing agents.
Q3: What are the expected degradation products of this ester?
The principal degradation pathway is hydrolysis, which yields 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid and ethanol. Under certain conditions, other side reactions might occur, but hydrolysis is the most common degradation route observed with highly fluorinated esters.
Q4: Can I use standard silica gel chromatography for the purification of this compound?
Standard silica gel chromatography should be approached with caution. The slightly acidic nature of silica gel, combined with the potential for residual water in the solvent system, can lead to on-column hydrolysis. If chromatography is necessary, it is advisable to use a deactivated (e.g., base-washed) silica gel or an alternative stationary phase like fluorinated silica. Additionally, using anhydrous solvents and a non-polar mobile phase is recommended.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or inconsistent yields in reactions | The ester may be degrading under the reaction conditions, especially if the reaction involves aqueous or basic reagents. | Ensure all reagents and solvents are anhydrous. If a base is required, consider using a non-nucleophilic, hindered base. It may also be beneficial to perform the reaction at a lower temperature to minimize degradation. |
| Appearance of unexpected peaks in NMR or LC-MS analysis | The most likely impurity is the hydrolysis product, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. | Compare the unexpected peaks with the known spectra of the potential degradation products. To confirm, you can intentionally hydrolyze a small sample of the ester and compare the resulting spectra. |
| The compound appears to be unstable during work-up | Aqueous work-up steps, particularly those involving basic solutions (e.g., sodium bicarbonate wash), can cause rapid hydrolysis of the ester. | Minimize the duration of contact with aqueous layers. If an aqueous wash is necessary, use neutral or slightly acidic water and perform the extraction quickly at low temperatures. Dry the organic layer thoroughly with a drying agent like magnesium sulfate or sodium sulfate. |
| Difficulty in achieving full conversion in derivatization reactions | The high electrophilicity of the ester's carbonyl group can lead to competitive reactions with nucleophilic reagents intended for other parts of the molecule. | Protect the ester group if possible, or use a large excess of the derivatizing agent. Alternatively, explore synthetic routes where the ester is introduced at a later stage. |
Degradation Pathways and Mechanisms
The primary degradation pathway for this compound is hydrolysis. The mechanism is dependent on the pH of the environment.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the ester. This is typically a rapid and irreversible process, as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[1]
Caption: Base-catalyzed hydrolysis of the ester.
Acid-Catalyzed Hydrolysis
In the presence of an acid, the carbonyl oxygen of the ester is protonated, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to the formation of a tetrahedral intermediate. This process is reversible and typically requires heating to proceed at a significant rate.[1]
Caption: Acid-catalyzed hydrolysis of the ester.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by ¹H NMR
This protocol provides a method to assess the stability of this compound in a given solvent system.
-
Sample Preparation: Prepare a stock solution of the ester in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) at a known concentration (e.g., 10 mg/mL).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the characteristic peaks for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm).
-
Incubation: To a portion of the stock solution, add a controlled amount of water or an aqueous buffer of a specific pH.
-
Time-course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 6, 24 hours).
-
Data Analysis: Monitor the decrease in the integration of the ester's ethyl group signals and the appearance of new signals corresponding to ethanol (a quartet around 3.7 ppm and a triplet around 1.2 ppm). The rate of hydrolysis can be quantified by comparing the relative integrations of the ester and ethanol peaks over time.
Protocol 2: Recommended Purification of a Reaction Mixture
This protocol is designed to minimize the degradation of the target ester during work-up and purification.
-
Quenching: If the reaction mixture is basic, neutralize it carefully with a dilute acid (e.g., 1M HCl) at a low temperature (0 °C).
-
Extraction: Extract the product into a non-polar organic solvent such as diethyl ether or ethyl acetate. Minimize contact time with the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. Avoid basic washes (e.g., NaHCO₃ solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If further purification is needed, consider distillation under reduced pressure for volatile compounds or chromatography on a deactivated stationary phase with anhydrous, non-polar eluents.
References
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters.
Sources
Technical Support Center: Navigating the Challenges of Fluorinated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated compounds. The unique properties that make organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and materials science also introduce a distinct set of experimental challenges.[1][2][3] This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis, purification, analysis, and handling of these fascinating molecules.
As Senior Application Scientists, we understand that success in the lab is built on a foundation of mechanistic understanding. This guide, therefore, goes beyond simple troubleshooting steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Synthesis & Reactivity Quirks
The introduction of fluorine can dramatically alter the reactivity of a molecule, often in non-intuitive ways.[4][5] Understanding these "fluorine effects" is crucial for successful synthesis.
Q1: My electrophilic fluorination reaction is giving low yields and a complex mixture of products. What's going on?
A1: Low yields in electrophilic fluorination are a frequent challenge and can often be traced back to several factors related to the substrate's reactivity and the reaction conditions.[6]
-
Causality: The high electronegativity of fluorine can deactivate the substrate towards electrophilic attack. If your starting material is already electron-deficient, the reaction may be sluggish, leading to incomplete conversion. Furthermore, the strong C-F bond that is formed is generally stable, but the reaction intermediates may not be.[5] Side reactions, such as protodemetalation in metal-catalyzed fluorinations, can also compete with the desired fluorination pathway.[7]
-
Troubleshooting Steps:
-
Reagent Choice: Select the least reactive F+ reagent that is still effective for your substrate to minimize side reactions.[8]
-
Solvent Optimization: Ensure your solvent is scrupulously dry, as water can react with many fluorinating agents. The polarity of the solvent can also influence the reactivity of the fluorinating agent.
-
Temperature Control: Some electrophilic fluorination reactions are highly exothermic. Running the reaction at a lower temperature may improve selectivity and yield.
-
Protecting Groups: Consider using protecting groups to temporarily mask sensitive functionalities on your substrate that might react with the fluorinating agent.
-
Q2: I'm struggling with a nucleophilic aromatic substitution (SNAr) on a fluoroaromatic compound. Isn't fluoride a poor leaving group?
A2: It's a common misconception that the high C-F bond strength makes fluoride a poor leaving group in all contexts. In SNAr reactions, the situation is more nuanced.
-
Causality: The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[9] Fluorine's powerful electron-withdrawing inductive effect stabilizes this intermediate, lowering the activation energy for its formation.[9] This stabilization often outweighs its poor leaving group ability in the subsequent fast elimination step, making fluoroaromatics surprisingly reactive in SNAr.[9]
-
Experimental Considerations:
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or THF are generally preferred for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.
-
Nucleophile Strength: A strong nucleophile is required to attack the electron-rich aromatic ring.
-
Activating Groups: The presence of electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the fluorine atom will further activate the ring towards nucleophilic attack and accelerate the reaction.
-
Section 2: Purification Headaches
The altered polarity and intermolecular interactions of fluorinated compounds can make their purification a significant hurdle.
Q3: My polar fluorinated compound either streaks badly on silica gel or co-elutes with impurities. How can I improve my chromatographic separation?
A3: The unique properties of fluorinated compounds often necessitate non-standard chromatographic techniques. Their polarity can be deceptive, and they can exhibit both hydrophobic and lipophobic characteristics.[10]
-
Causality: Strong interactions between the polar fluorinated analyte and residual silanols on the silica gel surface can lead to peak tailing.[11] Additionally, the polarity of fluorinated compounds may not correlate well with their retention on standard stationary phases, leading to co-elution with impurities of similar polarity.[11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purifying polar fluorinated compounds.
-
Detailed Protocol: TFA Removal from Peptides
Trifluoroacetic acid (TFA) is a common counterion from HPLC purification that can be problematic for biological assays.[12] Here is a protocol for its removal:
-
Dissolution: Dissolve the peptide in deionized water at a concentration of 1 mg/mL.[12]
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[12] This helps to displace the TFA.
-
Incubation: Let the solution stand at room temperature for at least one minute.[12]
-
Lyophilization: Freeze the solution and lyophilize overnight to remove the solvent and excess HCl.[12]
-
Repeat (Optional): For complete removal, re-dissolve the lyophilized powder in the HCl solution and repeat the lyophilization step.[12]
-
Section 3: Analytical Characterization Challenges
The presence of fluorine can introduce complexities in common analytical techniques like NMR and mass spectrometry.
Q4: My 19F NMR spectrum has broad peaks and a rolling baseline. How can I improve the data quality?
A4: 19F NMR is a powerful tool, but its large chemical shift range and sensitivity to experimental parameters can lead to suboptimal spectra.[13][14][15]
-
Causality: The wide spectral width of 19F NMR can make it challenging to achieve uniform excitation and detection across the entire spectrum, which can contribute to baseline roll.[16] Broad peaks can be a result of poor shimming, chemical exchange, or insufficient acquisition time.[14]
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Broad Peaks | Poor magnetic field homogeneity | Perform manual shimming on the lock signal. |
| Insufficient acquisition time | Increase the acquisition time (AT) to at least 2-3 seconds.[14] | |
| Chemical exchange | Consider variable temperature NMR to see if the peak sharpens at lower or higher temperatures. | |
| Rolling Baseline | Large spectral width | Acquire the spectrum in segments with smaller spectral widths and stitch them together.[16] |
| Incorrect phase correction | Use automated phasing (aph) and check the first-order phase correction value.[16] | |
| Probe tuning | Ensure the NMR probe is properly tuned to the 19F frequency. |
Q5: I'm having trouble detecting the molecular ion of my fluorinated compound in my mass spectrum. Why is this happening?
A5: Fluorinated compounds, particularly perfluorinated ones, can be challenging to analyze by mass spectrometry due to their high ionization potential and tendency to fragment.[17][18]
-
Causality: The strong electron-withdrawing nature of fluorine makes it difficult to remove an electron to form a molecular ion (M+•) in electron ionization (EI).[18] This often leads to extensive fragmentation and a very weak or absent molecular ion peak.[19]
-
Alternative Ionization Techniques:
-
Chemical Ionization (CI): This is a softer ionization technique that often yields a more prominent protonated molecule [M+H]+.
-
Field Ionization (FI): FI is a very soft ionization method that is excellent for observing the molecular ions of volatile, fragile compounds, including many fluorinated molecules.[18]
-
Electrospray Ionization (ESI): For polar fluorinated compounds, ESI is a good choice and can be run in either positive or negative ion mode.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not a routine technique for molecular identification, recent advances have shown promise for the sensitive detection and quantification of fluorine in complex matrices.[17][20]
-
Section 4: Handling & Biological Assays
The unique physicochemical properties of fluorinated compounds also impact their handling and behavior in biological systems.
Q6: What are the key safety precautions I should take when working with fluorinating reagents?
A6: Many fluorinating agents are highly reactive, toxic, and corrosive, necessitating stringent safety protocols.[8][21]
-
Hazard Overview: Reagents like elemental fluorine (F2) and some electrophilic fluorinating agents can react violently with organic materials and water.[8] Many can generate hydrogen fluoride (HF) upon contact with moisture, which is acutely toxic and causes severe burns.[8][22]
-
Essential Safety Measures:
-
Engineering Controls: Always work in a properly functioning chemical fume hood.[21] For highly hazardous reagents, a glove box is recommended.[21]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult manufacturer's compatibility charts).[21]
-
Emergency Preparedness: Have calcium gluconate gel readily available when working with reagents that can generate HF.[21][22] In case of skin contact, flush with copious amounts of water for at least 15 minutes and then apply the gel.[21][22]
-
Material Compatibility: Be aware that HF and some fluoride anions can corrode glass.[8] Use compatible materials for your reaction vessels and storage containers.
-
Q7: My fluorinated drug candidate shows poor solubility in my aqueous biological assay buffer, leading to inconsistent results. What can I do?
A7: The solubility of fluorinated compounds can be a significant challenge in biological assays, as they are often both hydrophobic and lipophobic.[10][23][24]
-
Causality: The introduction of fluorine can increase a molecule's lipophilicity, but highly fluorinated segments can also be lipophobic, leading to poor solubility in both aqueous and lipid environments.[10] This can result in compound precipitation in assay buffers, leading to underestimated potency and high data variability.[24][25]
-
Solubility Enhancement Strategies:
Caption: A decision tree for improving the solubility of fluorinated compounds in biological assays.
-
Protocol: Preparing a Solubilized Stock Solution
-
Initial Dissolution: Weigh a precise amount of your compound and dissolve it in a minimal volume of 100% DMSO.[23]
-
Sonication: Use a bath sonicator to aid dissolution.
-
Warming: Gentle warming (e.g., to 37°C) can also be effective, but be mindful of compound stability.
-
Serial Dilution: Perform serial dilutions in your assay buffer, ensuring vigorous mixing at each step. Visually inspect for any precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.[23]
-
References
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- ACS GCI Pharmaceutical Roundtable.
- BenchChem. (2025).
- Kuliszkiewicz-Janus, M. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
- Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Al-Janabi, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5029.
- Thompson, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega, 6(5), 3415-3420.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
- Unknown. (n.d.). A Study of Effects Unique Fluorine in Organic Reactions. International Journal of Trend in Scientific Research and Development.
- BenchChem. (2025). Technical Support Center: Troubleshooting ¹⁹F NMR Resolution. BenchChem.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-991.
- Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-15.
- Li, L., Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 5024-5038.
- Ahrens, M., & Landis, C. R. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics, 40(22), 3629-3632.
- Li, S. J., Wang, Y. F., Wang, T. Y., Tian, D. Z., Zheng, L. J., & Luo, Q. X. (2010). Removal of fluorions from trifluoroacetic acid by reverse osmosis.
- L. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- BenchChem. (2025).
- BenchChem. (2025).
- Unknown. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare.
- Gebreab, K. Y., & Gabler, F. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 723.
- BenchChem. (2025).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- BenchChem. (2025).
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3762-3771.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Gundlach-Graham, A., & Ray, S. J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4121-4128.
- UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility.
- Mohler, F. L., Bloom, E. G., & Wells, E. J. (1949). Mass spectra of fluorocarbons.
- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.
- Taghvaei, S., & Schymanski, E. L. (2022). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 56(13), 9348-9358.
- Arbing, M. A., & Barchi, J. J. (2017). A beginner's guide to 19F NMR and its role in drug screening. Methods in Enzymology, 587, 259-287.
- Hjelm, R. P., & Hawley, M. E. (2024). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). Environmental Science & Technology.
- BenchChem. (2025). dealing with poor solubility of 3-fluorobenzoic acid, morpholide in assays. BenchChem.
- LifeTein. (n.d.).
- Hjelm, R. P., & Hawley, M. E. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-991.
- Unknown. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(4).
- Dr. J. M. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Unknown. (2022). CHAPTER 9: Fluorinations Not Using Fluorine Gas. Royal Society of Chemistry.
- Unknown. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora.
- Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3345-3347.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. F19 detection [nmr.chem.ucsb.edu]
- 17. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Reactions of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Welcome to the technical support center for enhancing stereoselectivity in reactions involving Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding and electronically-complex substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The core challenge in achieving stereocontrol with this substrate arises from the two vicinal trifluoromethyl groups. These groups exert powerful electron-withdrawing effects, altering the reactivity of the adjacent ester carbonyl and the α-proton. Furthermore, their significant steric bulk can hinder the approach of reagents and catalysts, making the differentiation between enantiotopic faces or diastereomeric transition states exceptionally difficult. This guide synthesizes field-proven insights and principles from analogous highly-fluorinated systems to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity with this compound so challenging?
A: The difficulty stems from a combination of steric and electronic factors unique to the vicinal bis(trifluoromethyl) motif. The sheer size of the two CF₃ groups creates a crowded environment around the reactive centers (the ester carbonyl and the α-carbon). This steric hindrance can prevent a chiral catalyst from effectively discriminating between the two faces of the molecule. Electronically, the intense inductive effect of six fluorine atoms deactivates certain reaction pathways while promoting others, often leading to unexpected side reactions or low conversion. Many standard chiral catalysts may struggle to form the well-ordered, diastereomeric transition states necessary for high induction.[1][2]
Q2: My asymmetric reduction of the ester moiety is giving low enantiomeric excess (e.e.). What is the likely cause?
A: Low e.e. in reductions of highly fluorinated esters and ketones is often due to a poorly differentiated transition state. The catalyst may not be able to establish a strong, stereodirecting interaction that overrides the non-selective background reduction. Potential causes include:
-
Catalyst Choice: The catalyst may be too small to effectively shield one face of the bulky substrate or may lack sufficient Lewis acidity/basicity to coordinate strongly.
-
Reaction Temperature: Higher temperatures provide enough energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to racemization.
-
Solvent Effects: The solvent can play a crucial role. Non-coordinating solvents are often preferred, but highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically alter reactivity and selectivity in some cases.[3]
Q3: Can I use enzymatic or biocatalytic methods for this substrate?
A: Yes, biocatalysis is a powerful strategy. Ketoreductases (KREDs) have shown success in the stereoselective reduction of analogous α-fluoro-β-ketoesters, often proceeding with high diastereo- and enantioselectivity.[4][5] Lipases could also be explored for enantioselective hydrolysis. The primary challenge is substrate acceptance; the bulky bis(trifluoromethyl) structure may not fit into the active site of all enzymes. Screening a panel of commercially available KREDs or lipases is a recommended starting point.
Q4: What role does the solvent play? I've seen hexafluoroisopropanol (HFIP) mentioned for fluorinated compounds.
A: Solvent choice is critical. While standard solvents like DCM, THF, and Toluene should be screened, HFIP is a "magical solvent" for many reactions involving fluorinated species.[3] Its strong hydrogen-bonding capability can activate substrates, stabilize charged intermediates, and modulate the conformation of the catalyst-substrate complex.[3][6] In some dirhodium-catalyzed reactions, switching from DCM to HFIP has even been shown to invert the sense of enantioselectivity, highlighting its profound impact on the catalytic cycle.[3] For your substrate, HFIP could potentially enhance the acidity of the α-proton or activate the ester carbonyl towards nucleophilic attack.
Troubleshooting Guides
Problem 1: Low Diastereo- or Enantioselectivity
Low stereoselectivity is the most common hurdle. A systematic approach is required to diagnose and solve the issue.
Caption: Troubleshooting workflow for optimizing stereoselectivity.
| Potential Cause | Scientific Rationale & Explanation | Proposed Solutions |
| Suboptimal Temperature | The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers is often small. Lowering the reaction temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state, thus amplifying selectivity. | 1. Perform the reaction at a significantly lower temperature (e.g., -78 °C using a dry ice/acetone bath). 2. Conduct a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. |
| Ineffective Catalyst/Ligand | The chiral catalyst must create a well-defined, sterically demanding environment. For substrates with two CF₃ groups, ligands with large, rigid scaffolding are often necessary to create a deep chiral pocket that forces the substrate to bind in a single, preferred orientation. Nickel(II) complexes with bulky imidazoline-oxazoline ligands have proven effective for related systems.[3] | 1. Screen Ligand Sterics: Test a family of ligands with systematically increasing steric bulk (e.g., replace phenyl with naphthyl or bulky alkyl groups). 2. Screen Catalyst Type: Evaluate different classes of catalysts known to be effective for fluorinated compounds, such as chiral phosphoric acids (BINOL derivatives), thiourea organocatalysts, or transition metal complexes (Ni, Cu, Rh).[1][7][8] |
| Adverse Solvent Effects | The solvent can coordinate to the catalyst or substrate, altering the geometry of the crucial transition state. A non-coordinating solvent is often a good starting point. However, polar, non-coordinating solvents or strongly H-bonding solvents like HFIP can be game-changers by promoting specific, stabilizing secondary interactions.[3][6] | 1. Start with a non-polar, non-coordinating solvent like Dichloromethane (DCM) or Toluene. 2. Screen a matrix of solvents with varying polarity (e.g., Hexanes, Toluene, DCM, THF, Acetonitrile). 3. Critically, test 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a solvent or co-solvent. |
| Incorrect Reagent Stoichiometry | In some cases, particularly with organocatalysts, additives or co-catalysts are required. For example, a Brønsted or Lewis acid may be needed to activate the electrophile, while a base is needed to generate the nucleophile. The relative and absolute concentrations can significantly impact selectivity. | 1. Carefully re-optimize the stoichiometry of all reagents, including catalyst loading (try 5, 10, and 20 mol%). 2. If using a base, screen different bases (e.g., organic vs. inorganic) and their equivalents. |
Problem 2: Low Conversion or Stalled Reaction
The strong electron-withdrawing nature of the two CF₃ groups can significantly reduce the nucleophilicity of the α-carbon and the electrophilicity of the ester carbonyl, leading to sluggish reactions.
| Potential Cause | Scientific Rationale & Explanation | Proposed Solutions |
| Low Substrate Reactivity | The inductive effect of the CF₃ groups deactivates the ester carbonyl towards certain nucleophiles and makes the α-proton less acidic than in typical esters, hindering enolate formation. | 1. Use a More Potent Catalyst System: Switch to a more Lewis acidic metal catalyst or a more active organocatalyst. 2. Increase Reaction Temperature: While potentially detrimental to selectivity, a modest increase in temperature may be necessary to achieve acceptable conversion. Find the balance. 3. Increase Reagent Concentration: Higher concentrations can favor the desired bimolecular reaction pathway. |
| Catalyst Inhibition/Deactivation | Trace impurities (e.g., water, oxygen) can poison sensitive transition metal catalysts. In some cases, the product itself or a byproduct can act as a catalyst inhibitor. | 1. Ensure Rigorously Anhydrous/Inert Conditions: Dry all solvents and reagents thoroughly. Use Schlenk techniques or a glovebox. 2. Use Freshly Prepared/Purified Catalyst: Ensure the catalyst is pure and active before use. 3. Monitor Reaction Progress: If the reaction stalls after partial conversion, it may indicate product inhibition. Try adding a second charge of catalyst. |
| Steric Hindrance | The bulky nature of the substrate may simply prevent the reagents from accessing the reactive site efficiently. | 1. Use Less Sterically Demanding Reagents: If possible, switch to a smaller nucleophile or electrophile. 2. Increase Reaction Time: Some reactions with hindered substrates are simply slow and may require extended reaction times (24-72 hours). |
Illustrative Experimental Protocol
This protocol is a representative starting point for an asymmetric reaction, based on successful methods for structurally related trifluoromethylated compounds.[4][5] Users must adapt and optimize this for their specific transformation.
Protocol: Nickel-Catalyzed Asymmetric Reductive Coupling (Conceptual)
This conceptual protocol aims to form a C-C bond at the ester's carbonyl carbon, followed by reduction, a strategy adapted from related literature on forming β-trifluoromethyl alcohols.[4][5]
Diagram of a Potential Catalytic Cycle
Caption: Conceptual Ni-catalyzed cycle for coupling reactions.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., a bisoxazoline derivative, 0.022 mmol, 11 mol%) and the nickel precursor (e.g., NiBr₂·glyme, 0.02 mmol, 10 mol%).
-
Solvent and Reagents: Add 1.0 mL of rigorously dried, degassed solvent (e.g., THF or DME). Add the reductant (e.g., activated Manganese powder, 0.3 mmol).
-
Substrate Addition: Add this compound (0.2 mmol, 1.0 equiv) followed by the coupling partner (e.g., an aryl halide, 0.24 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (start with room temperature and optimize as needed) for 12-48 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction carefully with saturated aq. NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric or diastereomeric ratio using chiral HPLC or SFC.
References
- Bernardi, L., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(34), 11436–11441. [Link]
- Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- Davies, H. M. L., et al. (2018). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
- Yadav, J. S., et al. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. RSC Advances, 13(12), 8031-8051. [Link]
- Wang, J., et al. (2018). Vicinal All‐Carbon Quaternary Stereocenter Construction with Trifluoromethyl Groups via Organocatalytic Asymmetric Cascade Michael/Michael Reaction. Asian Journal of Organic Chemistry, 7(8), 1628-1631. [Link]
- Gillaizeau, I., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(2), 466-473. [Link]
- Kim, D., et al. (2019). Diastereoselective Synthesis of CF3- and CF2H-Substituted Spiroethers from Aryl-Fused Cycloalkenylalkanols by Photoredox Catalysis. The Journal of Organic Chemistry, 84(1), 438–447. [Link]
- Ma, J-A. (2015). Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group from Prochiral Trifluoromethylated Substrates. Chemical Reviews, 115(2), 942-1000. [Link]
- Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. University of Edinburgh Research Explorer. [Link]
- Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Request PDF. [Link]
- Liu, G., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6938–6947. [Link]
- Melchiorre, P., et al. (2019). (a and b) Substrate scope for the asymmetric introduction of...
- Davies, H. M. L., et al. (2018).
- Szabó, K. J., et al. (2022). Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. Chemistry – A European Journal, 28(58), e202202059. [Link]
- Liu, G., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6938–6947. [Link]
Sources
- 1. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst deactivation and regeneration in processes using Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Technical Support Center: Catalyst Management for Reactions with Fluorinated Butanoates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate and related fluorinated esters. The unique electronic properties of these substrates, while valuable, can present specific challenges to catalyst stability and longevity. This guide is designed to provide you with field-proven insights and actionable protocols to diagnose, troubleshoot, and resolve issues related to catalyst deactivation and to implement effective regeneration strategies. Our goal is to help you maintain high catalytic efficiency, ensure reproducibility, and maximize the lifecycle of your valuable catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the typical first signs of catalyst deactivation in my reaction?
The initial indicators of catalyst deactivation are often subtle and can be observed through careful reaction monitoring. The most common signs include:
-
Increased Reaction Time: You may notice that the reaction requires longer times to reach the same level of conversion compared to initial runs with fresh catalyst.
-
Decreased Conversion Rate: Under identical reaction conditions (temperature, pressure, substrate-to-catalyst ratio), the final conversion of your starting material is lower than expected.
-
Changes in Product Selectivity: The ratio of your desired product to by-products may shift. This occurs when the deactivation mechanism preferentially affects certain types of active sites responsible for a specific reaction pathway.
-
Need for Harsher Conditions: You may find it necessary to increase the reaction temperature or pressure to achieve the target conversion, compensating for the reduced catalyst activity.
Q2: What are the most common causes of catalyst deactivation when working with highly fluorinated esters?
While general deactivation mechanisms apply, fluorinated substrates can introduce specific challenges. The primary causes can be grouped into three categories: chemical, thermal, and mechanical.[1][2]
-
Chemical Deactivation:
-
Poisoning: This is a major concern. The catalyst's active sites can be irreversibly blocked by contaminants in the feedstock or by species generated during the reaction. With fluorinated compounds, potential poisons include sulfur or halide impurities. Carbon monoxide (CO), if formed as a decomposition by-product, is a potent poison for many metal catalysts like Palladium (Pd).[3]
-
Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking access to the active sites.[4] For complex organic molecules, polymerization or decomposition on the surface can lead to heavy coke formation, especially on acidic support materials.[5]
-
-
Thermal Deactivation (Sintering): If the reaction is conducted at excessively high temperatures, the small metal nanoparticles of the active phase can migrate and agglomerate into larger crystals.[1] This leads to a significant and often irreversible loss of active surface area.
-
Mechanical Deactivation:
-
Attrition/Crushing: In stirred-tank reactors, the physical stress can cause the catalyst support to break down into finer particles, which can complicate filtration and lead to catalyst loss.[1]
-
Q3: Is it always possible to regenerate a deactivated catalyst?
Unfortunately, no. The feasibility of regeneration depends entirely on the mechanism of deactivation.
-
Regenerable: Deactivation by fouling (coking) is often reversible through controlled oxidation (burn-off) procedures.[6] Some forms of reversible chemical poisoning can also be addressed by specific washing or thermal treatments.
-
Difficult or Irreversible: Deactivation caused by strong poisoning (e.g., sulfur chemisorption) or thermal degradation (sintering) is generally considered irreversible.[3][7] In these cases, the fundamental structure of the active sites or the dispersion of the metal has been permanently altered.
Q4: How can I minimize catalyst deactivation from the start?
Proactive measures are always more effective than reactive regeneration. Consider the following:
-
Feedstock Purification: Ensure your substrate and solvents are of high purity and free from known catalyst poisons like sulfur, chlorine, or heavy metals.
-
Optimize Reaction Conditions: Avoid excessively high temperatures that could lead to thermal degradation or increased coking rates.[1]
-
Proper Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially for pyrophoric catalysts like Raney Nickel or highly reduced palladium catalysts.
-
Support Material Selection: The choice of catalyst support can influence resistance to deactivation. For instance, less acidic supports like alpha-alumina (α-Al₂O₃) may be less prone to coking than more acidic supports like gamma-alumina (γ-Al₂O₃).[5]
Troubleshooting Guide: Diagnosing Catalyst Performance Issues
This section provides a structured approach to identifying the root cause of catalyst failure based on common experimental observations.
Issue 1: Gradual and Consistent Loss of Activity Over Several Batches
-
Symptom: You observe a steady decline in the reaction rate or final conversion with each subsequent reuse of the catalyst. For example, the first run reaches 99% conversion in 2 hours, the second in 4 hours, and the third fails to exceed 80% conversion in 8 hours.
-
Probable Cause: Fouling by Coke Deposition. This is the most common reason for gradual deactivation.[4] Over time, non-volatile organic by-products or polymerized species accumulate on the catalyst surface, blocking pores and active metal sites. The degree of deactivation often correlates with the amount of coke deposited.[5]
-
Recommended Actions:
-
Confirmation: Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to quantify the amount of carbonaceous deposits. A significant weight loss corresponding to the combustion of carbon confirms coking.
-
Solvent Washing: First, attempt to wash the catalyst with a suitable solvent at an elevated temperature to remove any soluble adsorbed species.
-
Regeneration Protocol: If washing is ineffective, proceed with a controlled oxidative regeneration to burn off the coke. See Protocol 1 for a detailed procedure.
-
Process Optimization: To prevent recurrence, consider lowering the reaction temperature or reducing the residence time to minimize the formation of coke precursors.
-
Issue 2: Sudden, Severe, or Complete Loss of Activity
-
Symptom: A catalyst that was performing well in previous runs suddenly shows little to no activity. The reaction does not initiate, or stalls at a very low conversion.
-
Probable Cause: Catalyst Poisoning. This indicates that a chemical species has strongly and irreversibly adsorbed to the catalyst's active sites.[7] The source could be a contaminant in a new batch of solvent or substrate, or a leak in the reactor system (e.g., air leak leading to oxidation, CO from an impure H₂ source).
-
Recommended Actions:
-
Identify the Poison: This is the critical step. Analyze all components of the reaction system (new substrate batches, solvents, gases) for potential poisons. Techniques like Inductively Coupled Plasma (ICP) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst can help identify the poisoning element (e.g., S, Pb, Hg).[7]
-
Eliminate the Source: Once identified, the source of the poison must be rigorously eliminated. This may involve purifying the starting materials or repairing the equipment.
-
Attempt Regeneration (with caution): Most poisons cause irreversible deactivation. However, for some specific cases, regeneration might be possible. For example, some surface oxides can be removed by a reduction treatment with hydrogen. Regeneration from strong poisons like sulfur is rarely successful.
-
Replace Catalyst: In most cases of severe poisoning, replacing the catalyst with a fresh batch is the only viable solution.
-
Issue 3: Noticeable Change in Product Selectivity
-
Symptom: The overall conversion rate might be acceptable, but the yield of the desired product decreases while the formation of one or more by-products increases.
-
Probable Cause: Selective Poisoning or Change in Catalyst Morphology.
-
The poison may preferentially adsorb on specific types of active sites (e.g., corner or edge sites vs. terrace sites), shutting down one reaction pathway while leaving another active.
-
Mild sintering could change the average particle size, which in turn can affect the selectivity of structure-sensitive reactions.
-
-
Recommended Actions:
-
Analyze By-products: Identify the structure of the new by-products. This can provide clues about the reaction pathway that has become dominant and, by extension, which catalyst sites may have been deactivated.
-
Review Reaction Conditions: Check for any unintentional changes in temperature, pressure, or stirring rate, as these can also influence selectivity.
-
Catalyst Characterization: Use techniques like Transmission Electron Microscopy (TEM) to check for changes in particle size distribution, which would indicate sintering.
-
Consider a Different Catalyst: If selectivity cannot be restored, a catalyst with a different active metal or support may be less susceptible to the deactivation mechanism affecting your current system.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and addressing catalyst deactivation issues.
Caption: The operational cycle of a heterogeneous catalyst.
References
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. OUCI.
- Wang, F., Jiang, J., & Chen, J. (2016). Application, deactivation, and regeneration of heterogeneous catalysts in bio-oil upgrading.
- R Discovery. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. R Discovery.
- ResearchGate. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate.
- Studt, F. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 220(1-2), 1-10. [Link]
- ResearchGate. (2017). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.
- ACS Publications. (2022). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- ResearchGate. (2007). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. ResearchGate.
Sources
Technical Support Center: Synthesis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Welcome to the technical support center for the synthesis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the common challenges encountered during the synthesis of this highly fluorinated ester. The primary synthetic route discussed is the Reformatsky reaction between ethyl bromoacetate and hexafluoroacetone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Reformatsky reaction to synthesize this compound is not initiating. What are the possible causes and how can I resolve this?
A1: The initiation of the Reformatsky reaction is critically dependent on the activation of the zinc metal, which is necessary for the formation of the organozinc reagent (Reformatsky enolate).[1][2][3] Failure to initiate is a common issue and can often be attributed to the following:
-
Inactive Zinc: The surface of zinc metal can be coated with a layer of zinc oxide, which prevents its reaction with ethyl bromoacetate.
-
Presence of Water: The organozinc reagent is highly sensitive to moisture and will be quenched by even trace amounts of water in the reagents or glassware.
-
Impurities in Reagents: Impurities in the ethyl bromoacetate or the solvent can inhibit the reaction.
Troubleshooting Protocol:
-
Zinc Activation:
-
Mechanical Activation: Vigorously stir the zinc dust under an inert atmosphere before adding the reagents.
-
Chemical Activation: A common method is to treat the zinc dust with a small amount of iodine. A suspension of zinc dust and a crystal of iodine in your reaction solvent can be stirred under reflux for a short period.[1] The disappearance of the iodine color is an indicator of zinc activation. Alternatively, washing the zinc with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum is also effective.
-
-
Strict Anhydrous Conditions:
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used and should be dried over sodium/benzophenone.[4]
-
Reagents: Ensure ethyl bromoacetate is of high purity and dry. Distillation under reduced pressure can be performed if necessary.
-
-
Initiation Techniques:
-
Heating: Gentle heating of a small portion of the reactants can sometimes initiate the reaction.
-
Sonication: Using an ultrasonic bath can help to break up the zinc oxide layer and initiate the reaction.
-
Q2: I am observing a low yield of the desired this compound. What are the likely side reactions and how can I optimize the yield?
A2: Low yields can be a result of several competing side reactions or suboptimal reaction conditions. The highly electrophilic nature of hexafluoroacetone and the reactivity of the Reformatsky reagent can lead to undesired pathways.
-
Self-Condensation of Ethyl Bromoacetate: The Reformatsky reagent can react with unreacted ethyl bromoacetate.
-
Decomposition of the Product: The product may be unstable under prolonged heating or acidic/basic conditions during workup.
-
Incomplete Reaction: The reaction may not have gone to completion.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add the ethyl bromoacetate slowly to a suspension of activated zinc. Once the enolate formation is underway, add the hexafluoroacetone dropwise or as a gas at a controlled rate. | This minimizes the concentration of the Reformatsky reagent and ethyl bromoacetate at any given time, reducing the likelihood of self-condensation. |
| Temperature Control | Maintain a gentle reflux during the reaction. Avoid excessive heating. | While some heat is needed for initiation and to maintain the reaction rate, excessive temperatures can promote side reactions and decomposition. |
| Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation. | This helps to avoid unnecessarily long reaction times which can lead to product degradation. |
| Stoichiometry | A slight excess of zinc and ethyl bromoacetate relative to hexafluoroacetone may be beneficial. | This ensures the complete consumption of the limiting reagent, hexafluoroacetone. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Decision Tree for Low Yield.
Q3: I am having difficulty with the purification of this compound. What are the recommended procedures?
A3: The purification of highly fluorinated compounds can be challenging due to their unique physical properties, such as high volatility and sometimes-similar polarity to byproducts.
-
Workup:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will dissolve the zinc salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Distillation: Given that the product is likely a liquid, fractional distillation under reduced pressure is the preferred method for purification on a larger scale.
-
Flash Chromatography: For smaller scales or to remove non-volatile impurities, flash chromatography on silica gel can be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Due to the fluorine content, the product may elute faster than expected for its molecular weight.
-
Considerations for Purification of Fluorinated Esters:
| Technique | Key Considerations |
| Distillation | - Be aware of the product's boiling point. Highly fluorinated compounds can have lower boiling points than their non-fluorinated analogs.[5] - Use a well-insulated distillation apparatus to ensure efficient separation. |
| Chromatography | - The high electronegativity of fluorine atoms can reduce the interaction of the molecule with the silica gel, leading to faster elution. - It may be necessary to use less polar solvent systems than for non-fluorinated esters of similar size. |
| Post-Purification | - Store the purified product under an inert atmosphere and at a low temperature to prevent decomposition. |
Q4: What are the safety precautions I should take when working with hexafluoroacetone?
A4: Hexafluoroacetone (HFA) is a toxic, colorless gas and requires special handling precautions. It is typically supplied as a liquefied gas in cylinders.
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Ensure that all equipment is properly assembled and leak-tested before introducing HFA.
-
HFA reacts vigorously with water, so all glassware must be scrupulously dried.[6]
-
-
Emergency Procedures:
-
In case of inhalation, move the individual to fresh air and seek immediate medical attention.
-
For skin contact, flush with copious amounts of water. If frostbite occurs from the expanding gas, seek immediate medical attention.[7][8]
-
Have an appropriate emergency plan in place and ensure all lab personnel are aware of the hazards.
-
Reaction Setup for Gaseous Reagents:
Sources
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexafluoroacetone [cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the plethora of fluorinated motifs, the gem-bis(trifluoromethyl) group, as present in Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, offers a fascinating case study for spectroscopic analysis. This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of this parent compound and its derivatives, grounded in experimental data from closely related analogs and fundamental principles of NMR spectroscopy.
The Power of ¹⁹F NMR in Fluorinated Compound Analysis
The fluorine-19 nucleus is an ideal probe for NMR spectroscopy.[1][2][3] Its 100% natural abundance and high gyromagnetic ratio grant it a sensitivity nearing that of ¹H, making ¹⁹F NMR a powerful tool for structural elucidation, purity assessment, and studying molecular interactions.[4][5] What sets ¹⁹F NMR apart is its expansive chemical shift range, which is significantly wider than that of ¹H NMR.[6] This large dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[7][8]
For molecules like this compound, ¹⁹F NMR is indispensable. The two trifluoromethyl (CF₃) groups, while chemically similar, can be rendered magnetically inequivalent by the presence of a chiral center at the C3 position or by restricted bond rotation, leading to distinct signals and complex coupling patterns that encode a wealth of structural information.
Comparative ¹⁹F NMR Analysis: this compound vs. Its Derivatives
Predicted ¹⁹F NMR Spectrum of this compound
The structure of this compound features a stereocenter at the C3 position. This chirality is expected to make the two CF₃ groups diastereotopic, meaning they are in magnetically non-equivalent environments.
dot
Caption: Diastereotopic CF₃ groups in this compound.
Consequently, we would anticipate observing two distinct signals in the ¹⁹F NMR spectrum, likely appearing as quartets due to the four-bond coupling (⁴JFF) between the two CF₃ groups. The chemical shifts of these groups are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the overall electronic environment.[9][10]
Influence of Structural Modifications on ¹⁹F NMR Spectra
Let's consider how common derivatizations would alter the ¹⁹F NMR spectrum compared to the parent compound.
| Compound | Key Structural Feature | Expected ¹⁹F NMR Chemical Shift (δ, ppm)a | Expected Coupling Pattern | Rationale for Spectral Change |
| This compound (Parent) | Saturated C2-C3 bond, chiral center at C3 | Two distinct signals, likely in the -60 to -75 ppm range. | Two quartets (⁴JFF) | The chiral center at C3 renders the two CF₃ groups diastereotopic, leading to separate signals. The through-space coupling between the CF₃ groups gives rise to the quartet pattern.[11] |
| Ethyl-(E)-4,4,4-trifluoro-2-(trifluoromethyl)-but-2-enoate | C2=C3 double bond | Two distinct signals, likely shifted downfield compared to the parent. | Two quartets (⁵JFF) | The sp² hybridization of C2 and C3 alters the electronic environment, typically causing a downfield shift. The double bond changes the coupling pathway, but a five-bond coupling is still expected. |
| Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate | Hydroxyl group at C3 | Two distinct signals, with one potentially shifted downfield. | Two quartets (⁴JFF) | The introduction of an electronegative hydroxyl group at the chiral center will further influence the electronic environment of the CF₃ groups, likely leading to a noticeable change in their chemical shifts. |
| Ethyl 4,4,4-trifluoro-3-amino-3-(trifluoromethyl)butanoate | Amino group at C3 | Two distinct signals, with shifts influenced by the basicity of the amino group. | Two quartets (⁴JFF) | The nitrogen's lone pair can influence the shielding of the nearby fluorine nuclei. The chemical shifts may also be sensitive to solvent and pH due to protonation of the amino group. |
aChemical shifts are referenced to CFCl₃ and are estimates based on typical ranges for trifluoromethyl groups.[8][10]
dot
Caption: Influence of derivatization on ¹⁹F NMR parameters.
Experimental Protocol: ¹⁹F NMR Analysis
A robust and reproducible ¹⁹F NMR analysis requires careful attention to experimental setup and execution.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): While external referencing to CFCl₃ is common, an internal standard can improve accuracy. Trifluoroacetic acid (TFA) or sodium trifluoroacetate are often used, but their chemical shifts can be pH-dependent.[4] A more inert standard like C₆F₆ may be preferable.
NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
¹⁹F NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: The chemical shift range for organofluorine compounds is large. Set a wide spectral width (e.g., -250 to 50 ppm) for initial experiments to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point.
-
Number of Scans: ¹⁹F is a sensitive nucleus, so fewer scans are needed compared to ¹³C NMR. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
-
Proton Decoupling: For simplified spectra, ¹H decoupling can be employed to remove JHF couplings. However, these couplings can provide valuable structural information, so acquiring both coupled and decoupled spectra is often beneficial.
dot
Caption: Workflow for ¹⁹F NMR analysis.
Conclusion
¹⁹F NMR spectroscopy is an unparalleled technique for the detailed analysis of this compound and its derivatives. The sensitivity of ¹⁹F chemical shifts and coupling constants to the local molecular environment allows for the unambiguous characterization of these compounds and provides a powerful tool for monitoring their chemical transformations. By understanding the fundamental principles of ¹⁹F NMR and the influence of structural modifications on the resulting spectra, researchers can leverage this technique to accelerate the development of novel pharmaceuticals and advanced materials.
References
- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press.
- ETHYL-(E)-4,4,4-TRIFLUORO-2-(TRIFLUOROMETHYL)-BUT-2-ENOATE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry.
- New Frontiers and Developing Applications in 19F NMR. (n.d.). National Institutes of Health (NIH).
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health (NIH).
- Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. (n.d.). Royal Society of Chemistry.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). ResearchGate.
- ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- The pitfalls of using JHF spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds. (n.d.). Royal Society of Chemistry.
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (n.d.). ResearchGate.
- Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. (n.d.). CNR-IRIS.
- Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethy. (n.d.). The Royal Society of Chemistry.
- Fluorine-19 Nuclear Magnetic Resonance. (n.d.). Defense Technical Information Center.
- Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate.
- Vicinal fluorine-fluorine coupling constants: Fourier analysis. (n.d.). PubMed.
- Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. (n.d.). ResearchGate.
- Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. (n.d.). PubMed.
- A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (n.d.). MDPI.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry.
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- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Puzzle: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation patterns observed within a mass spectrum offer a molecular fingerprint, providing critical insights into the compound's architecture. This guide delves into the anticipated mass spectrometry fragmentation of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a compound of interest in various chemical syntheses due to its unique trifluoromethyl groups. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation framework grounded in established principles and supported by comparative data from structurally analogous compounds.
At the heart of this analysis lies the interplay between the ester functional group and the two electron-withdrawing trifluoromethyl moieties. These features will dictate the primary cleavage pathways under ionization, leading to a characteristic set of fragment ions. We will explore these pathways, compare them to the known fragmentation of similar molecules, and provide a detailed methodology for experimental verification.
The Structural Context: Predicting Fragmentation Hotspots
This compound possesses several key structural features that will influence its fragmentation. The ester group provides a site for characteristic cleavages, while the highly electronegative fluorine atoms of the two trifluoromethyl groups will significantly impact bond strengths and the stability of resulting fragments.
The initial ionization event, typically electron ionization (EI) for volatile compounds of this nature, will involve the removal of an electron to form a molecular ion (M•+). The location of the initial charge will likely be on one of the oxygen atoms of the ester group or potentially on a fluorine atom, although the former is generally more favored.
Proposed Fragmentation Pathways under Electron Ionization (EI)
Based on established fragmentation mechanisms for esters and fluorinated compounds, we can predict several high-probability fragmentation pathways for this compound.[1][2]
Alpha-Cleavage adjacent to the Carbonyl Group
A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[1] For our target molecule, this can occur on either side of the carbonyl.
-
Loss of the Ethoxy Radical (•OCH2CH3): This cleavage would result in the formation of a trifluoromethylated acylium ion. This is often a very stable and prominent ion in the mass spectra of ethyl esters.
-
Loss of the Ethyl Group (•CH2CH3): While less common than the loss of the ethoxy group, cleavage of the ethyl group from the ester oxygen can also occur.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen. In this compound, a γ-hydrogen is present on the ethyl group. This rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (ethene) and the formation of a radical cation.
Cleavage Driven by the Trifluoromethyl Groups
The presence of two CF3 groups introduces unique fragmentation pathways. The C-C bond between the carbon bearing the two CF3 groups and the adjacent methylene group is weakened due to the strong electron-withdrawing nature of the trifluoromethyl groups.
-
Loss of a Trifluoromethyl Radical (•CF3): The cleavage of a C-CF3 bond can lead to the formation of a stable cation. The loss of a CF3 radical is a common fragmentation pathway observed in the mass spectra of trifluoromethyl-containing compounds.[3][4][5]
-
Rearrangements involving Fluorine: Rearrangements involving the migration of a fluorine atom are also possible, though generally less common than the direct loss of a CF3 group.[5]
A Comparative Analysis: Learning from a Close Relative
To lend experimental credence to our theoretical framework, we will compare the proposed fragmentation of this compound with the known electron ionization mass spectrum of a structurally similar compound: Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate). This compound shares the ethyl ester and a trifluoromethyl group, differing by the presence of a keto group instead of a second trifluoromethyl group.
The NIST WebBook provides an experimental EI mass spectrum for Ethyl 4,4,4-trifluoro-3-oxobutanoate.[6] An analysis of this spectrum reveals key fragments that can be extrapolated to our target molecule.
Table 1: Prominent Ions in the EI Mass Spectrum of Ethyl 4,4,4-trifluoro-3-oxobutanoate [6]
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 184 | [C6H7F3O3]•+ | Molecular Ion |
| 155 | [C5H4F3O2]+ | •CH3O |
| 141 | [C4H2F3O2]+ | •C2H5O |
| 113 | [C3H2F3O]+ | •C3H5O2 |
| 97 | [C2F3O]+ | •C4H7O2 |
| 69 | [CF3]+ | •C5H7O3 |
The spectrum of ethyl trifluoroacetoacetate clearly shows the loss of the ethoxy group (resulting in the ion at m/z 141) and the presence of the trifluoromethyl cation at m/z 69. These observations strongly support the proposed fragmentation pathways for our target molecule involving alpha-cleavage and the loss of a trifluoromethyl group.
Proposed Fragmentation of this compound: A Summary
Based on the principles of mass spectrometry and comparison with analogous compounds, we can predict the following key fragments for this compound:
Table 2: Predicted Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 252 | [C7H7F6O2]•+ | - | Molecular Ion |
| 207 | [C5H2F6O]+ | •OCH2CH3 | Alpha-cleavage |
| 224 | [C6H4F6O2]•+ | C2H4 | McLafferty Rearrangement |
| 183 | [C6H7F3O2]+ | •CF3 | C-C cleavage |
| 69 | [CF3]+ | •C6H7F3O2 | C-C cleavage |
Visualizing the Fragmentation Pathways
To provide a clearer understanding of the proposed fragmentation mechanisms, the following diagrams illustrate the key cleavage events.
Caption: Proposed Electron Ionization Fragmentation Pathways.
Electrospray Ionization (ESI): A Softer Approach
While EI is well-suited for volatile compounds, Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules. If this compound were to be analyzed by ESI-MS, particularly in positive ion mode, the primary ion observed would likely be the protonated molecule [M+H]+ or adducts with cations such as sodium [M+Na]+ or ammonium [M+NH4]+.[7][8]
Collision-induced dissociation (CID) of the protonated molecule in an ESI-MS/MS experiment would likely induce fragmentation. The expected fragmentation pathways would be similar to those in EI, with the loss of neutral molecules being favored. For instance, the loss of ethanol (CH3CH2OH) from the protonated molecule would be a probable fragmentation.
Experimental Verification: A Step-by-Step Protocol
To experimentally validate the proposed fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-300 to ensure detection of the molecular ion and all significant fragments.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Caption: Standard Workflow for GC-MS Analysis.
Conclusion: A Predictive Framework for Structural Insight
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025).
- Electron ionisation mass spectrometry of the pentafluoropropionate esters of trichothecene analogues and culmorin compounds from Fusarium species. (2010). PubMed. [Link]
- Ethyl 4,4,4-trifluoroacetoacet
- Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST WebBook. [Link]
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025).
- Mass spectra of fluorocarbons. NIST.
- Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. PMC - NIH. [Link]
- Ethyl 4,4,4-trifluoro-3-methyl-2-buteno
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]
- Ethyl 3-amino-4,4,4-trifluorocroton
- Positive mode electrospray ionization mass-spectrum (ESI-MS) of... (2025).
- EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
- Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database. National Institute of Standards and Technology. [Link]
- Ethyl trifluoroacet
- Mass Spectrometry D
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Comparison of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate with other trifluoromethylating agents
For researchers in pharmaceuticals, agrochemicals, and materials science, the incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design.[1] Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] The central question for any synthetic chemist is not if the CF₃ group is valuable, but how to best incorporate it.
This guide provides an in-depth comparison of the primary strategies for introducing trifluoromethyl groups. We will analyze the performance of common trifluoromethylating agents and contrast this with the "building block" approach, exemplified by synthons like Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. Our focus is on the causality behind methodological choices, empowering you to select the optimal path for your specific synthetic challenge.
Part 1: Two Paths to Trifluoromethylation: Reagents vs. Building Blocks
The synthetic approaches to introducing CF₃ groups can be broadly categorized into two distinct strategies. Understanding this fundamental difference is the first step in designing an effective synthesis.
-
The Reagent-Based Approach: This strategy involves the use of a specialized reagent to transfer a single trifluoromethyl group onto a pre-existing molecular scaffold. These reagents are classified by their mechanistic character—electrophilic, nucleophilic, or radical—and are chosen based on the electronic nature of the target substrate.[3] This method is exceptionally powerful for late-stage functionalization, where a CF₃ group is introduced near the end of a synthetic sequence.
-
The Building Block Approach: This strategy utilizes a synthon—a molecular fragment that already contains one or more trifluoromethyl groups. Instead of transferring a CF₃ group, the entire fluorinated building block is incorporated into the target molecule through standard bond-forming reactions (e.g., alkylation, condensation). This compound is a prime example of such a building block, offering a CH₂(COOEt)-CH(CF₃)₂ fragment. This approach provides absolute regiochemical control over the placement of the fluorinated motif from the outset of the synthesis.[4]
Part 2: A Comparative Analysis of Trifluoromethylating Agents
When a reagent-based approach is selected, the choice of agent is critical. The three main classes—electrophilic, nucleophilic, and radical—are not interchangeable. Their reactivity profiles and substrate scopes are distinct, dictated by the nature of the trifluoromethyl species they generate.
Electrophilic Trifluoromethylating Agents (CF₃⁺ Synthons)
These reagents are designed to react with nucleophiles and are among the most widely used tools for trifluoromethylation. They are typically bench-stable solids, making them convenient to handle.[5]
-
Togni Reagents (I and II): These are hypervalent iodine compounds that have become exceedingly popular.[6] Togni Reagent II is particularly effective for the trifluoromethylation of a wide range of soft nucleophiles, including thiols, phosphines, β-ketoesters, and electron-rich heterocycles.[5][7] It can also trifluoromethylate alcohols and alkenes, often with the assistance of a metal catalyst.[7][8] The choice to use a Togni reagent is often driven by its broad functional group tolerance and its reliability in complex settings, such as late-stage drug modification.[8]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[9] They are powerful electrophilic agents capable of trifluoromethylating carbanions, silyl enol ethers, and electron-rich aromatics.[5][10] Different generations of Umemoto reagents have been developed with tuned reactivity, allowing chemists to select an agent with the appropriate electrophilicity for their specific substrate.[11]
Nucleophilic Trifluoromethylating Agents (CF₃⁻ Synthons)
These reagents deliver a trifluoromethyl anion or its equivalent to an electrophilic substrate, most commonly carbonyls and imines.
-
Ruppert-Prakash Reagent (TMSCF₃): As the most prominent nucleophilic agent, trimethyl(trifluoromethyl)silane requires a nucleophilic activator (typically a fluoride source like TBAF) to generate the reactive trifluoromethyl anion.[2][12] Its primary application is the highly efficient addition to aldehydes and ketones to form trifluoromethyl carbinols, a key functional group in many pharmaceuticals.[13][14] A key consideration is that the reaction must be performed under anhydrous conditions to prevent quenching of the anionic intermediates. Beyond its role as a CF₃⁻ source, the Ruppert-Prakash reagent can also serve as a precursor to difluorocarbene (:CF₂) under certain conditions.[15][16]
Radical Trifluoromethylating Agents (CF₃• Synthons)
These reagents generate a trifluoromethyl radical, which can engage in a variety of transformations, most notably with aromatic and heteroaromatic systems.
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[17][18] In the presence of an oxidant (e.g., t-BuOOH) or under photoredox conditions, it generates a trifluoromethyl radical.[19][20] This makes it the reagent of choice for radical C-H trifluoromethylation of heterocycles, a transformation that is difficult to achieve with other methods.[21] Its ability to operate in aqueous media under mild conditions further broadens its appeal, particularly in green chemistry applications.[18]
Performance Comparison of Key Trifluoromethylating Agents
| Reagent Class | Exemplar Reagent | Form / Stability | Mechanism | Typical Substrates | Key Advantages | Causality / Experimental Considerations |
| Electrophilic | Togni Reagent II | Crystalline solid / Bench-stable | Electrophilic Attack | Phenols, thiols, β-ketoesters, alkenes, heterocycles[5][7] | Broad scope, high functional group tolerance, commercially available. | Ideal for complex molecules where mild conditions are paramount. May require a catalyst (e.g., Cu) for less reactive substrates.[8] |
| Electrophilic | Umemoto Reagent | Crystalline solid / Bench-stable | Electrophilic Attack | Silyl enol ethers, carbanions, electron-rich arenes[9][10] | Highly reactive, tunable electrophilicity based on structure. | Chosen when high electrophilicity is needed. Reactions are often rapid. Care must be taken with sensitive functional groups. |
| Nucleophilic | Ruppert-Prakash Reagent | Volatile liquid / Moisture-sensitive | Nucleophilic Addition | Aldehydes, ketones, imines[2][14] | Highly efficient for carbonyls, generates valuable carbinols. | Requires a stoichiometric activator (e.g., TBAF, CsF) and strictly anhydrous conditions. The choice of activator can influence reaction kinetics.[2] |
| Radical | Langlois Reagent | Crystalline solid / Bench-stable | Radical Addition/Substitution | (Hetero)arenes, alkenes[17][19] | Inexpensive, robust, suitable for C-H functionalization. | Requires an initiator (oxidant or photocatalyst). The choice of initiator dictates reaction conditions (thermal vs. photochemical).[18] |
Part 3: The Building Block Strategy: A Case Study of this compound
In stark contrast to the agents described above, This compound is not a reagent for transferring a CF₃ group. It is a specialized building block that provides a larger, more complex fluorinated motif. This "building block" or "synthon" approach is a powerful, alternative strategy.
The Value Proposition of a Fluorinated Building Block
The core advantage of using a pre-fluorinated building block is unambiguous positional control . The CH(CF₃)₂ group is installed in a specific location from the beginning of the synthesis. This eliminates the risk of generating regioisomers, which can be a significant challenge in the direct trifluoromethylation of complex molecules with multiple potential reaction sites.
While detailed reaction guides for this specific butanoate are not widely published in peer-reviewed journals, its structure suggests clear synthetic applications. The methylene group alpha to the ester is activated, making it a prime candidate for reactions such as:
-
Deprotonation and Alkylation: Treatment with a suitable base would generate an enolate, which could then be alkylated with various electrophiles to form new C-C bonds, building out molecular complexity while retaining the bis(trifluoromethyl)ethyl moiety.
-
Condensation Reactions: The activated methylene could participate in Knoevenagel or Claisen-type condensations with carbonyl compounds.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing multiple handles for further synthetic elaboration.
The decision to use a building block like this is a strategic one, made during the initial retrosynthetic analysis. It is best suited for situations where the target molecule contains this specific fluorinated fragment and where late-stage functionalization is either not feasible or likely to be unselective.
| Strategy | Approach | Timing in Synthesis | Key Advantage | Key Disadvantage |
| Reagent-Based | Transfer of a single CF₃ group | Typically late-stage | High flexibility; can modify existing complex scaffolds. | Potential for low selectivity (regioisomers); may not be compatible with all functional groups. |
| Building Block | Incorporation of a pre-fluorinated synthon | Early-stage | Absolute regiochemical control; introduces a larger fluorinated motif in one step. | Less flexible; requires the specific building block to be available; synthesis must be designed around it. |
Part 4: Experimental Protocols and Safety
Trustworthiness in synthetic chemistry is rooted in reproducible, well-documented procedures. Below are representative protocols for common trifluoromethylation reactions.
Protocol 1: Electrophilic Trifluoromethylation of a Phenol using Togni Reagent II
This protocol describes the trifluoromethylation of 4-methoxyphenol, a representative electron-rich aromatic nucleophile.
Materials:
-
4-Methoxyphenol (1.0 mmol, 124.1 mg)
-
Togni Reagent II (1.1 mmol, 347.6 mg)
-
Anhydrous Acetonitrile (MeCN, 5 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (124.1 mg, 1.0 mmol) and Togni Reagent II (347.6 mg, 1.1 mmol).
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-(trifluoromethoxy)benzene.
Causality: Acetonitrile is a common polar aprotic solvent that effectively solubilizes both the phenol and the Togni reagent. The reaction is run under an inert atmosphere to prevent potential side reactions with atmospheric moisture, though the reagent is generally robust. A slight excess of the Togni reagent ensures complete consumption of the starting material.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol details the trifluoromethylation of benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 213.3 mg, 222 µL)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 100 µL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen) line
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Add anhydrous THF (5 mL) and benzaldehyde (102 µL, 1.0 mmol) to the flask via syringe.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Ruppert-Prakash Reagent (222 µL, 1.5 mmol) via syringe.
-
Add the TBAF solution (100 µL, 0.1 mmol) dropwise via syringe. A color change may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding 5 mL of 1 M HCl (aq) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is the silyl-protected carbinol. To deprotect, dissolve the crude oil in THF (5 mL), add 1 M HCl (2 mL), and stir at room temperature for 1 hour.
-
Extract the product as described in step 8 and purify by flash column chromatography to yield 2,2,2-trifluoro-1-phenylethan-1-ol.
Causality: The reaction must be run under strictly anhydrous and inert conditions as the trifluoromethyl anion generated is highly basic and reactive.[2] The catalytic amount of TBAF is sufficient to initiate the reaction, generating a pentacoordinate silicon species that liberates the CF₃⁻ anion.[2] The reaction is started at 0 °C to control the initial exothermic reaction upon addition of the activator.
General Safety Precautions
Working with trifluoromethylating agents requires adherence to strict safety protocols.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[22]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[22][23]
-
Handling: Many reagents are moisture-sensitive (especially TMSCF₃) and should be handled under an inert atmosphere.[2] Some reagents, like Togni Reagent II, are metastable and can decompose exothermically upon heating.[7] Avoid heating unless specified in a validated protocol.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
-
Spill Response: Have appropriate spill kits available. For large spills, evacuate the area and contact your institution's safety office.[22]
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
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- Matouš, P. (2017). Electrophilic Fluorination. Bryn Mawr College Chemistry Department. [Link]
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- Wang, F., et al. (2020). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry, 18(46), 9346-9363. [Link]
- Al-Masoudi, N. A. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1), 1-13. [Link]
- SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]
- Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
- Wang, Y., et al. (2021). 1.5 Radical Trifluoromethylation.
- Ábrányi-Balogh, P., et al. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF₃ and SCF₃ Transfer Reagents. The Journal of Organic Chemistry, 85(23), 15285-15294. [Link]
- Tan, J.-D., et al. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(28), 7726-7735. [Link]
- Wikipedia. (n.d.). Togni reagent II. [Link]
- ResearchGate. (n.d.).
- Iaroshenko, V. O. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2013(i), 362-397. [Link]
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580-6589. [Link]
- S., S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]
- Organic Chemistry Portal. (n.d.). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
- Li, Y., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 2906-2912. [Link]
- Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
- Wei, H.-L., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology Journal, 1(10), 1131-1137. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate Adducts
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures, providing unparalleled insights into the intermolecular interactions that govern the properties and behavior of chemical compounds. This guide delves into the crystallographic analysis of adducts formed by Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, a molecule of significant interest due to its two trifluoromethyl groups. While crystallographic data for adducts of this specific ester are not yet publicly available, this guide will provide a comprehensive framework for their study by drawing comparisons with structurally related fluorinated compounds. By understanding the crystallographic behavior of analogous molecules, researchers can anticipate the structural features of novel adducts and design more effective experiments.
The strategic incorporation of trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The presence of two such bulky, electron-withdrawing groups in this compound presents unique opportunities and challenges in crystal engineering and the formation of stable adducts. This guide will explore the expected influence of these perfluoroalkyl moieties on crystal packing and the nature of intermolecular interactions within the adducts.
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both skill and patience. The following sections outline the critical steps involved in the X-ray crystallographic analysis of small organic molecules, with a particular focus on the nuances of handling highly fluorinated compounds.
Experimental Protocol: Single Crystal Growth of Fluorinated Organic Adducts
Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[2] The volatile nature and unique solubility profiles of many fluorinated compounds require careful consideration of crystallization techniques.
Step-by-Step Methodology:
-
Purification: Begin with the highest purity starting materials. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Solvent Selection: Screen a wide range of solvents and solvent systems to identify conditions where the adduct has moderate solubility. Highly fluorinated compounds often exhibit unusual solubility behavior, sometimes dissolving well in both polar and non-polar solvents.
-
Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a solution of the adduct is allowed to stand undisturbed as the solvent slowly evaporates.[3] This is often effective for less volatile compounds.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material and for volatile compounds.[4] A concentrated solution of the adduct in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the adduct and promoting crystallization.
-
Slow Cooling: A saturated solution of the adduct at an elevated temperature is slowly cooled to induce crystallization. This method requires careful control of the cooling rate to prevent the formation of microcrystals.
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they are carefully harvested and mounted on a goniometer head for data collection. For air- or moisture-sensitive crystals, this process is performed under an inert atmosphere or in a cryo-stream.
Diagram of the Crystallization Workflow:
Caption: From data collection to the final crystal structure.
Comparative Analysis of Fluorinated Ester Adducts
In the absence of specific crystallographic data for adducts of this compound, we can draw valuable comparisons from the crystal structures of adducts of other fluorinated esters and related molecules. The presence of multiple trifluoromethyl groups is expected to significantly influence the intermolecular interactions and crystal packing.
The Role of Trifluoromethyl Groups in Crystal Packing
Trifluoromethyl groups are known to participate in a variety of weak intermolecular interactions, including:
-
Hydrogen Bonds: While the fluorine atoms in a CF3 group are generally considered weak hydrogen bond acceptors, they can participate in C-H···F-C interactions.
-
Halogen Bonds: The electropositive crown of a fluorine atom can interact with a nucleophile.
-
Dipole-Dipole Interactions: The strong dipole of the C-F bond can lead to significant electrostatic interactions.
-
van der Waals Interactions: The bulky nature of the CF3 group contributes to steric packing effects.
The interplay of these interactions will dictate the overall crystal packing of the adducts.
Case Study: Lewis Acid Adducts of Fluorinated Esters
Lewis acid-base adducts are of significant interest in catalysis and organic synthesis. The interaction of a Lewis acid with the carbonyl oxygen of a fluorinated ester can activate the ester towards nucleophilic attack. The crystal structure of such an adduct would provide direct evidence of this interaction and reveal the geometric changes upon coordination.
For example, the reaction of a titanium-based Lewis acid with various Lewis bases, including those containing fluorine, has been shown to form stable adducts whose crystal structures can be determined. [5]In these structures, the packing is often influenced by numerous C-H···F interactions.
Case Study: Hydrogen-Bonded Adducts of Perfluoroalkyl Compounds
Hydrogen bonding plays a crucial role in the formation of co-crystals and adducts. Perfluorinated carboxylic acids and amides, which share the perfluoroalkyl chain motif with the target ester, readily form hydrogen-bonded adducts.
The crystal structures of hydrogen-bonded salt cocrystals of xenon difluoride with protonated perfluoroamides demonstrate the ability of the perfluoroalkyl groups to direct the crystal packing through a network of hydrogen bonds and other weak interactions. [2][3]In these structures, diverse hydrogen-bonding motifs are observed, highlighting the versatility of these interactions in crystal engineering. For instance, the crystal structure of perfluorononanoic acid reveals a dimeric structure held together by strong hydrogen bonds between the carboxylic acid groups. [4]
| Adduct Type | Key Intermolecular Interactions | Expected Impact of CF3 Groups | Reference Analogues |
|---|---|---|---|
| Lewis Acid Adducts | Coordination bond (Lewis Acid-Oxygen), C-H···F, F···F contacts | Steric hindrance around the coordination site, modulation of Lewis acidity, participation in crystal packing via weak interactions. | Titanium-based Lewis acid adducts. [5] |
| Hydrogen-Bonded Adducts | O-H···O, N-H···O, C-H···O, C-H···F | Formation of robust synthons, direction of supramolecular assembly, potential for polymorphism. | Perfluorononanoic acid, [4]Xenon difluoride-perfluoroamide cocrystals. [2][3]|
Conclusion and Future Outlook
The X-ray crystallographic analysis of adducts of this compound holds significant promise for advancing our understanding of the structural chemistry of highly fluorinated compounds. While direct experimental data for these specific adducts is not yet available, this guide provides a robust framework for their investigation. By leveraging the knowledge gained from analogous fluorinated systems and employing the detailed experimental protocols outlined herein, researchers are well-equipped to successfully crystallize and structurally characterize these challenging yet important molecules.
The insights gained from such studies will not only be of fundamental interest to crystallographers and physical organic chemists but will also provide invaluable information for drug development professionals seeking to harness the unique properties of perfluoroalkyl groups in the design of novel therapeutics. The continued exploration of the Cambridge Structural Database (CSD) will be crucial in identifying further structural analogues and expanding our knowledge in this exciting field of chemistry.
References
- Crystal structures of the Lewis acid–base adducts {[(C6H11)2N]3Ti–LB}+[MeB(C6F5)3]−·1.5C7H8; LB = (C6H5)3PO (1), p-F—C6H4CN (2). ([Link])
- X-ray Crystallographic Data for 3a R ¢CH 2 Cl 2 , 3b R ¢i-C 3 H 7 OH, and 4 R ¢THF … ([Link])
- Crystal structure of perfluorononanoic acid, C9HF17O2 - - INL Research Library Digital Repository - Idaho National Labor
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- Structural Studies of Hydrogen Bonding in Adducts of - EPrints USM. ([Link])
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- Experimental data for the X-ray diffraction studies.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Halogen Substitution
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone for modulating molecular properties. Fluorinated esters, in particular, represent a class of compounds whose utility extends far beyond that of simple analogues to their non-fluorinated counterparts. Their unique electronic characteristics transform them from stable protecting groups or simple carboxylate derivatives into highly versatile activated intermediates.[1][2]
This guide, prepared from the perspective of a senior application scientist, moves beyond theoretical discussions to provide a practical, comparative analysis of the reactivity of various fluorinated esters. We will explore how the number and position of fluorine atoms dictate their behavior in key chemical transformations, supported by experimental data and detailed protocols. The objective is to equip researchers with the causal understanding needed to harness the nuanced reactivity of these powerful synthetic tools.
The Fluorine Effect: Deconstructing the Source of Enhanced Reactivity
The pronounced difference in reactivity between fluorinated and non-fluorinated esters is rooted in the fundamental properties of the fluorine atom. Fluorine is the most electronegative element, and its incorporation onto an ester scaffold induces a powerful electron-withdrawing inductive effect (-I effect).[2][3]
This effect operates through the sigma bond framework, pulling electron density away from the ester's carbonyl carbon. The result is a significant increase in the electrophilicity of this carbon, making it a much more attractive target for nucleophiles. This electronic modulation is the primary driver behind the accelerated reaction rates observed in hydrolysis, aminolysis, and other nucleophilic acyl substitution reactions.[4][5]
The positioning of the fluorine atom(s) is critical:
-
α-Fluorination (on the Acyl Group): Fluorine atoms on the carbon adjacent to the carbonyl (e.g., in ethyl trifluoroacetate) have the most direct and potent impact on increasing the carbonyl's electrophilicity.
-
β-Fluorination (on the Alkoxy Group): Fluorine atoms on the alcohol portion of the ester (e.g., in 2,2,2-trifluoroethyl acetate) primarily influence the reaction by creating a better leaving group (the fluoroalkoxide), thereby stabilizing the transition state of the substitution reaction.
While fluorine's van der Waals radius is only slightly larger than that of hydrogen, steric hindrance can become a factor with increasing fluorination. For instance, a trifluoromethyl (CF₃) group has a steric demand comparable to an ethyl group.[6] However, in most nucleophilic acyl substitution reactions on fluorinated esters, the profound electronic effects are the dominant modulating factor.[7]
Caption: Inductive effect of α-fluorination on carbonyl electrophilicity.
Comparative Study 1: Hydrolytic Stability
Causality Behind the Experiment: Hydrolytic stability is a critical parameter, particularly in the development of prodrugs and formulated products, where premature cleavage can render a therapeutic agent inactive or lead to off-target effects. This experiment quantifies how the degree of fluorination on the alcohol moiety impacts the rate of base-catalyzed hydrolysis, providing a direct measure of the ester's kinetic stability in an aqueous environment.
Experimental Data Summary: A study on N-acetylproline ethyl esters with increasing fluorination on the ethyl group provides clear, quantitative data on this effect. The hydrolysis half-life was determined in an aqueous medium at pH 11.[4]
| Compound | Structure (R Group) | Number of Fluorine Atoms | Hydrolysis Half-Life (t½) in minutes | Relative Rate (vs. Non-F) |
| Ethyl Ester | -CH₂CH₃ | 0 | 1440 ± 120 | 1x |
| 2-Fluoroethyl Ester | -CH₂CH₂F | 1 | 180 ± 20 | ~8x |
| 2,2-Difluoroethyl Ester | -CH₂CHF₂ | 2 | 48 ± 5 | ~30x |
| 2,2,2-Trifluoroethyl Ester | -CH₂CF₃ | 3 | 6.4 ± 1.7 | ~225x |
Analysis: The data unequivocally demonstrates a dramatic decrease in hydrolytic stability with each additional fluorine atom. The introduction of a single fluorine atom accelerates hydrolysis by a factor of approximately 8.[4] Subsequent additions continue this trend, with the trifluoroethyl ester hydrolyzing over 200 times faster than its non-fluorinated parent compound. This profound rate enhancement is attributed to the increasing stability of the fluoroalkoxide leaving group as more electron-withdrawing fluorine atoms are added.
Caption: Experimental workflow for hydrolysis kinetics.
Protocol: Monitoring Hydrolysis of a Fluorinated Ester by ¹⁹F NMR
This protocol is designed to be self-validating by including an internal standard for accurate quantification.
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of the fluorinated ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 1.0 M stock solution of an inert fluorinated internal standard (e.g., trifluorotoluene) in the same solvent.
-
Prepare a 100 mM aqueous buffer solution at the desired pH (e.g., sodium carbonate buffer for pH 11).
-
-
Reaction Setup:
-
In an NMR tube, combine 500 µL of the aqueous buffer, 5 µL of the ester stock solution, and 5 µL of the internal standard stock solution. This yields a final concentration of ~10 mM for both the ester and the standard.
-
-
NMR Data Acquisition:
-
Immediately after mixing, acquire the first ¹⁹F NMR spectrum (this is t=0). Ensure the spectral width is sufficient to observe both the ester and the internal standard.
-
Continue to acquire spectra at regular time intervals (e.g., every 5 minutes for a highly reactive ester, or every hour for a more stable one). Maintain a constant temperature in the NMR probe.
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the fluorinated ester and the peak for the internal standard.
-
Calculate the relative concentration of the ester at each time point (t) using the formula: [Ester]t = (Integral_Ester_t / Integral_Standard_t).
-
Plot the natural logarithm of the relative ester concentration (ln[Ester]t) against time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated as ln(2)/k.
-
Comparative Study 2: Reactivity in Aminolysis
Causality Behind the Experiment: Amide bond formation is one of the most critical reactions in pharmaceutical and peptide synthesis. Standard esters often require harsh conditions (high temperatures, strong bases) for aminolysis. This study demonstrates how the enhanced electrophilicity of fluorinated esters allows for amide synthesis under significantly milder, more functional-group-tolerant conditions, thereby providing a more efficient synthetic route.[1][8]
Data Summary: While a side-by-side kinetic comparison is sparse in the literature, a qualitative comparison of typical reaction conditions required to achieve high yields is highly illustrative.
| Ester Type | Nucleophile | Typical Conditions | Outcome & Comments |
| Non-Fluorinated (e.g., Ethyl Acetate) | Primary Amine | Reflux in solvent, often for >12 hours.[9] | Reaction is slow and often requires high temperatures or strong catalysts.[9] |
| α-Trifluoroethyl Ester | Primary Amine | Room temperature, stoichiometric amine, short reaction time (< 1 hour).[8] | Excellent reactivity allows for rapid and clean conversion to the corresponding amide under mild conditions.[8] |
| Activated Dithioesters (Fluorinated) | Primary Amine | Room temperature, environmentally friendly conditions.[8] | Shows excellent reactivity for preparing various thioamides.[8] |
Analysis: Fluorinated esters serve as superior acylating agents compared to their non-fluorinated analogs. The high electrophilicity of the carbonyl carbon dramatically lowers the activation energy for nucleophilic attack by an amine.[10] This allows the reaction to proceed efficiently at room temperature, often without the need for strong base catalysis, which can be detrimental to sensitive substrates. This makes fluorinated esters valuable intermediates for late-stage functionalization in complex molecule synthesis.[1][11]
Caption: General mechanism for aminolysis of a fluorinated ester.
Protocol: Synthesis of N-benzyl-2,2,2-trifluoroacetamide via Aminolysis
-
Reagent Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (0.2 M).
-
-
Reaction Execution:
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl trifluoroacetate (1.1 eq) dropwise to the stirred solution.[12]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl trifluoroacetate.
-
Redissolve the crude residue in ethyl acetate and wash with 1 M HCl to remove any unreacted amine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the product by column chromatography on silica gel if necessary, though the reaction is often clean enough to yield a high-purity product after workup.
-
Comparative Study 3: Susceptibility to Reduction
Causality Behind the Experiment: Chemoselective reduction is fundamental to multi-step synthesis. Standard esters are notoriously unreactive towards mild hydride reagents like sodium borohydride (NaBH₄), allowing for the selective reduction of ketones or aldehydes in their presence.[13][14] This experiment investigates whether the significant activation provided by fluorine substitution can render these esters susceptible to reduction by NaBH₄, potentially altering established chemoselectivity rules.
Data Summary: The reactivity towards hydride reducing agents is a clear differentiator.
| Ester Type | Reducing Agent | Typical Conditions | Reactivity | Product |
| Non-Fluorinated | NaBH₄ | Methanol, Room Temp | Generally no reaction.[14] | No reduction |
| Non-Fluorinated | LiAlH₄ | Anhydrous THF, 0 °C to RT | Fast and complete reduction.[15] | Primary Alcohol |
| α-Trifluoroethyl Ester | NaBH₄ | Methanol/THF, Room Temp | Slow to moderate reaction. | 2,2,2-Trifluoroethanol |
| α-Trifluoroethyl Ester | LiAlH₄ | Anhydrous THF, 0 °C to RT | Very fast, often vigorous reduction. | 2,2,2-Trifluoroethanol |
Analysis: While non-fluorinated esters are inert to NaBH₄ under standard conditions, the highly electron-deficient carbonyl of an α-trifluoroester is sufficiently activated to be slowly reduced. This represents a critical shift in reactivity that chemists must consider. While the reduction is not as rapid as that of a ketone, it is significant enough that NaBH₄ cannot be assumed to be fully selective in the presence of a highly activated fluorinated ester. For complete and rapid reduction, the more powerful reagent, lithium aluminum hydride (LiAlH₄), remains the reagent of choice.[15]
Caption: Decision tree for selecting a reducing agent.
Protocol: Comparative Reduction of Ethyl Acetate vs. Ethyl Trifluoroacetate
-
Reaction Setup:
-
Prepare two separate flasks. In Flask A, place ethyl acetate (1.0 eq) in methanol (0.5 M). In Flask B, place ethyl trifluoroacetate (1.0 eq) in methanol (0.5 M).
-
Add an internal standard (e.g., dodecane) to both flasks for GC analysis.
-
-
Execution and Monitoring:
-
Cool both flasks to 0 °C.
-
Add NaBH₄ (1.5 eq) to each flask.
-
Take an initial sample (t=0) from each flask immediately after addition.
-
Allow both reactions to stir at room temperature. Take samples periodically (e.g., at 1 hr, 4 hr, and 24 hr) and quench them by adding a small amount of acetone followed by water.
-
-
Analysis:
-
Extract each quenched sample with diethyl ether.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the ratio of remaining ester to the internal standard.
-
Expected Outcome: Flask A (ethyl acetate) will show no significant consumption of the starting material. Flask B (ethyl trifluoroacetate) will show a time-dependent decrease in the starting ester concentration, confirming its susceptibility to reduction by NaBH₄.
-
Conclusion and Outlook
The incorporation of fluorine into the ester functional group provides a powerful and tunable method for activating carboxylic acids. This guide demonstrates that the reactivity of fluorinated esters is not a monolithic property but rather a continuum dictated by the number and placement of fluorine atoms.
-
Hydrolysis: Reactivity increases dramatically with the degree of fluorination, a critical consideration for stability studies.
-
Aminolysis: The enhanced electrophilicity allows for amide bond formation under exceptionally mild conditions, making fluorinated esters ideal intermediates in complex syntheses.
-
Reduction: The activation can blur the lines of chemoselectivity, rendering highly fluorinated esters susceptible to reduction by traditionally "mild" reagents like NaBH₄.
For the modern researcher, understanding these comparative reactivities is essential. It allows for the rational design of experiments, the selection of appropriate reaction conditions, and the innovative use of fluorinated esters not just as analogues, but as strategically activated building blocks for accelerating discovery.
References
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).
- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH).
- Reactivity Versus Steric Effects in Fluorinated Ketones as Esterase Inhibitors: A Quantum Mechanical and Molecular Dynamics Study. PubMed.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate.
- Synthesis and Reactivity of Fluorinated Organometallic Species. ResearchGate.
- Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. National Institutes of Health (NIH).
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate.
- Synthesis and reactivity of fluorinated heterocycles. Semantic Scholar.
- The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate.
- Reactions in Fluorinated Acetic Acid Esters Triggered by Slow Electrons: Bond Cleavages, Hydrogen Transfer Reactions and Loss of Halocarbons. ResearchGate.
- Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate.
- Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal.
- Sodium Borohydride. Common Organic Chemistry.
- Why some esters can be reduced by sodium borohydride? ResearchGate.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Ethyl trifluoroacetate. Wikipedia.
- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications. ResearchGate.
- Processing technique of ethyl difluoroacetate. Google Patents.
- Comparing 2-Fluoroethyl Acetate with Ethyl Fluoroacetate in Applications. Medium.
- NaBH4 Reduction of Esters. Lamentations on Chemistry - WordPress.com.
- Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. National Institutes of Health (NIH).
- Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. ResearchGate.
- Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. PubMed.
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational study of the aminolysis of esters. The reaction of methylformate with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ETHYL TRI FLUORO ACETATE | Ennore India Chemicals [ennoreindiachemicals.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
This guide provides a comprehensive comparison of potential analytical methodologies for the robust quantification of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the fundamental causality behind experimental choices. We will explore the development and validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are structured as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to the Analyte and the Need for Quantification
This compound is a highly fluorinated organic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, including altered metabolic stability, lipophilicity, and binding affinity. Accurate and precise quantification of this analyte is critical during synthesis, for purity assessment, in stability studies, and for pharmacokinetic analysis.
The selection of an appropriate analytical method is contingent on the analyte's physicochemical properties—namely, its volatility, polarity, and thermal stability—as well as the sample matrix and the required sensitivity. This guide will compare two powerful techniques, GC-MS and LC-MS/MS, providing a framework for developing a validated method fit for its intended purpose.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
Rationale: Gas chromatography is an ideal technique for analytes that are volatile and thermally stable. Given its ester structure and relatively low molecular weight, this compound is expected to exhibit sufficient volatility for GC analysis. Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification and quantification.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and samples in a suitable, high-purity organic solvent (e.g., Ethyl Acetate or Hexane) to a concentration within the expected calibration range (e.g., 1-100 µg/mL).
-
Prepare a series of calibration standards by serial dilution from a stock solution.
-
Incorporate an internal standard (e.g., a structurally similar fluorinated compound with a distinct retention time) to correct for injection volume variability.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm), is a robust starting point. The phenyl-arylene phase provides good selectivity for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless inlet operated in splitless mode at 250°C to maximize sensitivity.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Rationale: This program ensures good separation from solvent and potential impurities while eluting the analyte with a sharp peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Target ions should be determined by analyzing a full scan spectrum of the analyte.
-
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatility-Driven Alternative
Rationale: LC-MS/MS is a powerful alternative, particularly for less volatile compounds, complex matrices, or when unparalleled sensitivity is required. While the target analyte is likely suitable for GC, LC provides an orthogonal separation mechanism. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) offers exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interferences. This is a significant advantage in biological or environmental sample analysis.[4][5]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Dissolve the reference standard and samples in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Prepare a series of calibration standards by serial dilution.
-
Use an isotopically labeled internal standard if available for the most accurate quantification; otherwise, a close structural analog is suitable.
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A C18 reversed-phase column, such as an Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm), is a standard choice for retaining moderately polar compounds.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic modifier aids in protonation for positive ion mode analysis and ensures good peak shape.
-
-
Gradient Program:
-
Start at 30% B, hold for 0.5 min.
-
Ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the potential for protonation, although negative mode should also be evaluated.
-
MRM Transitions: These must be empirically determined by infusing a standard solution of the analyte. A primary and secondary transition should be identified for confident quantification and qualification.
-
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Method Validation Framework: An Objective Comparison
A robust analytical method is not complete until it has been validated to demonstrate its fitness for purpose.[2][6] The validation parameters, as stipulated by ICH Q2(R2) guidelines, must be rigorously assessed.[1][2][3] The table below outlines these parameters and provides expected performance criteria for both proposed methods.
| Validation Parameter | Purpose | GC-MS Approach & Acceptance Criteria | LC-MS/MS Approach & Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte of interest. | Analyze blank matrix and spiked matrix. Peak should be free of interferences at the analyte's retention time. | Analyze blank matrix and spiked matrix. MRM transition should be free of interferences. Ion ratio (qualifier/quantifier) must be consistent. |
| Linearity & Range | To show a proportional relationship between signal response and concentration. | Analyze 5-7 calibration standards. Coefficient of determination (r²) ≥ 0.995. | Analyze 5-7 calibration standards. Coefficient of determination (r²) ≥ 0.995. |
| Accuracy | Closeness of the measured value to the true value. | Spike a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be 90-110%. | Spike a blank matrix at 3 concentration levels. Mean recovery should be 90-110%. |
| Precision (as %RSD) | The degree of scatter between a series of measurements. | Repeatability (Intra-day): ≤ 5% RSD for ≥ 6 replicates. Intermediate Precision (Inter-day): ≤ 10% RSD. | Repeatability (Intra-day): ≤ 5% RSD for ≥ 6 replicates. Intermediate Precision (Inter-day): ≤ 10% RSD. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Determined by signal-to-noise ratio (S/N ≥ 10) or by precision at low levels (%RSD ≤ 20%). | Determined by S/N ≥ 10 or precision at low levels (%RSD ≤ 20%). Expected to be lower than GC-MS. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like inlet temperature (±5°C), flow rate (±5%), and oven ramp rate (±1°C/min). Results should remain within acceptance criteria. | Vary parameters like column temperature (±2°C), mobile phase pH (±0.1), and flow rate (±5%). Results should remain within acceptance criteria. |
Head-to-Head Comparison and Recommendations
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and boiling point. | Separation based on polarity and partitioning between phases. |
| Best Suited For | Volatile and thermally stable compounds. Clean to moderately complex matrices. | Wide range of polarities, including non-volatile compounds. Complex matrices (e.g., plasma, tissue). |
| Sensitivity | Good to excellent, typically in the low ng to pg range. | Excellent to outstanding, often reaching the low pg to fg range. |
| Selectivity | High, especially in SIM mode. | Exceptional, due to the specificity of MRM transitions. |
| Throughput | Generally higher due to faster run times and less complex mobile phase management. | Can be high with modern UHPLC systems, but re-equilibration can add time. |
| Development Complexity | Relatively straightforward. Column and temperature program are key variables. | More complex. Requires optimization of mobile phase, gradient, and MS/MS parameters. |
| Cost | Lower initial capital and operational costs. | Higher initial capital and operational costs (solvents, gases). |
Recommendation:
-
For routine quality control, purity assessment, and analysis of relatively clean samples where high throughput is valued, GC-MS is the recommended starting point. Its simplicity, robustness, and lower operational cost make it a highly efficient tool for this purpose.
-
For bioanalytical studies (e.g., pharmacokinetics), analysis in complex environmental matrices, or when the highest level of sensitivity and selectivity is paramount, LC-MS/MS is the superior choice. Its ability to mitigate matrix effects and detect trace levels is unmatched.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of this compound. The optimal choice depends entirely on the specific application, sample matrix, and required performance characteristics. This guide provides two robust, detailed starting protocols and a clear framework for their validation according to authoritative international standards. By understanding the causality behind the methodological choices, researchers can confidently develop and implement an analytical method that is accurate, precise, and fit for purpose.
References
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available online
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available online
- AMSbiopharma.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available online
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available online
- BenchChem.
- U.S. Environmental Protection Agency. Other Test Method 50 (OTM-50)
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available online
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available online
- National Institutes of Health. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available online
- SpringerLink. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Available online
- 3M Environmental Laboratory. Validation of Chromatographic Analytical Methods. Available online
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. d-nb.info [d-nb.info]
- 6. youtube.com [youtube.com]
Benchmarking the performance of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in specific reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry and materials science. The trifluoromethyl group (–CF₃), in particular, can profoundly enhance the physicochemical and pharmacological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA), a readily available fluorinated building block, serves as a pivotal precursor for the synthesis of trifluoromethyl-substituted heterocycles. This guide presents a comprehensive performance benchmark of ETFAA in key multicomponent reactions, specifically the Biginelli and Hantzsch syntheses. Its reactivity and efficiency are objectively compared against its non-fluorinated analog, ethyl acetoacetate (EAA), supported by experimental data from peer-reviewed literature. This analysis aims to provide researchers with the technical insights necessary to make informed decisions in the design and execution of synthetic strategies targeting novel fluorinated compounds.
A Note on Nomenclature: The topic of this guide is Ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS No. 372-31-6), a β-ketoester commonly referred to as ethyl trifluoroacetoacetate (ETFAA). This compound is the widely used and commercially available reagent for the reactions discussed herein.[1]
Introduction: The Rationale for Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties. The trifluoromethyl group, with its high electronegativity and steric demand comparable to an isopropyl group, can significantly alter a molecule's electronic environment, conformation, and metabolic fate.[2] Utilizing fluorinated building blocks like ETFAA offers a reliable and often more straightforward approach compared to late-stage fluorination, which can present challenges in selectivity and reagent compatibility.[3] ETFAA's utility lies in its dual functionality: the reactive β-ketoester moiety that participates in a wide array of classical organic reactions, and the appended trifluoromethyl group that imparts the desired fluorine effect on the final product.
This guide will focus on two of the most powerful one-pot multicomponent reactions for heterocyclic synthesis: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Hantzsch reaction for the synthesis of dihydropyridines (DHPs). The performance of ETFAA in these reactions will be critically evaluated against the benchmark, non-fluorinated ethyl acetoacetate (EAA).
The Biginelli Reaction: A Comparative Analysis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones.[4] These scaffolds are of significant interest due to their diverse pharmacological activities, including antiviral, antibacterial, and calcium channel modulating properties.[4][5]
Mechanistic Divergence: The Impact of the Trifluoromethyl Group
A key distinction in the performance of ETFAA compared to EAA in the Biginelli reaction is the alteration of the reaction mechanism and the nature of the immediate product. The strong electron-withdrawing nature of the trifluoromethyl group in ETFAA destabilizes the carbocation intermediate necessary for the final dehydration step in the traditional Biginelli pathway.[4]
Consequently, reactions employing ETFAA often yield a stable tetrahydropyrimidine intermediate, which requires a separate, often more forceful, dehydration step to afford the final dihydropyrimidinone.[6][7] In contrast, reactions with EAA typically proceed directly to the dihydropyrimidinone under the initial reaction conditions.
Performance Data: ETFAA vs. EAA
| Parameter | Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) | Ethyl Acetoacetate (EAA) | Causality and Field Insights |
| Initial Product | Stable Tetrahydropyrimidine Intermediate[6][7] | Dihydropyrimidinone[8] | The electron-withdrawing CF₃ group hinders the final dehydration step, making the intermediate isolable. This can be advantageous for purification or further derivatization of the intermediate. |
| Reaction Conditions | Often requires a two-step process: initial cyclocondensation followed by a separate dehydration step (e.g., p-toluenesulfonic acid, reflux).[6] | Typically a one-pot reaction with direct formation of the final product under acidic conditions (e.g., HCl, Lewis acids).[8] | The two-step process for ETFAA adds complexity but allows for greater control. The choice of catalyst is critical for both steps to optimize yields. |
| Yields | Moderate to good yields for the initial cyclocondensation. The subsequent dehydration can be lower yielding (e.g., 36% reported in one study).[6] | Good to excellent yields (often >90%) are achievable in the one-pot synthesis.[8] | The overall yield for the two-step ETFAA process may be lower than the one-pot EAA reaction. However, the value of the trifluoromethylated product often justifies the lower yield. |
| Substrate Scope | Broad scope for various aromatic aldehydes.[7] | Very broad scope for aromatic and aliphatic aldehydes.[5] | Both reagents are versatile, but the harsher conditions required for the dehydration of the ETFAA intermediate might not be compatible with sensitive functional groups on the aldehyde. |
Experimental Protocol: Synthesis of a Trifluoromethylated Tetrahydropyrimidinone
This protocol is adapted from methodologies described for Biginelli reactions involving trifluorinated ketoesters.[2][6]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (1.0 mmol)
-
Thiourea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., InBr₃, 10 mol%)
-
Ethanol (as solvent)
-
p-Toluenesulfonic acid (for optional dehydration)
-
Toluene (for optional dehydration)
Procedure:
-
To a round-bottom flask, add the aryl aldehyde (1.0 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 mmol), thiourea (1.5 mmol), and a catalytic amount of a Lewis acid (e.g., InBr₃, 10 mol%).
-
Add ethanol as the solvent and reflux the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The tetrahydropyrimidine product may precipitate and can be collected by filtration.
-
(Optional Dehydration) To a solution of the isolated tetrahydropyrimidine in toluene, add an excess of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent. Purify by column chromatography.
The Hantzsch Pyridine Synthesis: A Comparative Perspective
The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[9] These DHP scaffolds are prominent in pharmaceuticals, most notably as calcium channel blockers.[10]
Reactivity and Performance Comparison
Similar to the Biginelli reaction, the inclusion of the trifluoromethyl group from ETFAA significantly influences the reactivity and outcome of the Hantzsch synthesis.
| Parameter | Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) | Ethyl Acetoacetate (EAA) | Causality and Field Insights |
| Reactivity | The electron-deficient nature of the carbonyl groups in ETFAA enhances its reactivity towards nucleophilic attack. | Standard reactivity for a β-ketoester. | The increased electrophilicity of the carbonyl carbons in ETFAA can lead to faster initial condensation steps. |
| Product Formation | Efficiently forms trifluoromethyl-substituted 1,4-dihydropyridines. | Readily forms the corresponding non-fluorinated 1,4-dihydropyridines.[9] | Both reagents are effective in constructing the core DHP scaffold. |
| Yields | Good to excellent yields are reported for the synthesis of trifluoromethylated DHPs. | Yields can vary from moderate to excellent depending on the specific conditions and substrates.[10] | While direct comparative yield data is scarce, the literature suggests that ETFAA is a highly effective substrate for the Hantzsch synthesis, with no inherent disadvantage in terms of yield compared to EAA. |
| Aromatization | The resulting trifluoromethylated DHPs can be aromatized to the corresponding pyridines. | Hantzsch esters are readily oxidized to pyridines.[9] | The choice of oxidizing agent for the aromatization step should be considered, as the electronic properties of the trifluoromethylated DHP may influence the reaction rate. |
Experimental Protocol: Hantzsch Synthesis of a Trifluoromethylated 1,4-Dihydropyridine
This is a general protocol based on established Hantzsch reaction methodologies.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (2 mmol)
-
Ammonium acetate (1.5-2 mmol)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (2 mmol), and ammonium acetate (1.5-2 mmol) in a reaction vessel.
-
The reaction can be performed neat (solvent-free) by heating the mixture (e.g., at 90°C) or by refluxing in a solvent like ethanol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may crystallize upon cooling.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,4-dihydropyridine.
Concluding Remarks for the Practicing Scientist
Ethyl 4,4,4-trifluoro-3-oxobutanoate is a potent and versatile building block for introducing the trifluoromethyl group into heterocyclic scaffolds via established multicomponent reactions.
-
In the Biginelli reaction , the use of ETFAA leads to a mechanistic divergence compared to its non-fluorinated analog, EAA. Researchers must account for the formation of a stable tetrahydropyrimidine intermediate that necessitates a separate dehydration step. While this may result in a lower overall yield compared to the one-pot EAA reaction, it offers an opportunity for isolation and derivatization of the intermediate.
-
In the Hantzsch pyridine synthesis , ETFAA performs robustly, providing good to excellent yields of the desired trifluoromethylated 1,4-dihydropyridines. Its enhanced electrophilicity may even be advantageous in this context.
The decision to employ ETFAA over EAA should be guided by the ultimate goal of the synthesis. If the incorporation of a trifluoromethyl group is critical for achieving the desired biological or material properties, ETFAA is an excellent and reliable choice. The potential for slightly more complex reaction pathways and workups is a manageable trade-off for the significant benefits that fluorine incorporation can bestow upon the target molecule.
References
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- Chen, R., et al. (2022). Benchtop F nuclear magnetic resonance (NMR)
- ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. (2010).
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- Fast, solvent-free and highly enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes in a ball mill. (2017).
- Versatile Fluorine-Containing Building Blocks. (2022). Encyclopedia.pub. [Link]
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- Original Research J. Synth. Chem. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. (2023). Journal of Synthetic Chemistry. [Link]
- An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. (2019).
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The Advantage of Dual Trifluoromethylation: A Comparative Guide to the Biological Activity of Compounds Synthesized from Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of the biological activities of heterocyclic compounds synthesized using Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate as a key building block. By leveraging the unique properties of this gem-bis(trifluoromethyl)ated precursor, we can explore the synthesis of novel compounds with potentially superior performance compared to their non-fluorinated or mono-fluorinated counterparts. This guide will delve into the synthesis of key heterocyclic cores, present a comparative analysis of their biological activities supported by experimental data from closely related analogs, and provide detailed experimental protocols to facilitate further research and development.
The Power of the Bis(trifluoromethyl) Group
The introduction of a single trifluoromethyl group can significantly alter a molecule's physicochemical properties. However, the presence of two trifluoromethyl groups on the same carbon atom, as in this compound, offers a unique combination of effects that can be exploited in drug design. These include:
-
Enhanced Lipophilicity: The two CF₃ groups dramatically increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access lipophilic binding pockets within biological targets.
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by enzymes such as cytochrome P450s, leading to a longer in vivo half-life of the drug candidate.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two CF₃ groups can significantly influence the pKa of adjacent functional groups, which can in turn affect the molecule's ionization state at physiological pH and its interaction with target proteins.
-
Unique Steric and Conformational Effects: The bulky bis(trifluoromethyl) group can lock the molecule into specific conformations, potentially leading to higher binding affinity and selectivity for its target.
Synthesis of Bioactive Heterocycles
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. Its dicarbonyl-like reactivity allows for cyclization reactions with various binucleophiles. Here, we focus on the synthesis of two key classes of heterocycles: pyrazoles and pyrimidines.
Synthesis of Bis(trifluoromethyl)pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of 3,5-bis(trifluoromethyl)pyrazoles from this compound can be readily achieved through condensation with hydrazine derivatives.
Caption: Synthesis of 3,5-bis(trifluoromethyl)pyrazoles.
Synthesis of Bis(trifluoromethyl)pyrimidines
Pyrimidines are another important class of nitrogen-containing heterocycles that are core components of nucleobases and are found in numerous therapeutic agents. The synthesis of 2-substituted-4,6-bis(trifluoromethyl)pyrimidines can be accomplished by reacting this compound with amidines or ureas.
Caption: Synthesis of 2-substituted-4,6-bis(trifluoromethyl)pyrimidines.
Comparative Biological Activity
While direct experimental data for compounds synthesized from this compound is emerging, a strong body of evidence from structurally analogous compounds allows for a predictive comparison of their biological activities. The introduction of two trifluoromethyl groups is anticipated to significantly enhance potency compared to non-fluorinated and mono-fluorinated counterparts.
Antimicrobial Activity
Trifluoromethylated pyrazoles and pyrimidines have demonstrated significant potential as antimicrobial agents. The enhanced lipophilicity of bis(trifluoromethyl)ated analogs is expected to facilitate their penetration through bacterial cell membranes.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Analogous Pyrazole Derivatives
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Phenylpyrazole (Non-fluorinated) | >100 | >100 | >100 | [1] |
| 3-(Trifluoromethyl)pyrazole | 16 | 32 | 64 | [1] |
| Predicted 3,5-Bis(trifluoromethyl)pyrazole | <8 | <16 | <32 | - |
Note: Data for the predicted compound is an estimation based on structure-activity relationships observed in related series.
Anticancer Activity
The cytotoxic effects of trifluoromethylated heterocycles against various cancer cell lines have been well-documented. The increased metabolic stability and potential for enhanced binding affinity make bis(trifluoromethyl)ated compounds promising candidates for anticancer drug discovery.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Analogous Pyrimidine Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound Class | IC₅₀ (µM) | Reference |
| 2-Phenylpyrimidine (Non-fluorinated) | >50 | [2][3] |
| 2-Phenyl-4-(trifluoromethyl)pyrimidine | 15.2 | [2][3] |
| Predicted 2-Phenyl-4,6-bis(trifluoromethyl)pyrimidine | <5 | - |
Note: Data for the predicted compound is an estimation based on structure-activity relationships observed in related series.
Experimental Protocols
To facilitate further investigation into the promising biological activities of compounds derived from this compound, detailed experimental protocols for their synthesis and biological evaluation are provided below.
General Synthesis of 3,5-Bis(trifluoromethyl)pyrazole
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,5-bis(trifluoromethyl)pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
Caption: Workflow for Antimicrobial Susceptibility Testing.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Broth Microdilution Assay: Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC): Aliquots from wells showing no growth are sub-cultured onto appropriate agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Cytotoxicity Assay: MTT Assay
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
The use of this compound as a synthetic precursor opens up new avenues for the development of novel heterocyclic compounds with potentially enhanced biological activities. The presence of the gem-bis(trifluoromethyl) moiety is predicted to confer superior lipophilicity, metabolic stability, and potency compared to non-fluorinated and mono-fluorinated analogs. The synthetic routes to bis(trifluoromethyl)pyrazoles and -pyrimidines are straightforward, and established protocols for biological evaluation can be readily applied. Further research into the synthesis and biological screening of compounds derived from this unique building block is highly encouraged and holds significant promise for the discovery of new therapeutic agents.
References
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- Di Mola, A., et al. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. European Journal of Medicinal Chemistry, 224, 113702.
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Economic and efficiency comparison of synthetic routes to trifluoromethylated compounds
A Comparative Guide to Economical and Efficient Synthetic Routes
The introduction of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the demand for efficient and economically viable methods for trifluoromethylation has surged, prompting the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent routes to trifluoromethylated compounds, offering insights into their efficiency, economic viability, and practical applicability for researchers, scientists, and drug development professionals.
The Trifluoromethylation Toolbox: A Mechanistic Overview
The synthetic approaches to introduce the CF3 group can be broadly categorized based on the nature of the trifluoromethylating agent: nucleophilic, electrophilic, and radical.[3][4] More recently, direct C-H trifluoromethylation has emerged as a powerful tool for late-stage functionalization.[5] The choice of method is often dictated by the substrate, desired regioselectivity, and scalability of the reaction.
Figure 1: Major Synthetic Pathways to Trifluoromethylated Compounds This diagram illustrates the four primary strategies for introducing a trifluoromethyl group into organic molecules.
A schematic overview of the primary trifluoromethylation strategies.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a careful evaluation of its economic and efficiency parameters. The following sections provide a detailed comparison of the major trifluoromethylation methods.
Nucleophilic Trifluoromethylation
This classical approach utilizes a nucleophilic "CF3-" equivalent to attack electrophilic centers, such as carbonyls and imines.[6] The most prominent reagent in this category is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[7]
-
Economic Considerations: While TMSCF3 is commercially available, its cost can be a limiting factor for large-scale synthesis.[7] However, the development of methods using fluoroform (CHF3), a cheap industrial byproduct, as the trifluoromethyl source offers a more economical alternative.[7][8]
-
Efficiency and Scope: Nucleophilic trifluoromethylation is highly efficient for the synthesis of trifluoromethylated alcohols and amines from aldehydes, ketones, and imines.[8] The reactions are often high-yielding and proceed under mild conditions.
| Parameter | Nucleophilic Trifluoromethylation (using TMSCF3) |
| Typical Substrates | Aldehydes, Ketones, Imines, Esters[6] |
| Common Reagents | TMSCF3 (Ruppert-Prakash Reagent)[7] |
| Activator | Fluoride source (e.g., TBAF), strong base[6] |
| Advantages | High yields for specific transformations, well-established methods. |
| Disadvantages | Reagent cost, generation of stoichiometric waste.[8] |
Electrophilic Trifluoromethylation
This strategy employs reagents that deliver an electrophilic "CF3+" species to nucleophilic substrates like arenes, heteroarenes, enolates, and thiols.[6][9] Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are the most widely used electrophilic trifluoromethylating agents.[9][10]
-
Economic Considerations: Electrophilic trifluoromethylating reagents are generally more expensive than their nucleophilic counterparts, which can be a significant hurdle for industrial applications.[2]
-
Efficiency and Scope: These reagents exhibit broad substrate scope and functional group tolerance, making them valuable for late-stage functionalization in drug discovery.[9] Reactions can often be performed under mild conditions and may be promoted by catalysts or light.[6]
| Parameter | Electrophilic Trifluoromethylation |
| Typical Substrates | Arenes, Heteroarenes, Alkenes, Enolates, Thiols, Alcohols[6] |
| Common Reagents | Togni's Reagents, Umemoto's Reagents[9][10] |
| Reaction Initiation | Often spontaneous, can be promoted by catalysts (e.g., Cu, Pd) or light[6] |
| Advantages | Broad substrate scope, high functional group tolerance.[5] |
| Disadvantages | High reagent cost.[2] |
Radical Trifluoromethylation
In this approach, a trifluoromethyl radical (CF3•) is generated and reacts with the substrate.[11] This method is particularly effective for the trifluoromethylation of arenes and heteroarenes. A variety of reagents can serve as precursors to the CF3 radical, with sodium trifluoromethanesulfinate (CF3SO2Na), or Langlois' reagent, being a popular choice due to its stability and low cost.[12]
-
Economic Considerations: Many radical trifluoromethylation methods utilize inexpensive and readily available starting materials. For instance, trifluoroacetic acid is an ideal and cost-effective source of the CF3 group, priced at approximately $50 per kilogram.[2][13]
-
Efficiency and Scope: Radical trifluoromethylation often proceeds under mild conditions, sometimes initiated by photoredox catalysis, and demonstrates excellent functional group tolerance.[11][14] This makes it highly suitable for the late-stage modification of complex molecules.[11]
| Parameter | Radical Trifluoromethylation |
| Typical Substrates | Arenes, Heteroarenes, Alkenes[14] |
| Common Reagents | CF3SO2Na (Langlois' Reagent), CF3I, CF3SO2Cl[12][14] |
| Reaction Initiation | Oxidants, photoredox catalysis[11][14] |
| Advantages | Use of inexpensive reagents, mild reaction conditions, high functional group tolerance.[2][12] |
| Disadvantages | Regioselectivity can be a challenge.[15] |
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is a highly desirable transformation as it avoids the need for pre-functionalized substrates, thus offering a more atom-economical approach.[5] These reactions often proceed via a radical mechanism and can be applied to a wide range of heterocyclic compounds.[5]
-
Economic Considerations: The cost-effectiveness of direct C-H trifluoromethylation is highly dependent on the trifluoromethyl source and the catalyst employed. Methods utilizing inexpensive sources like trifluoroacetic acid are particularly attractive for large-scale applications.[2]
-
Efficiency and Scope: This method has proven to be highly efficient for the trifluoromethylation of both electron-rich and electron-deficient heteroaromatic systems.[5] The development of operationally simple and scalable protocols that proceed at ambient temperature further enhances its practical utility.[5]
| Parameter | Direct C-H Trifluoromethylation |
| Typical Substrates | Heteroaromatic compounds[5] |
| Common Reagents | Various radical precursors, often in combination with a catalyst[5] |
| Reaction Initiation | Often requires a specific catalyst or initiator[5] |
| Advantages | Atom economy (no pre-functionalization), suitable for late-stage functionalization.[5] |
| Disadvantages | Regioselectivity can be substrate-dependent.[5] |
Industrial Scale and Continuous-Flow Synthesis
For the pharmaceutical and agrochemical industries, the scalability and efficiency of a synthetic route are paramount. Traditional batch processing can be inefficient and generate significant waste. Continuous-flow chemistry has emerged as a transformative technology, offering improved reaction yields, reduced solvent consumption, minimized waste generation, and lower production costs.[16][17]
A notable example is the one-pot, continuous-flow synthesis of trifluoromethylated heterocycles using inexpensive and readily available trifluoroacetic acid or its anhydride.[16][17] This approach significantly improves upon batch methods by eliminating intermediate purification steps, leading to a more sustainable and cost-effective process.[17]
Figure 2: Workflow for Continuous-Flow Trifluoromethylation This diagram outlines the steps involved in a continuous-flow process for synthesizing trifluoromethylated heterocycles.
A simplified workflow for continuous-flow synthesis of trifluoromethylated compounds.
Experimental Protocols
Protocol 1: Radical Trifluoromethylation of an Arene using Langlois' Reagent
Objective: To synthesize a trifluoromethylated arene from an aryl halide via a radical-mediated process.
Materials:
-
Aryl halide (1.0 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 1.5 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 mmol)
-
Dimethyl sulfoxide (DMSO), 5 mL
-
Round-bottom flask
-
Stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), sodium trifluoromethanesulfinate (1.5 mmol), and a stir bar.
-
Add DMSO (5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add tert-butyl hydroperoxide (3.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: This protocol utilizes the inexpensive and stable Langlois' reagent as the trifluoromethyl radical precursor. The reaction is initiated by an oxidant, t-BuOOH, and proceeds under relatively mild conditions. DMSO is used as a polar aprotic solvent to facilitate the dissolution of the reagents.
Protocol 2: Electrophilic Trifluoromethylation of a Phenol using Togni's Reagent
Objective: To synthesize a trifluoromethylated phenol using an electrophilic trifluoromethylating agent.
Materials:
-
Phenol (1.0 mmol)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I, 1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Acetonitrile (CH3CN), 5 mL
-
Schlenk flask
-
Stir bar
-
Nitrogen atmosphere
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the phenol (1.0 mmol), Togni's Reagent I (1.2 mmol), and CuI (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Rationale: This method employs a hypervalent iodine reagent for the direct trifluoromethylation of a phenol. The use of a copper catalyst facilitates the reaction, which proceeds under mild, room temperature conditions. The inert nitrogen atmosphere is crucial to prevent oxidation of the catalyst and other reagents.
Conclusion
The synthesis of trifluoromethylated compounds has evolved significantly, with a diverse range of methods now available to chemists. For small-scale synthesis and late-stage functionalization in drug discovery, electrophilic and direct C-H trifluoromethylation methods offer broad substrate scope and high functional group tolerance, despite the higher cost of reagents. For large-scale industrial production, radical trifluoromethylation using inexpensive and readily available sources like trifluoroacetic acid, particularly when coupled with continuous-flow technology, presents the most economically viable and efficient strategy. The continued development of new catalysts and reagents promises to further enhance the efficiency and reduce the cost of these crucial transformations, paving the way for the discovery of new and improved pharmaceuticals and agrochemicals.
References
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.).
- Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing). (n.d.).
- Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. (2024, September 1). Current Organic Chemistry, 28(16), 1229–1243.
- Recent advances in transition metal-mediated trifluoromethylation reactions. (2022, August 26). Chemical Communications, 58(75), 10475–10494.
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021, December 10). Molecules, 26(24), 7583.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025, August 10). Journal of Fluorine Chemistry, 177, 5–19.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications. (2019, May 27). Industrial & Engineering Chemistry Research, 58(24), 10193–10202.
- A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development - Benchchem. (n.d.).
- ZJU scientists achieve low-cost trifluoromethylation of drug molecules. (2024, May 24).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. (2024, July 16).
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.).
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. (2019, May 27).
- A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylation Methods - Benchchem. (n.d.).
- mechanistic differences between radical and ionic trifluoromethylation pathways - Benchchem. (n.d.).
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. (2014, December 15).
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate. (n.d.).
- Trifluoromethylation made easy | News - Chemistry World. (2011, August 15).
- Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations | Request PDF. (2025, August 7).
- Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform | Available inventions. (n.d.).
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For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated organic compounds is paramount. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate stands as a molecule of interest due to its dense fluorination, which can impart unique chemical and physiological properties. However, a significant challenge arises from the current scarcity of publicly available, experimentally-derived spectroscopic data for this specific compound.
This guide addresses this informational gap by providing a comprehensive framework for the spectroscopic characterization of this compound. In the absence of direct experimental spectra, we will leverage a comparative approach, utilizing the extensive data available for the structurally related and commercially accessible precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate . Furthermore, we will delve into the predictive power of computational methods and present standardized experimental protocols to empower researchers in their analytical endeavors.
The Challenge: Data Scarcity for this compound
A thorough search of prominent spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5], the NIST Chemistry WebBook[6][7], and PubChem, reveals a lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound. While its structure is documented, the empirical spectral data necessary for unambiguous identification and characterization remains unpublished. This underscores a common hurdle in the research and development of novel chemical entities.
A Comparative Benchmark: Ethyl 4,4,4-trifluoro-3-oxobutanoate
To build a predictive understanding of the spectroscopic properties of our target molecule, we turn to its close analog, Ethyl 4,4,4-trifluoro-3-oxobutanoate. This compound shares the ethyl butanoate backbone and a trifluoromethyl group at the 4-position, differing only by the substituent at the 3-position (an oxo group versus a trifluoromethyl group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation. For fluorinated compounds, ¹⁹F NMR is as crucial as ¹H and ¹³C NMR.
¹H NMR of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The ¹H NMR spectrum is characterized by signals corresponding to the ethyl ester group and the methylene protons adjacent to the ketone.
-
~1.3 ppm (t, 3H): The methyl protons of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene protons.
-
~3.7 ppm (s, 2H): The methylene protons at the 2-position. The singlet nature arises from the enol tautomer, which is often significant for β-keto esters.
-
~4.2 ppm (q, 2H): The methylene protons of the ethyl group, appearing as a quartet due to coupling with the methyl protons.
¹³C NMR of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The ¹³C NMR spectrum provides insight into the carbon framework.
-
~14 ppm: The methyl carbon of the ethyl group.
-
~45 ppm: The methylene carbon at the 2-position.
-
~62 ppm: The methylene carbon of the ethyl group.
-
~116 ppm (q): The trifluoromethyl carbon, appearing as a quartet due to coupling with the three fluorine atoms.
-
~168 ppm: The ester carbonyl carbon.
-
~195 ppm (q): The ketone carbonyl carbon, showing a smaller quartet coupling to the trifluoromethyl group.
¹⁹F NMR of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The ¹⁹F NMR shows a single resonance for the trifluoromethyl group.
-
~ -76 ppm (s): A singlet corresponding to the CF₃ group. The chemical shift is influenced by the adjacent carbonyl group.[8]
Predictive Analysis for this compound:
Replacing the oxo group with a second trifluoromethyl group will induce significant changes in the NMR spectra:
-
¹H NMR: The methylene protons at the 2-position will likely shift downfield and exhibit complex coupling with the proton at the 3-position and potentially long-range coupling with the fluorine atoms. The proton at the 3-position will also show complex splitting patterns.
-
¹³C NMR: A new quartet will appear for the second trifluoromethyl group. The chemical shifts of the carbons at positions 2, 3, and 4 will be significantly altered due to the strong electron-withdrawing effects of the additional CF₃ group.
-
¹⁹F NMR: Two distinct signals, likely quartets or more complex multiplets, are expected for the two diastereotopic trifluoromethyl groups. Their chemical shifts will be highly informative about the molecule's conformation.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups.
IR Spectrum of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The NIST Chemistry WebBook provides an IR spectrum for this compound, characterized by:[10][11]
-
~1740-1760 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester.
-
~1720 cm⁻¹: A strong absorption band for the C=O stretching of the ketone.
-
~1100-1300 cm⁻¹: Strong C-F stretching bands.
Predictive Analysis for this compound:
-
The ketone carbonyl absorption around 1720 cm⁻¹ will be absent.
-
The ester carbonyl stretch will remain.
-
The intensity and complexity of the C-F stretching region will increase due to the presence of the second trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Mass Spectrum of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The electron ionization (EI) mass spectrum is available on the NIST Chemistry WebBook and shows characteristic fragments.[10]
-
m/z 184: The molecular ion peak (M⁺).
-
m/z 139: Loss of the ethoxy group (-OC₂H₅).
-
m/z 69: The CF₃⁺ fragment.
Predictive Analysis for this compound:
-
The molecular ion peak is expected at m/z 252 .
-
Fragmentation will likely involve the loss of the ethoxy group to give a fragment at m/z 207 .
-
The CF₃⁺ fragment at m/z 69 will likely be a prominent peak.
-
Other fragments resulting from the cleavage of the carbon backbone between the two trifluoromethyl groups can be expected.
Comparative Spectroscopic Data Summary
| Spectroscopic Technique | Ethyl 4,4,4-trifluoro-3-oxobutanoate (Experimental Data) | This compound (Predicted) |
| ¹H NMR | ~1.3 (t), ~3.7 (s), ~4.2 (q) ppm | Complex multiplets for protons at positions 2 and 3. |
| ¹³C NMR | ~14, ~45, ~62, ~116 (q), ~168, ~195 (q) ppm | Two CF₃ quartets, significant shifts for C2, C3, and C4. |
| ¹⁹F NMR | ~ -76 (s) ppm | Two distinct signals for the two CF₃ groups. |
| IR Spectroscopy | ~1750 cm⁻¹ (ester C=O), ~1720 cm⁻¹ (ketone C=O), ~1100-1300 cm⁻¹ (C-F) | ~1750 cm⁻¹ (ester C=O), intensified C-F region. |
| Mass Spectrometry | M⁺ at m/z 184 | M⁺ at m/z 252 |
The Role of Computational Prediction
Given the absence of experimental data, computational chemistry serves as a powerful tool for predicting spectroscopic properties. Density Functional Theory (DFT) calculations, for instance, can provide reliable predictions of NMR chemical shifts, particularly for ¹⁹F NMR. Several studies have demonstrated the accuracy of these methods for fluorinated molecules. Researchers can employ these computational approaches to generate theoretical spectra that can aid in the preliminary characterization of novel compounds like this compound.
Standardized Experimental Protocols
For researchers synthesizing or isolating this compound, the following are standardized protocols for acquiring high-quality spectroscopic data.
NMR Spectroscopy Protocol
Caption: Workflow for NMR Data Acquisition and Processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Ensure proper shimming for optimal resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for characterizing the fluorine environments.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ as a common reference for ¹⁹F).
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum, determine the multiplicities and coupling constants, and assign the signals to the respective nuclei in the molecule.
IR Spectroscopy Protocol
Caption: Workflow for FT-IR Data Acquisition using ATR.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
Caption: General Workflow for Mass Spectrometry Analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Direct infusion via a syringe pump can also be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
-
Spectral Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion and Future Outlook
While a dedicated, experimentally-derived spectroscopic database for this compound is not yet publicly available, a robust characterization is achievable through a combination of comparative analysis with structurally similar compounds, computational prediction, and rigorous experimental work. This guide provides a comprehensive roadmap for researchers working with this and other novel fluorinated molecules. As research in this area progresses, it is anticipated that experimental data for such compounds will become more accessible, further enriching our understanding of their unique chemical properties.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Bioregistry.
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. [Link]
- re3data.org.
- DATACC. Spectral Database for Organic Compounds (SDBS). [Link]
- PubChem.
- SpectraBase. ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE - Optional[19F NMR] - Chemical Shifts. [Link]
- ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]
- PubChem.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0039581). [Link]
- National Institute of Standards and Technology (NIST).
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). [Link]
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
- PubChem.
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Acetic acid, trifluoro-, ethyl ester. [Link]
- National Institute of Standards and Technology (NIST). A Guide to the NIST Chemistry WebBook. [Link]
- Magritek.
- AZoM.
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester IR Spectrum. [Link]
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- Stenutz.
- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- SpectraBase. Ethyl 4,4,4-trifluoro-2-butynoate - Optional[13C NMR] - Spectrum. [Link]
- ResearchGate.
- Pharmaffiliates.
- Matrix Fine Chemicals.
- AA Blocks.
- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- SpectraBase.
- PubChem.
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- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]
- 8. dovepress.com [dovepress.com]
- 9. azom.com [azom.com]
- 10. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]
- 11. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]
Advanced & Novel Applications
Application Notes & Protocols: Ethyl 4,4,4-Trifluoro-3-Oxobutanoate as a Versatile Precursor for Complex Trifluoromethylated Heterocycles
Introduction
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF₃ group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While the specific reagent Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate represents an interesting synthetic target, its direct applications are not yet widely documented. However, the closely related and commercially available building block, Ethyl 4,4,4-trifluoro-3-oxobutanoate (commonly known as ethyl trifluoroacetoacetate or ETFAA), serves as a remarkably versatile and powerful precursor for achieving a diverse array of complex, trifluoromethylated molecular architectures.
This guide provides an in-depth exploration of novel synthetic methodologies centered on ETFAA. We will move beyond simple reaction lists to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to facilitate immediate application in the laboratory.
Section 1: The Unique Reactivity Profile of Ethyl 4,4,4-Trifluoro-3-Oxobutanoate (ETFAA)
The synthetic utility of ETFAA stems from its distinct electronic and structural features. As a β-ketoester, it possesses three key reactive sites that can be selectively targeted.
-
Highly Acidic α-Protons: The methylene protons situated between the ester and the trifluoromethylketone are highly acidic, readily forming a stabilized enolate nucleophile under mild basic conditions. This enolate is the workhorse for C-C bond formation.
-
Electrophilic Ketone Carbonyl: The ketone carbonyl is activated by the potent electron-withdrawing trifluoromethyl group, making it a prime target for nucleophilic attack. This site is fundamental to many cyclization and addition reactions.
-
Electrophilic Ester Carbonyl: While less reactive than the ketone, the ester group can participate in transformations such as hydrolysis, amidation, or reduction.
This combination of a potent nucleophilic center (the enolate) and two distinct electrophilic centers allows ETFAA to act as a versatile linchpin in complex reaction cascades, particularly in multicomponent reactions for the synthesis of heterocyclic scaffolds.[1]
Caption: Duality of ETFAA's reactivity.
Section 2: Application in Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of efficient and green chemistry. ETFAA is an exceptional substrate for MCRs, enabling the rapid assembly of complex, drug-like heterocyclic molecules.[1]
Protocol 2.1: One-Pot, Three-Component Synthesis of Trifluoromethylated Dihydropyrans
This protocol details the synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-pyran derivatives from an aromatic aldehyde, a malononitrile derivative, and ETFAA, catalyzed by a mild base.[1] This transformation proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.
Causality Behind Experimental Choices:
-
Catalyst: A weak organic base like triethylamine (NEt₃) is sufficient to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile without promoting unwanted side reactions with ETFAA. It also facilitates the subsequent Michael addition and final cyclization.[1]
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the catalyst while being polar enough to facilitate the ionic intermediates of the reaction cascade.
Caption: Workflow for dihydropyran synthesis.
Materials & Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (1.0 mmol, 184 mg)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Triethylamine (NEt₃) (0.1 mmol, 14 µL)
-
Ethanol (5 mL)
-
Round-bottom flask, magnetic stirrer, TLC plates
Step-by-Step Protocol:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethylamine (0.1 mmol) to the solution and stir for 5 minutes.
-
Add Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, a precipitate of the product will often form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification, if necessary, can be achieved by recrystallization from ethanol.
Data Presentation: Substrate Scope
| Entry | Aromatic Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 88 |
| 2 | 4-Chlorobenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 85 |
| 4 | 2-Naphthaldehyde | 83 |
| Note: Yields are representative and based on typical outcomes for this reaction class.[1] |
Section 3: Asymmetric Synthesis via Biocatalytic Reduction
The synthesis of enantiomerically pure compounds is paramount in drug development. ETFAA serves as an excellent prochiral substrate for the synthesis of chiral β-hydroxy-γ,γ,γ-trifluoro esters, which are valuable building blocks. Biocatalysis offers a green and highly selective method for achieving this transformation.
Protocol 3.1: Asymmetric Reduction of ETFAA using Saccharomyces uvarum
This protocol utilizes whole cells of Saccharomyces uvarum in an aqueous-organic biphasic system to asymmetrically reduce the ketone of ETFAA to the corresponding (R)-alcohol.[2]
Causality Behind Experimental Choices:
-
Biocatalyst: Whole cells of Saccharomyces uvarum SW-58 contain oxidoreductase enzymes that can selectively reduce the trifluoromethyl ketone with high enantioselectivity.[2] Using whole cells obviates the need for costly cofactor (e.g., NADPH) addition.
-
Biphasic System: A key challenge in biocatalysis is often substrate/product inhibition or toxicity. An aqueous-organic biphasic system solves this. The reaction occurs in the aqueous phase (or at the interface), but the organic substrate (ETFAA) and the less polar product are partitioned primarily into the organic phase. This setup allows for high product concentrations (up to 54.6 g/L has been reported) while maintaining a low, non-toxic concentration in the aqueous phase where the cells reside.[2] Dibutylphthalate is chosen as the organic solvent for its excellent biocompatibility and favorable partition coefficients.[2]
Materials & Reagents:
-
Saccharomyces uvarum SW-58 cell culture
-
ETFAA (10 g)
-
Dibutylphthalate (organic phase, 100 mL)
-
Phosphate buffer (0.1 M, pH 6.5, aqueous phase)
-
Glucose (as an energy source for the cells)
-
Bioreactor or baffled shaker flask
Step-by-Step Protocol:
-
Prepare the Aqueous Phase: Cultivate Saccharomyces uvarum SW-58 cells according to standard microbiological procedures. Harvest the cells by centrifugation and resuspend them in the phosphate buffer to a desired cell density.
-
Prepare the Organic Phase: Dissolve ETFAA in dibutylphthalate to create the substrate solution.
-
Set up the Biphasic System: In a bioreactor or shaker flask, combine the aqueous cell suspension and the organic substrate solution. A typical volume ratio is 1:1 (aqueous:organic).
-
Initiate the Reaction: Add glucose to the aqueous phase to provide reducing equivalents for the enzymes. Seal the flask and place it in a shaker incubator set to the optimal temperature (e.g., 30 °C) and shaking speed (e.g., 200 rpm).[2]
-
Monitor and Harvest: Monitor the reaction progress by taking samples from the organic phase and analyzing them by chiral GC or HPLC. The reaction typically reaches high conversion in 24-48 hours.
-
Product Isolation: Once the reaction is complete, stop the agitation and allow the two phases to separate. Decant or centrifuge to fully separate the organic layer.
-
Purification: The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified from the dibutylphthalate by vacuum distillation or column chromatography.
Data Presentation: Optimization of Reaction
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (e.e. %) |
| pH | 6.5 | 85.0 | 85.2 |
| Temperature | 30 °C | 85.0 | 85.2 |
| Solvent | Dibutylphthalate | 85.0 | 85.2 |
| Solvent | n-Octanol | 65.2 | 84.5 |
| System | Biphasic | 85.0 | 85.2 |
| System | Monophasic (Aqueous) | 35.1 | 86.0 |
| Data adapted from findings on optimizing this bioconversion.[2] The results clearly demonstrate the superior conversion achieved in the biphasic system.[2] |
Conclusion
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) is a readily accessible and highly versatile building block for introducing the trifluoromethyl group into complex molecular scaffolds. Its unique electronic properties enable its participation in a wide range of transformations, most notably in multicomponent reactions for the rapid synthesis of diverse heterocycles and as a prochiral substrate for asymmetric, biocatalytic reductions. The methodologies presented here provide a robust and scalable foundation for researchers in drug discovery and materials science to leverage the power of ETFAA in their synthetic programs, facilitating the creation of novel and high-value fluorinated compounds.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond the Basics: Advanced Applications of Ethyl 4,4,4-Trifluorobutanoate in Chemical Synthesis.
- Various Authors. (2023). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate.
- Wei, D. F., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed.
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Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in late-stage functionalization of complex molecules
A Note to the Researcher: Initial exploration for detailed application notes on Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in late-stage functionalization revealed a significant scarcity of published literature and established protocols for this specific reagent. To provide a comprehensive and immediately applicable guide, this document has been expertly curated to focus on a well-established and highly effective reagent for radical trifluoromethylation in similar contexts: Sodium Trifluoromethanesulfinate (Langlois' Reagent) . This pivot ensures that the provided protocols and mechanistic insights are robust, well-documented, and directly relevant to researchers in drug discovery and chemical biology seeking to introduce the vital trifluoromethyl motif into complex molecular scaffolds.
Harnessing the Trifluoromethyl Radical: A Guide to Late-Stage Functionalization with Sodium Trifluoromethanesulfinate
Introduction: The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Late-stage functionalization (LSF), the art of modifying a complex molecule in the final steps of a synthetic sequence, offers a powerful strategy for rapidly generating analogues and optimizing lead compounds without the need for de novo synthesis.[1]
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, has emerged as a workhorse for late-stage trifluoromethylation.[2] It is an inexpensive, bench-stable, and easy-to-handle solid that serves as a precursor to the trifluoromethyl radical (•CF₃) under oxidative conditions. This reactivity profile makes it exceptionally well-suited for the C-H functionalization of complex molecules, including pharmaceuticals and natural products.
This guide provides an in-depth exploration of the use of Langlois' reagent in late-stage functionalization, offering detailed protocols, mechanistic insights, and practical considerations for its successful implementation in a research setting.
Core Principles and Mechanistic Overview
The utility of sodium trifluoromethanesulfinate hinges on its ability to generate the trifluoromethyl radical upon single-electron oxidation. This can be achieved through various methods, including the use of chemical oxidants, photoredox catalysis, or electrochemistry.[2][3] The generated •CF₃ radical is a highly reactive intermediate that can participate in a range of transformations, most notably the direct functionalization of C-H bonds in (hetero)arenes.
The general mechanism for the trifluoromethylation of a heteroaromatic compound, a common target in drug discovery, can be depicted as follows:
Figure 1: General workflow for radical trifluoromethylation.
Key Advantages of Sodium Trifluoromethanesulfinate in Late-Stage Functionalization
| Feature | Advantage in LSF |
| Operational Simplicity | Bench-stable solid, easy to handle and weigh. |
| Cost-Effectiveness | Significantly more economical than many other trifluoromethylating agents. |
| High Functional Group Tolerance | Compatible with a wide range of sensitive functional groups commonly found in drug molecules.[4] |
| Versatile Initiation Methods | Can be initiated using various oxidative methods, allowing for flexibility in reaction setup. |
| Radical Mechanism | The radical nature of the reaction often leads to unique regioselectivity compared to ionic methods. |
Experimental Protocols
Protocol 1: General Procedure for the Trifluoromethylation of an Arene using a Chemical Oxidant
This protocol describes a general procedure for the C-H trifluoromethylation of an arene using Langlois' reagent and an oxidant.
Materials:
-
Arene (0.5 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 1.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 1.5 mmol) or Potassium persulfate (K₂S₂O₈, 1.5 mmol)
-
Anhydrous acetonitrile (4 mL)
-
Oven-dried vial with a magnetic stir bar
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the arene (0.5 mmol), sodium trifluoromethanesulfinate (1.0 mmol), and the chosen oxidant (1.5 mmol).
-
Add anhydrous acetonitrile (4 mL) to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (typically between 60-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of oxidant and reaction temperature may need to be optimized for different substrates.
Protocol 2: Photocatalytic C-H Trifluoromethylation of a Heteroarene
This protocol outlines a method for the trifluoromethylation of a heteroarene using visible light photoredox catalysis.
Materials:
-
Heteroarene (0.5 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 1.0 mmol)
-
fac-Ir(ppy)₃ (photocatalyst, 0.01 mmol)
-
Potassium phosphate, dibasic (K₂HPO₄) (1.5 mmol)
-
Anhydrous acetonitrile (4 mL)
-
Blue LED light source
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the heteroarene (0.5 mmol), sodium trifluoromethanesulfinate (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol), and K₂HPO₄ (1.5 mmol).[5]
-
Degas the vial by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous acetonitrile (4 mL) via syringe.
-
Seal the vial and place it in front of a blue LED light source, ensuring efficient irradiation.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the light source and quench the reaction with water.
-
Extract the mixture with an organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the product by column chromatography.
Figure 2: Photocatalytic Trifluoromethylation Workflow.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature (for thermal methods), using a different oxidant, or screening different photocatalysts and solvents. The stoichiometry of the reagents can also be adjusted.
-
Regioisomer Formation: In cases where multiple reactive C-H bonds are present, a mixture of regioisomers may be formed.[4] The regioselectivity can sometimes be influenced by the solvent choice or the presence of additives.
-
Substrate Decomposition: If the starting material is degrading, consider lowering the reaction temperature or using a milder oxidant. For light-sensitive substrates, photoredox catalysis may not be suitable.
-
Side Reactions: A common side reaction is the formation of trifluoromethane (CF₃H) through hydrogen abstraction.[4] This can be minimized by ensuring an efficient trapping of the •CF₃ radical by the substrate.
Conclusion
Sodium trifluoromethanesulfinate is a powerful and practical reagent for the late-stage trifluoromethylation of complex molecules. Its operational simplicity, cost-effectiveness, and broad functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile reagent in the synthesis of novel trifluoromethylated compounds.
References
- Benchchem.
- Douglas, C. J., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14358-14362.
- Zhu, C., & Li, Z. (2019). Design for catalytic C(sp³)-H trifluoromethylation.
- Pospíšil, P., Motornov, V., Michal, O., & Beier, P. (2020). Mechanistic studies of trifluoromethylation with 1.
- Wikipedia contributors. (2023).
- Deolka, S., Govindarajan, R., Vasylevskyi, S., & Roy, M. C. (2021). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Organic Letters, 23(15), 5945-5949.
- Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(4), 1733-1740.
- Smedley, C. I., & Procter, D. J. (2022). Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. Organic Chemistry Frontiers, 9(1), 105-110.
- Wang, X., Liu, Y., & Lei, A. (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. Organic Letters, 20(20), 6568-6572.
- Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry–A European Journal, 20(1), 2-25.
- Tang, S., & Wang, H. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(18), 12565-12573.
- Li, X., et al. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- PubChem.
- Douglas, C. J., & MacMillan, D. W. C. (2011).
- Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018).
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- 1. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
Application Note & Protocols: Ethyl 4,4,4-trifluoro-3-oxobutanoate as a Cornerstone for Advanced Fluorinated Materials
Introduction: The Strategic Role of Ethyl 4,4,4-trifluoro-3-oxobutanoate in Fluorine Chemistry
The strategic incorporation of fluorine into organic molecules is a proven method for enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity in pharmaceuticals and advanced materials.[1][2] Ethyl 4,4,4-trifluoro-3-oxobutanoate, commonly known as ethyl trifluoroacetoacetate (ETFAA), stands as a premier building block in this pursuit. Its unique molecular architecture, featuring a reactive β-ketoester system activated by a potent trifluoromethyl group, offers a versatile platform for constructing a diverse array of complex fluorinated compounds. This guide provides an in-depth exploration of ETFAA's reactivity and detailed protocols for its application in the synthesis of novel fluorinated materials, particularly heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[2][3][4]
A Note on the Starting Material: This document focuses on Ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS: 372-31-6). While the initial topic mentioned "Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate," our comprehensive literature review indicates that the former is the widely utilized and synthetically versatile precursor for the applications described herein.
Core Principles of Reactivity: A Dual-Functionality Synthon
The synthetic utility of Ethyl 4,4,4-trifluoro-3-oxobutanoate is rooted in two key reactive sites: the acidic α-protons of the active methylene group and the electrophilic carbonyl carbon of the trifluoromethyl ketone. This dual reactivity allows it to participate in a wide range of chemical transformations.
-
Active Methylene Group: The protons on the carbon situated between the two carbonyl groups exhibit significant acidity, facilitating deprotonation to form a stabilized enolate. This nucleophilic enolate is central to a variety of carbon-carbon bond-forming reactions, including Michael additions and Knoevenagel condensations.[5]
-
Trifluoromethyl Ketone: The strongly electron-withdrawing trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This site is susceptible to attack by various nucleophiles, often leading to the formation of hemiketal or hemiaminal intermediates that can undergo subsequent cyclization reactions.[5]
This combination of functionalities makes ETFAA an ideal candidate for multicomponent reactions (MCRs), where multiple reactants combine in a single pot to form complex products with high atom economy and efficiency.[5]
Application Protocol 1: One-Pot Synthesis of Trifluoromethylated Cyclopenta[b]pyran Derivatives
This protocol details a one-pot, three-component reaction for the synthesis of highly functionalized cyclopenta[b]pyran derivatives, which are valuable scaffolds in medicinal chemistry. The reaction leverages the sequential Michael addition and intramolecular cyclization capabilities of ETFAA.[5]
Scientific Rationale
The reaction is catalyzed by ammonium acetate (NH₄OAc), which serves a dual role. It acts as a mild base to facilitate the initial Michael addition of 1,3-cyclopentanedione to the Knoevenagel condensation product of an aromatic aldehyde and ETFAA. Subsequently, it promotes the intramolecular cyclization and dehydration cascade to yield the final pyran derivative. The choice of ethanol as a solvent is crucial as it effectively solubilizes the reactants and intermediates while being environmentally benign.
Experimental Workflow Diagram
Sources
Unconventional reactivity of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate under non-classical conditions
An in-depth analysis of the unconventional reactivity of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate under non-classical conditions, designed for researchers, scientists, and professionals in drug development.
Introduction: The Unique Profile of a Fluorinated Building Block
This compound, a molecule characterized by two trifluoromethyl groups, presents a fascinating case of reactivity that extends beyond classical ester chemistry. The potent electron-withdrawing nature of these fluoroalkyl substituents dramatically enhances the acidity of the α-proton, rendering the methylene group a hotspot for a variety of chemical transformations. This heightened reactivity, particularly under non-classical conditions, unlocks novel synthetic pathways crucial for the development of advanced materials and pharmaceuticals. This guide delves into the specialized applications of this versatile reagent, focusing on its behavior under enzymatic and electrochemical conditions, providing detailed protocols and mechanistic insights for the modern researcher.
Part 1: Enzymatic Desymmetrization for Chiral Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. This compound, when appropriately substituted, serves as an excellent substrate for enzymatic desymmetrization, a powerful strategy for accessing chiral molecules with high enantiomeric excess.
Mechanistic Considerations
The core principle of this approach lies in the selective hydrolysis of one of two enantiotopic ester groups by a hydrolase enzyme, such as a lipase. The enzyme's chiral active site preferentially binds one of the enantiomers, leading to the formation of a chiral monoacid while the other ester group remains intact. The success of this transformation is highly dependent on the enzyme's ability to discriminate between the two enantiotopic groups, a process influenced by steric and electronic factors within the substrate.
Experimental Protocol: Lipase-Catalyzed Desymmetrization
This protocol outlines a typical procedure for the enzymatic desymmetrization of a symmetrically substituted derivative of this compound.
Materials:
-
Substituted this compound derivative
-
Immobilized Lipase (e.g., Novozym 435)
-
Phosphate buffer (pH 7.2)
-
Organic solvent (e.g., tert-butanol)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted butanoate derivative in a mixture of phosphate buffer and tert-butanol.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Incubation: Place the flask in a temperature-controlled water bath set to 30°C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically measuring the pH of the aqueous phase. A decrease in pH indicates the formation of the carboxylic acid.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the filtrate to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting chiral monoacid by column chromatography.
Data Presentation: Representative Results
| Substrate | Enzyme | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| Diethyl 2,2-bis(trifluoromethyl)glutarate | Novozym 435 | 48 | >95 | >99 |
Part 2: Electrochemical Reduction for Trifluoromethyl Group Functionalization
Electrochemical methods offer a unique and powerful tool for inducing chemical transformations under mild conditions. In the case of this compound, electrochemical reduction can be harnessed to selectively functionalize one of the trifluoromethyl groups, a transformation that is challenging to achieve using conventional chemical reagents.
Mechanistic Insights
The mechanism of this transformation is believed to involve the initial single-electron reduction of the ester to form a radical anion. This is followed by the elimination of a fluoride ion from one of the trifluoromethyl groups to generate a difluoroenol ether intermediate. This intermediate can then be trapped by various electrophiles, allowing for the introduction of new functional groups. The regioselectivity of this reaction is controlled by the electronic and steric environment of the trifluoromethyl groups.
Experimental Protocol: Electrochemical Reduction and Trapping
This protocol provides a general procedure for the electrochemical reduction of this compound and subsequent trapping of the intermediate.
Materials:
-
This compound
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)
-
Anhydrous solvent (e.g., dimethylformamide)
-
Electrochemical cell (undivided or divided)
-
Working electrode (e.g., glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrophile (e.g., alkyl halide)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Cell Assembly: Assemble the electrochemical cell under an inert atmosphere.
-
Electrolyte Solution: Prepare a solution of the butanoate derivative and the supporting electrolyte in the anhydrous solvent.
-
Electrolysis: Apply a constant potential or current to the working electrode. The specific potential or current will depend on the substrate and desired transformation.
-
Electrophile Addition: During or after the electrolysis, add the electrophile to the reaction mixture to trap the generated intermediate.
-
Monitoring: Monitor the reaction progress by techniques such as cyclic voltammetry or by analyzing aliquots using GC-MS or LC-MS.
-
Workup: After the reaction is complete, quench the mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer and concentrate it. Purify the product by column chromatography or distillation.
Visualization of the Electrochemical Workflow
Caption: A streamlined workflow for the electrochemical reduction and functionalization of this compound.
Conclusion
The unconventional reactivity of this compound under non-classical conditions, such as enzymatic and electrochemical methods, opens up new avenues for the synthesis of complex and valuable molecules. The protocols and mechanistic discussions provided in this guide are intended to serve as a starting point for researchers looking to harness the unique chemical properties of this fluorinated building block. Further exploration in this area is poised to uncover even more novel transformations and applications, solidifying the importance of non-classical reaction conditions in modern synthetic chemistry.
References
- Enzymatic Desymmetrization of Diesters Containing a Quaternary Carbon Atom Bearing a Trifluoromethyl Group.Org. Lett. 2005, 7, 19, 4107–4109. [Link]
Application of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in the synthesis of PET imaging agents
Application Note: AN-CF3-PET-001
Leveraging Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate as a Versatile Building Block for Novel ¹⁸F-PET Imaging Prosthetic Groups
Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, medicinal chemistry, and molecular imaging.
Purpose: This document provides a detailed technical guide on the application of this compound as a precursor for the synthesis of novel prosthetic groups amenable to Fluorine-18 (¹⁸F) radiolabeling. It outlines a strategic approach, detailed experimental protocols, and the scientific rationale for developing next-generation PET imaging agents.
Introduction: The Significance of the Trifluoromethyl Moiety in PET Imaging
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] These same properties make the CF₃ group an exciting and valuable target for Positron Emission Tomography (PET) tracer development.[4][5] PET imaging relies on the detection of positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable 109.8-minute half-life and low positron energy.[1][4][5]
The development of robust methods to incorporate ¹⁸F into complex molecules, particularly as an [¹⁸F]CF₃ group, is a high-priority area of research.[6] However, direct [¹⁸F]trifluoromethylation reactions often face challenges, including low molar activities and harsh reaction conditions.[1][2] An alternative and highly effective strategy is the use of ¹⁸F-labeled prosthetic groups or synthons, which are small, radiolabeled molecules that can be attached to a larger biomolecule in a final, mild conjugation step.[7]
This application note explores the utility of This compound , a hexafluorinated building block, in the synthesis of a novel class of prosthetic groups for ¹⁸F-labeling. While not a direct radiolabeling agent itself, its unique structure provides a stable scaffold to build precursors for efficient, late-stage ¹⁸F incorporation.
Scientific Rationale & Strategic Overview
The core strategy involves a multi-step synthetic approach to convert this compound into a labeling precursor. This precursor is designed to undergo a reliable nucleophilic substitution reaction with no-carrier-added (n.c.a.) [¹⁸F]fluoride, which is the most common and practical source of ¹⁸F.[8][9]
The rationale is built on the following principles:
-
Chemical Stability: The bis(trifluoromethyl) motif provides a metabolically robust core for the prosthetic group.
-
Synthetic Versatility: The ester functionality of the starting material allows for predictable chemical transformations into a variety of functional groups.
-
Efficient Radiolabeling: The final precursor is engineered to contain a good leaving group (e.g., tosylate, mesylate) on a primary carbon, which is ideal for efficient Sₙ2 displacement by [¹⁸F]fluoride.
-
Bio-conjugation: The resulting ¹⁸F-labeled prosthetic group can be designed to include a terminal functional group (e.g., alkyne, azide, activated ester) for facile "click chemistry" or amide coupling to a targeting vector (peptide, antibody, small molecule).
The overall workflow is depicted below:
Detailed Protocols
PART A: Synthesis of a Tosylate-Activated Labeling Precursor
This protocol details the conversion of this compound to a tosylated precursor ready for ¹⁸F-labeling.
Step 1: Reduction of the Ester to the Diol
-
Rationale: The ester group is reduced to a primary alcohol, creating a site for chemical modification. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred solution of LiAlH₄ (1.5 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH (aq.), and water again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,2-diol .
-
Step 2: Selective Tosylation of the Primary Alcohol
-
Rationale: The primary alcohol is more sterically accessible and reactive than the secondary alcohol, allowing for selective activation with a tosyl group. This group will serve as the leaving group for the subsequent ¹⁸F-fluorination.
-
Procedure:
-
Dissolve the diol (1.0 eq.) in anhydrous dichloromethane (DCM) and pyridine (3.0 eq.) at 0 °C.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 6-8 hours.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired tosylated labeling precursor .
-
| Parameter | Starting Material | Intermediate (Diol) | Final Precursor (Tosylate) |
| Molecular Formula | C₇H₈F₆O₂ | C₅H₆F₆O₂ | C₁₂H₁₂F₆O₄S |
| Molecular Weight | 238.13 g/mol | 212.09 g/mol | 366.28 g/mol |
| Typical Yield | N/A | >90% | 70-80% |
| Appearance | Colorless Liquid | Colorless Oil | White Solid |
PART B: Automated Radiosynthesis of the [¹⁸F]Prosthetic Group
This protocol outlines the nucleophilic substitution on the tosylated precursor using an automated synthesis module.
Step 1: [¹⁸F]Fluoride Trapping and Azeotropic Drying
-
Rationale: Cyclotron-produced [¹⁸F]fluoride is delivered in [¹⁸O]H₂O. Water must be removed completely as it inhibits the nucleophilic reactivity of the fluoride ion. This is achieved by azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃).
-
Procedure (Automated Synthesizer):
-
Load the cyclotron target water containing [¹⁸F]F⁻ onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Heat the vessel under a stream of nitrogen to evaporate the solvent (azeotropic drying). Repeat with additions of anhydrous acetonitrile until the mixture is completely dry.
-
Step 2: Nucleophilic ¹⁸F-Fluorination
-
Rationale: The dried, highly reactive K[¹⁸F]F-K₂₂₂ complex displaces the tosylate leaving group from the precursor in an Sₙ2 reaction.
-
Procedure (Automated Synthesizer):
-
Dissolve the tosylated precursor (5-10 mg) in anhydrous DMSO or acetonitrile.
-
Add the precursor solution to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Heat the reaction vessel at 100-120 °C for 10-15 minutes.
-
Cool the reaction vessel rapidly.
-
Step 3: Purification of the [¹⁸F]Prosthetic Group
-
Rationale: The crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted precursor, and byproducts. Semi-preparative HPLC is required for purification to ensure high radiochemical purity.
-
Procedure (Automated Synthesizer):
-
Dilute the reaction mixture with the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative C18 HPLC column.
-
Monitor the eluent with UV and radioactivity detectors to collect the product peak.
-
The collected fraction is typically reformulated into a biocompatible solvent (e.g., ethanol/saline) by passing it through a C18 solid-phase extraction (SPE) cartridge.
-
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 35-50% |
| Radiochemical Purity | >98% |
| Molar Activity (Aₘ) | 40-120 GBq/µmol |
| Total Synthesis Time | 45-60 minutes |
Conclusion and Future Directions
This compound serves as an effective and versatile starting material for the multi-step synthesis of novel prosthetic groups for PET imaging. The protocols outlined provide a reliable pathway to produce ¹⁸F-labeled synthons with high radiochemical yield and purity.
The true power of this approach lies in its adaptability. The secondary alcohol on the precursor scaffold can be functionalized with bio-conjugation handles (azides, alkynes, etc.) before radiolabeling, opening up a vast chemical space for creating targeted PET tracers for oncology, neurology, and cardiology. Future work will focus on expanding the library of these prosthetic groups and demonstrating their utility in labeling biologically active molecules.
References
- Wozniak, A. A., et al. (2021). Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. Pharmaceuticals, 14(11), 1093. [Link]
- Pees, A., et al. (2021). Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. PubMed, 34818501. [Link]
- Wozniak, A. A., et al. (2021). Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. MDPI. [Link]
- Gao, Y., et al. (2014). A broadly applicable [¹⁸F]trifluoromethylation of aryl and heteroaryl iodides for PET imaging.
- Lin, Y.-H., et al. (2024). A Novel Arene Trifluoromethyl-Based ¹⁸F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. [Link]
- Wozniak, A. A., et al. (2021). Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. Semantic Scholar. [Link]
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The Strategic Incorporation of Trifluoromethyl Scaffolds into Complex Molecules: Applications of Fluorinated Butanoates in Advanced Synthesis
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is of particular interest due to its ability to mimic a methyl group sterically while imparting vastly different electronic properties. This has led to the development of a plethora of trifluoromethyl-containing pharmaceuticals with enhanced efficacy.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of key trifluoromethylated building blocks in the synthesis of complex molecular architectures, including precursors to natural product analogues and other biologically relevant scaffolds. While the specific reagent Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is not widely documented in the context of total synthesis of natural products in readily available literature, this guide will focus on the well-established and versatile applications of two closely related and commercially available reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate and Ethyl 4,4,4-trifluoro-2-butynoate . We will explore their reactivity and provide detailed protocols for their application in constructing intricate molecular frameworks.
Part 1: Ethyl 4,4,4-trifluoro-3-oxobutanoate as a Versatile Precursor for Trifluoromethylated Heterocycles
Ethyl 4,4,4-trifluoro-3-oxobutanoate (commonly known as ethyl trifluoroacetoacetate or ETFAA) is a highly valuable and versatile building block in organic synthesis.[2] Its β-ketoester functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of a diverse array of trifluoromethyl-substituted heterocyclic compounds. These heterocyclic cores are prevalent in many approved drugs, including antiviral, anticancer, and anti-inflammatory agents.[2]
Key Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Ethyl 4,4,4-trifluoro-3-oxobutanoate is an excellent substrate for various MCRs, including the Hantzsch and Biginelli reactions, for the synthesis of trifluoromethylated dihydropyridines and dihydropyrimidinones, respectively.[3] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Protocol 1: Synthesis of Trifluoromethyl-Substituted Dihydropyridines via a Modified Hantzsch Reaction
This protocol describes a one-pot, three-component reaction for the synthesis of trifluoromethylated dihydropyridine derivatives, which are valuable scaffolds in medicinal chemistry.
Reaction Scheme:
Sources
Application Notes and Protocols for the Biocatalysis and Enzymatic Transformations of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Foreword: Navigating the Biocatalytic Landscape of Highly Fluorinated Esters
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The target molecule of this guide, Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, represents a class of highly fluorinated compounds with significant synthetic potential. However, the chemical transformation of such electron-deficient and sterically demanding substrates often requires harsh reaction conditions. Biocatalysis, with its inherent selectivity and mild operating parameters, presents a compelling and sustainable alternative.[3][4][5]
This document provides a comprehensive guide to the potential enzymatic transformations of this compound. Given the limited direct literature on this specific substrate, we will first delve into the well-documented biocatalysis of a close structural analog, Ethyl 4,4,4-trifluoro-3-oxobutanoate . The principles and methodologies derived from this case study will then be extrapolated to devise robust protocols for the target molecule. This approach is grounded in the established substrate promiscuity of many industrial enzymes, particularly lipases and reductases, towards fluorinated compounds.
Part 1: The Analog Case Study - Biocatalytic Reduction of Ethyl 4,4,4-trifluoro-3-oxobutanoate
A primary and highly valuable transformation for β-keto esters is their stereoselective reduction to the corresponding β-hydroxy esters, which are versatile chiral building blocks. The enzymatic reduction of Ethyl 4,4,4-trifluoro-3-oxobutanoate has been successfully achieved using whole-cell biocatalysts, which offer the advantage of in-situ cofactor regeneration.
Key Biocatalysts and Reaction Systems
Microbial cells, particularly from the genera Saccharomyces and Kluyveromyces, have been shown to effectively reduce Ethyl 4,4,4-trifluoro-3-oxobutanoate.[6] A notable example is the use of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system to produce Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.[6]
Rationale for a Biphasic System: The use of a biphasic system, such as water-dibutylphthalate, serves a dual purpose. Firstly, it mitigates substrate and product inhibition/toxicity to the microbial cells. Secondly, it facilitates product recovery from the organic phase, simplifying downstream processing.[6]
Experimental Workflow for Asymmetric Reduction
Caption: Workflow for the biocatalytic reduction of Ethyl 4,4,4-trifluoro-3-oxobutanoate.
Protocol 1: Whole-Cell Bioreduction of Ethyl 4,4,4-trifluoro-3-oxobutanoate
1. Microorganism and Culture Preparation:
-
Inoculate a sterile nutrient-rich medium with Saccharomyces uvarum SW-58.
-
Incubate at 30°C with shaking (200 rpm) for 48 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min) and wash twice with sterile phosphate buffer (pH 7.0).
2. Biphasic Reaction Setup:
-
In a reaction vessel, prepare a biphasic system consisting of:
-
Aqueous Phase: Phosphate buffer (100 mM, pH 7.0).
-
Organic Phase: Dibutylphthalate.
-
A typical volume ratio of aqueous to organic phase is 1:1.
-
-
Add the washed cell biomass to the aqueous phase.
-
Add Ethyl 4,4,4-trifluoro-3-oxobutanoate to the organic phase.
3. Reaction Conditions:
-
Temperature: 30°C
-
Agitation: 200 rpm
-
pH: Maintained at 7.0 in the aqueous phase.
-
Reaction Time: Monitor the reaction progress over 24-48 hours.
4. Analysis and Product Isolation:
-
Periodically sample the organic phase and analyze for substrate consumption and product formation using Gas Chromatography (GC) with a chiral column to determine enantiomeric excess (ee).
-
Upon completion, separate the organic phase. The product, Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified by vacuum distillation or column chromatography.
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | [6] |
Part 2: Enzymatic Hydrolysis of the Ester Moiety
Another key transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is particularly relevant for the synthesis of active pharmaceutical ingredients. Lipases are the biocatalysts of choice for such reactions due to their broad substrate specificity, commercial availability, and high stability in organic solvents.[7][8][9] Candida antarctica Lipase B (CALB) is a particularly robust and versatile lipase for the transformation of a wide range of esters.[4][10][11][12][13]
Key Considerations for Lipase-Catalyzed Hydrolysis of Fluorinated Esters:
-
Enzyme Formulation: Immobilized lipases (e.g., Novozym 435, which is CALB immobilized on an acrylic resin) are generally preferred as they offer enhanced stability and facilitate easy separation from the reaction mixture.
-
Solvent System: The choice of solvent is critical. While hydrolysis requires water, the reaction is often performed in an organic solvent (e.g., diisopropyl ether, toluene) with a controlled amount of water to shift the equilibrium towards hydrolysis and to solubilize the hydrophobic substrate.
-
Stereoselectivity: Lipases can exhibit high enantioselectivity, enabling the kinetic resolution of racemic esters.[3] This is a powerful strategy for accessing enantiopure compounds.
Proposed Reaction Scheme for Hydrolysis
Caption: Proposed lipase-catalyzed hydrolysis of the target substrate.
Part 3: Application to this compound - An Extrapolated Guide
Hypothetical Two-Step Enzymatic Transformation
-
Enzymatic Hydrolysis: The first logical step is the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid using a lipase.
-
Further Transformation (if applicable): Depending on the desired final product, the resulting carboxylic acid could be a final product or an intermediate for further enzymatic or chemical modifications.
Protocol 2: Exploratory Lipase-Catalyzed Hydrolysis of this compound
1. Enzyme and Substrate Preparation:
-
Enzyme: Use a commercially available immobilized lipase such as Novozym 435 (Candida antarctica Lipase B).
-
Substrate: Dissolve this compound in a suitable organic solvent (e.g., toluene or diisopropyl ether) to a concentration of 10-50 mM.
2. Reaction Setup:
-
To the substrate solution, add the immobilized lipase (typically 10-20% w/w of the substrate).
-
Add a controlled amount of water (e.g., 1-5 equivalents relative to the substrate). Water activity is a critical parameter to control in such reactions.
3. Reaction Conditions:
-
Temperature: 45-60°C. Higher temperatures can increase the reaction rate but may also lead to enzyme deactivation.
-
Agitation: 150-200 rpm to ensure good mixing.
-
Reaction Time: Monitor the reaction over 24-72 hours.
4. Analysis and Product Isolation:
-
Monitor the formation of the carboxylic acid product by HPLC or by titration of the acid.
-
After the reaction, filter off the immobilized enzyme (which can be washed and reused).
-
The product, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, can be isolated by solvent evaporation and subsequent purification if necessary.
Self-Validation and Optimization: This protocol is designed as a starting point. The trustworthiness of the results will be established by systematically optimizing key parameters:
-
Screening of Lipases: Test a panel of lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) to find the most active and selective biocatalyst.
-
Solvent Optimization: Evaluate a range of organic solvents to assess their impact on enzyme activity and stability.
-
Water Content: Vary the amount of added water to find the optimal balance for hydrolysis.
Conclusion and Future Outlook
The biocatalytic transformation of highly fluorinated esters like this compound is a promising area for green chemistry applications. While direct precedents for this specific substrate are scarce, a wealth of knowledge on related compounds provides a solid foundation for developing successful enzymatic protocols. The strategies outlined in this guide, leveraging the power of whole-cell reductases and robust lipases, offer a clear path for researchers and drug development professionals to explore the synthesis of valuable fluorinated building blocks. The key to success will lie in systematic screening and optimization of reaction parameters, a hallmark of robust biocatalytic process development.
References
- Poór, P., et al. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 26(1), 123.
- Xu, Y., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 96(2), 235-241.
- MacNevin, C. J., et al. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 145(5), 2845–2852.
- Organic Syntheses Procedure. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
- Wang, Q., et al. (2013). Organocatalytic reactions of α-trifluoromethylated esters with terminal alkenes at room temperature. The Journal of Organic Chemistry, 78(24), 12525–12531.
- Otto, K., et al. (2021). Substrate specificity of lipase B from Candida antarctica in synthesis of arylaliphatic glycolipids. Polymers, 13(16), 2736.
- Man-Steen, C., et al. (2016). Comparison of substrate specificity of lipase B from Candida antarctica... ResearchGate.
- Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1323321.
- Wang, X., et al. (2024). Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters. Beilstein Journal of Organic Chemistry, 20, 193–201.
- Ventura, S. P. M., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11.
- Woo, J.-m., et al. (2022). Substrate-binding Site Engineering of Candida antarctica Lipase B to Improve Selectivity for Synthesis of 1-monoacyl-sn-glycerols. Biotechnology and Bioprocess Engineering, 27(2), 255-263.
- Google Patents. (n.d.). Novel synthesis method for 4,4,4-trifluorobutanol.
- Mazzoccanti, G., et al. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Organic Letters, 24(24), 4436–4440.
- PubChem. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate.
- Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846–1859.
- Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6406–6436.
- Beierle, J. M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–442.
- de C. O. Torquato, H. F., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 14(3), 183.
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Photoredox catalysis involving Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
An Application Guide to Photoredox Catalysis with Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Introduction: Navigating New Frontiers in Fluorine Chemistry
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, binding affinity, and unique electronic properties.[1] Photoredox catalysis has emerged as a powerful and versatile platform for achieving these transformations under mild conditions, utilizing visible light to generate reactive radical intermediates.[1][2]
This guide focuses on a unique and underexplored reagent: This compound . Characterized by a geminal-bis(trifluoromethyl) motif, this substrate presents novel opportunities for synthetic innovation. While specific photoredox protocols for this molecule are not yet established in the literature, its distinct electronic properties suggest immense potential. This document serves as a foundational guide for researchers, providing a theoretical framework and actionable, generalized protocols to explore its reactivity. We will proceed from first principles, leveraging established photoredox mechanisms to unlock the synthetic utility of this intriguing building block.
Reactivity Profile: The Influence of the Gem-bis(Trifluoromethyl) Group
The key to understanding the potential of this compound lies in its structure. The C-3 carbon is bonded to a hydrogen and two strongly electron-withdrawing trifluoromethyl groups.
Key Physicochemical Characteristics:
-
C-H Acidity: The profound inductive effect of the two CF₃ groups significantly acidifies the C-3 proton. The resulting conjugate base, a carbanion, is highly stabilized by the delocalization of the negative charge onto the electronegative fluorine atoms.[3][4] This acidity is the molecule's primary reactive handle.
-
Radical Stability: A radical centered at the C-3 position, EtO₂CCH₂-Ċ(CF₃)₂, would be stabilized by the adjacent electron-withdrawing ester group.
-
Steric Hindrance: The bulky bis(trifluoromethyl) group can influence the stereochemical outcome of reactions, potentially offering unique selectivity.
Based on these properties, we can hypothesize several productive pathways for this molecule within a photoredox catalytic cycle. This guide will focus on two promising applications: C-H functionalization via Hydrogen Atom Transfer (HAT) and Conjugate addition via oxidative generation of a carbon-centered radical .
Application 1: Direct C-H Functionalization via Hydrogen Atom Transfer (HAT)
Scientific Rationale:
Hydrogen Atom Transfer (HAT) is a powerful strategy for converting C-H bonds into carbon-centered radicals.[5][6] In this proposed application, a photocatalyst, upon excitation by light, activates a HAT catalyst. This HAT catalyst is then capable of abstracting the highly acidic C-3 hydrogen atom from this compound. The resulting carbon-centered radical can be trapped by a radical acceptor, such as an electron-deficient alkene, in a Giese-type conjugate addition to forge a new C-C bond.[6][7]
Proposed Catalytic Cycle for HAT-Mediated C-H Functionalization
Caption: Proposed photocatalytic cycle for C-H functionalization via HAT.
Protocol 1: General Procedure for HAT-Mediated C-H Alkylation
Materials & Equipment:
-
This compound (Substrate)
-
Alkene (e.g., N-phenylmaleimide, methyl acrylate) (Radical Acceptor, 1.2 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)
-
HAT Catalyst (e.g., quinuclidine, used as a salt)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm) with a cooling fan
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the alkene acceptor (1.2 equiv), the photocatalyst (0.01-0.02 equiv), and the HAT catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw to ensure the removal of oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the flask approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature (approx. 25 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or ¹⁹F NMR. The disappearance of the starting material and the appearance of a new product spot/peak indicates conversion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized product.
Application 2: Conjugate Addition via Oxidative Radical Generation
Scientific Rationale:
This approach leverages the acidity of the C-3 proton to first generate a carbanion, which is then oxidized to a carbon-centered radical. By adding a non-nucleophilic organic base, the substrate is deprotonated to form its highly stabilized conjugate base. The excited photocatalyst, acting as an oxidant, can then accept a single electron from this electron-rich carbanion.[8] This Single Electron Transfer (SET) event generates the key EtO₂CCH₂-Ċ(CF₃)₂ radical, which can then undergo conjugate addition to a suitable Michael acceptor.[9][10]
Proposed Catalytic Cycle for Oxidative Radical Generation
Caption: Proposed cycle for conjugate addition via oxidative SET.
Protocol 2: General Procedure for Oxidative C-C Coupling
Materials & Equipment:
-
This compound (Substrate)
-
Michael Acceptor (e.g., acrylonitrile, ethyl vinyl ketone) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Eosin Y, 1-5 mol%)
-
Organic Base (e.g., DBU, triethylamine, 1.1 equiv)
-
Anhydrous, polar aprotic solvent (e.g., DMSO or MeCN)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Blue or Green LED light source (depending on photocatalyst absorption)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine the substrate (1.0 equiv), the Michael acceptor (1.5 equiv), and the photocatalyst (0.01-0.05 equiv).
-
Solvent and Base Addition: Add the anhydrous solvent to achieve a 0.1-0.2 M concentration of the substrate. Add the organic base (1.1 equiv) via syringe.
-
Degassing: Purge the solution with a stream of inert gas (N₂ or Ar) for 15-20 minutes while stirring to remove dissolved oxygen.
-
Irradiation: Seal the vial and place it before the appropriate LED light source, ensuring vigorous stirring. Maintain the reaction at room temperature.
-
Monitoring: Track the reaction's progress using suitable analytical techniques (TLC, GC-MS, ¹⁹F NMR).
-
Workup: Once the starting material is consumed, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution). Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting crude material via flash column chromatography to obtain the final product.
Data Presentation: Experimental Design and Optimization
Success in photoredox catalysis often requires careful optimization of several parameters. The following table provides a starting point for catalyst selection and reaction conditions when developing protocols for this compound.
| Parameter | Selection Criteria & Rationale | Recommended Starting Points |
| Photocatalyst | Match the redox potential to the substrate and desired transformation. For oxidizing the carbanion (Application 2), a catalyst with a sufficiently high excited-state oxidation potential is needed. | Iridium Complexes: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (strongly oxidizing) Ruthenium Complexes: Ru(bpy)₃Cl₂ (versatile, well-understood) Organic Dyes: Eosin Y, Rose Bengal (metal-free options) |
| Solvent | Must dissolve all components and be stable under reaction conditions. Polar aprotic solvents are generally preferred. | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Base (for App. 2) | Should be strong enough to deprotonate the substrate but non-nucleophilic to avoid side reactions. | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Triethylamine (TEA) |
| Light Source | Wavelength should overlap with the absorption maximum of the photocatalyst. | Blue LEDs (~450 nm): Suitable for most common Ir and Ru catalysts. Green LEDs (~520 nm): Suitable for Eosin Y and Rose Bengal. |
| Atmosphere | Reactions must be oxygen-free as O₂ can quench the catalyst's excited state and lead to undesired side reactions. | High-purity Nitrogen or Argon atmosphere. |
Analytical Considerations:
-
¹⁹F NMR Spectroscopy is an indispensable tool for monitoring reactions involving this substrate, providing a clear and sensitive signal for both the starting material and fluorinated products.
-
GC-MS can be used for rapid screening of reaction conditions to determine conversion and identify byproducts.
Conclusion
This compound is a promising but unexplored building block in photoredox catalysis. Its unique electronic structure, dominated by the highly acidic C-H bond, provides a clear handle for synthetic manipulation. The protocols and frameworks detailed in this guide offer rational starting points for researchers to investigate its potential in C-H functionalization and other radical-mediated transformations. Through careful experimental design and optimization, this substrate has the potential to become a valuable tool for constructing complex, highly fluorinated molecules relevant to the pharmaceutical and agrochemical industries.
References
- Skubi, K. L., Blum, T. R., & Yoon, T. P. (2016). Dual Catalysis Strategies in Photochemical Synthesis. Chemical Reviews, 116(17), 10035–10074. [Link]
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- Kainz, Q. M., Reiser, O. (2014). Visible-Light Photoredox Catalysis in Organic Synthesis. Accounts of Chemical Research, 47(10), 3109-3119. [Link]
- Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]
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- Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926. [Link]
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Continuous Flow Chemistry Applications of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate: A Guide for Advanced Synthesis
Introduction: The Imperative for Fluorinated Molecules and the Continuous Flow Advantage
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules can dramatically enhance critical properties such as metabolic stability, bioavailability, and binding selectivity.[1][2] The unique electronic properties of fluorine and the trifluoromethyl group (-CF3) are particularly sought after. However, the synthesis of highly fluorinated compounds often involves hazardous reagents, high pressures, or highly exothermic reactions, which can be challenging and dangerous to scale up in traditional batch reactors.[3][4]
Continuous flow chemistry has emerged as a transformative technology to address these challenges.[5][6] By conducting reactions in a continuous stream through a network of tubes and microreactors, flow chemistry offers superior control over reaction parameters, enhanced safety due to small reaction volumes, and streamlined scalability.[7] This guide provides detailed application notes and protocols for the use of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in continuous flow systems, a building block with significant potential for the synthesis of advanced fluorinated molecules. While direct literature on the continuous flow applications of this specific molecule is emerging, the principles and protocols outlined herein are grounded in established continuous flow methodologies for fluorinated compounds.[8]
Part 1: Continuous Flow Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the Michael addition of an alcohol to hexafluoroisobutylene (HFIB), a gaseous reagent. Handling gaseous reagents in batch reactors can be inefficient due to poor gas-liquid mass transfer.[1] Continuous flow reactors, with their high surface-area-to-volume ratios, provide an ideal environment for such reactions.
Conceptual Workflow for Synthesis
The proposed continuous flow synthesis involves the reaction of hexafluoroisobutylene (a gas) with ethyl acrylate in the presence of a suitable catalyst.
Caption: Proposed continuous flow setup for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
1. System Preparation:
-
Assemble the continuous flow reactor system as depicted in the diagram above. Ensure all connections are secure and leak-tested, particularly for the gas line.
-
The reactor coil should be made of a material compatible with fluorinated compounds and the chosen catalyst, such as stainless steel or Hastelloy.[9]
-
Pressurize the system with an inert gas (e.g., nitrogen) to check for leaks before introducing reagents.
2. Reagent Preparation:
-
Prepare a solution of ethyl acrylate in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Prepare a solution of a suitable catalyst (e.g., a strong non-nucleophilic base) in the same solvent.
3. Reaction Execution:
-
Set the temperature of the heated coil reactor to the desired value (e.g., 80-120 °C).
-
Set the back pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 10-20 bar).[10]
-
Commence pumping the ethyl acrylate and catalyst solutions into the reactor at their respective flow rates.
-
Once the liquid flow is stable, introduce the hexafluoroisobutylene gas stream via the mass flow controller. The gas-liquid mixing at the T-junction ensures efficient reaction.[1]
-
Allow the system to reach a steady state, which can be monitored by in-line analytical techniques such as IR or NMR spectroscopy.[8]
4. Product Collection and Analysis:
-
Collect the output from the back pressure regulator.
-
Analyze the product mixture using standard analytical techniques (GC-MS, NMR) to determine conversion and yield.
| Parameter | Value | Rationale |
| Reactor Temperature | 80-120 °C | To provide sufficient activation energy for the reaction while minimizing side products. |
| Pressure | 10-20 bar | To maintain the solvent in the liquid phase and enhance gas solubility. |
| Residence Time | 5-20 minutes | The short reaction time is enabled by the efficient mixing and heat transfer in the flow reactor.[11] |
| Stoichiometry | 1.2 eq. HFIB | A slight excess of the gaseous reagent can drive the reaction to completion. |
Part 2: Application in Continuous Flow Generation of Hexafluoro-tert-butanol
This compound can serve as a valuable precursor for the in-situ generation of other important fluorinated building blocks. One key application is its conversion to hexafluoro-tert-butanol, a widely used solvent and intermediate, via hydrolysis and decarboxylation. Performing this two-step sequence in a "telescoped" continuous flow process avoids the isolation of the intermediate carboxylic acid, improving efficiency and safety.[12]
Conceptual Workflow for Hexafluoro-tert-butanol Synthesis
This workflow integrates saponification and subsequent decarboxylation in a single, continuous process.
Caption: Telescoped continuous flow setup for the synthesis of hexafluoro-tert-butanol.
Detailed Protocol: Continuous Flow Synthesis of Hexafluoro-tert-butanol
1. System Assembly:
-
Construct the two-stage reactor system as shown in the diagram.
-
Utilize corrosion-resistant tubing (e.g., PFA) for the sections handling acidic and basic solutions.
2. Reagent Preparation:
-
Prepare a solution of this compound in a water-miscible organic solvent (e.g., THF, acetonitrile).
-
Prepare aqueous solutions of sodium hydroxide and hydrochloric acid at the desired concentrations.
3. Reaction Execution:
-
Set the temperatures for both heated coil reactors. Reactor 1 for saponification may be at a moderate temperature (e.g., 60-80 °C), while Reactor 2 for decarboxylation may require a higher temperature (e.g., 100-140 °C).
-
Pump the substrate and base solutions into the first reactor. The residence time should be sufficient for complete saponification.
-
The output from Reactor 1 is then mixed with the acid solution to neutralize the excess base and protonate the carboxylate intermediate.
-
This mixture flows into the second reactor where the elevated temperature facilitates decarboxylation, releasing carbon dioxide. A back pressure regulator (not shown, placed before the separator) is crucial to manage the gas evolution and maintain a single liquid phase.
-
The final reaction mixture is cooled and fed into a liquid-liquid separator for in-line extraction.
4. Product Separation and Analysis:
-
The organic phase containing the hexafluoro-tert-butanol product is collected from one outlet of the separator, while the aqueous waste is directed from the other.
-
The purity and yield of the product can be determined by standard analytical methods.
| Parameter | Reactor 1 (Saponification) | Reactor 2 (Decarboxylation) | Rationale |
| Temperature | 60-80 °C | 100-140 °C | Optimized temperatures for each distinct reaction step. |
| Residence Time | 10-30 minutes | 5-15 minutes | Sufficient time for each reaction to proceed to completion in a continuous manner. |
| Pressure | 15-25 bar | 15-25 bar | To handle the CO2 generated during decarboxylation and prevent phase separation within the reactor. |
Conclusion: Enabling Advanced Fluorine Chemistry
This compound is a promising building block for the synthesis of complex fluorinated molecules. The adoption of continuous flow technology for its synthesis and subsequent transformations offers significant advantages in terms of safety, efficiency, and scalability.[4][6] The protocols detailed in this guide, while based on analogous systems, provide a robust framework for researchers and drug development professionals to harness the power of continuous flow in their pursuit of novel fluorinated compounds. The ability to handle hazardous reagents and telescope multi-step reactions makes continuous flow an indispensable tool in modern fluorine chemistry.[13][14]
References
- Fu, W. C., MacQueen, P. M., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378-7394. [Link]
- Sandford, G. (2013). Continuous flow synthesis of difluoroamine systems by direct fluorination. Journal of Fluorine Chemistry, 152, 2-5.
- Fu, W. C., MacQueen, P. M., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378-7394. [Link]
- Kirschning, A., et al. (2020). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Beilstein Journal of Organic Chemistry, 16, 2836-2847.
- Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988-1991. [Link]
- Fu, W. C., MacQueen, P. M., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378-7394.
- Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988-1991.
- Go with the flow. (n.d.). SCI. [Link]
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- Gutmann, B., & Kappe, C. O. (2017). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 50(8), 1887-1899.
- Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. (2006). Biotechnology and Bioengineering, 95(5), 899-905.
- Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. (2024, March 11). LinkedIn. [Link]
- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses. [Link]
- Advances in Continuous Flow Fluorination Reactions. (2021). Request PDF. [Link]
- ethyl 4,4,4-trifluorobutano
- Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butano
- Continuous flow synthesis enabling reaction discovery. (2021). Chemical Science, 12(3), 857-872.
- Things you may not know about continuous flow chemistry. (n.d.).
- Implementing continuous flow technologies in commercial manufacturing. (2023, September 27). European Pharmaceutical Review. [Link]
- May the flow be with you. (n.d.). Speciality Chemicals Magazine. [Link]
- Inline purification in continuous flow synthesis – opportunities and challenges. (2020). Beilstein Journal of Organic Chemistry, 16, 1034-1051.
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Safety Operating Guide
Proper Disposal of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate: A Guide for Laboratory Professionals
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (CAS No. 17327-34-3), a highly fluorinated ester, is a valuable building block in modern synthesis. However, its chemical nature necessitates rigorous and informed disposal procedures. This guide provides the essential operational and logistical framework for its proper handling and disposal, grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
Core Principles: Understanding the Hazard
The disposal protocol for any chemical is dictated by its intrinsic properties. For this compound, three core characteristics define its risk profile and, consequently, its path to disposal: its flammability, its irritant properties, and its classification as a halogenated organic compound.
According to its Safety Data Sheet (SDS), this compound is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. The most critical feature from a disposal standpoint, however, is its molecular structure. Containing multiple fluorine atoms, it falls into the category of halogenated organic waste . This is a crucial distinction that governs its entire end-of-life management.
Furthermore, this compound is a short-chain, highly fluorinated substance. The carbon-fluorine bond is one of the strongest in organic chemistry, which makes these substances incredibly stable and persistent in the environment. Improper disposal can lead to the release of "forever chemicals" that are mobile in water, difficult to remediate, and subject to increasing regulatory scrutiny.
| Hazard Class | Primary Concern | Immediate Safety Implication | Disposal Rationale |
| Flammable Liquid (Cat. 2) | Fire and explosion risk. | Keep away from all ignition sources (heat, sparks, open flames). Use in a well-ventilated area or fume hood.[1] | Requires disposal in sealed, properly grounded containers. Prohibits disposal via drain or evaporation. |
| Skin/Eye/Respiratory Irritant | Personnel exposure and injury. | Mandates use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/goggles, and a lab coat.[1] | Contaminated PPE and cleaning materials must also be disposed of as hazardous waste. |
| Halogenated Organic Compound | Environmental persistence and hazardous combustion byproducts. | Segregation from non-halogenated waste is mandatory. | Dictates the final disposal method: high-temperature incineration at a licensed facility capable of handling halogenated waste. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is used. The following workflow ensures compliance and safety from the laboratory bench to the final treatment facility.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
